(S)-2-aminoundecanoic acid chemical structure and properties
This guide serves as a technical reference for (S)-2-aminoundecanoic acid , a non-proteinogenic, lipophilic -amino acid. Structural Analysis, Asymmetric Synthesis, and Peptidomimetic Applications Executive Summary (S)-2-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for (S)-2-aminoundecanoic acid , a non-proteinogenic, lipophilic
-amino acid.
Structural Analysis, Asymmetric Synthesis, and Peptidomimetic Applications
Executive Summary
(S)-2-aminoundecanoic acid (C11-
-amino acid) is a chiral, lipophilic building block distinct from its industrial isomer, 11-aminoundecanoic acid (Nylon-11 precursor). While the -amino isomer is a commodity monomer, the -amino isomer is a specialized tool in drug design. It is primarily utilized to modulate the hydrophobicity , membrane affinity , and proteolytic stability of bioactive peptides.
This guide details the physicochemical profile, asymmetric synthesis routes, and specific protocols for incorporating this residue into Solid Phase Peptide Synthesis (SPPS) workflows.
Chemical Identity & Structural Analysis
Unlike standard amino acids, (S)-2-aminoundecanoic acid possesses a linear nine-carbon aliphatic side chain. This "fatty" side chain imparts significant lipophilicity without the steric bulk associated with branched residues like leucine or isoleucine.
Low in water; Soluble in acetic acid, DMF, DMSO, and hot ethanol.[1][2]
Structural Distinction (Critical)
Researchers must not confuse this compound with 11-aminoundecanoic acid (CAS 2432-99-7) .
-Isomer (Target): Amine at C2. Chiral. Used in drug discovery.
-Isomer (Common): Amine at C11. Achiral. Used in polymers (Nylon-11).
Physicochemical Properties & Stability
Lipophilicity & Membrane Insertion
The extended alkyl chain allows (S)-2-aminoundecanoic acid to act as a hydrophobic anchor . When incorporated into a peptide, it increases the overall LogP, facilitating interaction with the lipid bilayer of cell membranes. This is particularly useful in the design of Antimicrobial Peptides (AMPs) where membrane disruption is the primary mechanism of action.
Thermal Properties
Melting Point: Typically high (>200°C with decomposition) due to the zwitterionic lattice structure common to
-amino acids.
Stability: Stable under standard SPPS conditions (Fmoc deprotection, TFA cleavage).
Synthesis & Manufacturing
High-purity (S)-enantiomers are required for pharmaceutical applications. Since simple alkylation of glycine yields racemates, asymmetric synthesis or enzymatic resolution is employed.
Method A: Enzymatic Resolution (Scalable)
Synthesis of Racemate: Strecker synthesis using decanal, NH
Cl, and NaCN followed by hydrolysis yields rac-2-aminoundecanoic acid.
Acetylation: The amine is protected (e.g., N-acetyl-D,L-2-aminoundecanoic acid).
Enzymatic Hydrolysis: Acylase I (from Aspergillus or Porcine Kidney) selectively hydrolyzes the L-enantiomer (S-form) amide bond.
Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-amino acid via solubility differences or ion-exchange chromatography.
For research scales requiring >98% ee, the Schöllkopf Bis-Lactim Ether method is the gold standard.
Synthesis Workflow Diagram
Figure 1: Asymmetric synthesis pathway using the Schöllkopf auxiliary to ensure high stereochemical purity.
Applications in Drug Discovery
Antimicrobial Peptides (AMPs)
(S)-2-aminoundecanoic acid is used to optimize "short" AMPs. Natural AMPs are often too long (and expensive) for therapeutic use. Truncating them reduces activity.
Mechanism: Replacing a native hydrophobic residue (like Leucine or Phenylalanine) with (S)-2-aminoundecanoic acid extends the hydrophobic reach, allowing the peptide to penetrate the bacterial outer membrane (LPS layer) more effectively.
Case Study (Anoplin): Incorporation of this amino acid into Anoplin analogs significantly improved activity against E. coli and S. aureus by increasing membrane affinity without abolishing selectivity [1].[3]
Proteolytic Stability
As a non-proteinogenic amino acid, it is not recognized by endogenous proteases (trypsin, chymotrypsin). Incorporating it into a peptide sequence can extend the plasma half-life of the therapeutic candidate.
Experimental Protocols
Protocol 1: Fmoc-Protection for SPPS
Before use in solid-phase synthesis, the free amino acid must be Fmoc-protected.
Reaction: Add Fmoc-OSu (11 mmol) slowly at 0°C. Stir at room temperature for 12 hours.
Workup: Acidify with HCl to pH 2. Extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol/Hexane.
QC: Verify by HPLC (>98% purity) and Mass Spec (Expected [M+H]+ for Fmoc-derivative: ~424 Da).
Protocol 2: SPPS Coupling (Hydrophobic Residue)
Due to the long alkyl chain, steric hindrance and aggregation can be issues.
Resin: Rink Amide or Wang Resin.
Coupling Reagents: HATU or DIC/Oxyma are preferred over HBTU for difficult hydrophobic couplings.
Solvent System: Use DMF/DCM (1:1) or NMP .[4] Pure DMF may not fully solvate the growing hydrophobic chain.
Procedure:
Dissolve Fmoc-(S)-2-aminoundecanoic acid (3 eq) in DMF/DCM.
Add HATU (2.9 eq) and DIPEA (6 eq).
Pre-activate for 2 minutes.
Add to resin and shake for 2 hours (double coupling recommended).
Wash resin thoroughly with DCM to remove excess lipophilic reagents.
Protocol 3: Analytical HPLC Separation
Standard C18 gradients may result in long retention times.
Column: C4 or C8 (more suitable for highly lipophilic peptides).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Isopropanol/Acetonitrile (1:1).
Gradient: Steeper gradient at high %B.
References
Slootweg, J. C., et al. (2013).[5] Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative.[3][5] Bioorganic & Medicinal Chemistry Letters, 23(13), 3797-3800. Link
Uggerhøj, L. E., et al. (2015). Rational design of alpha-helical antimicrobial peptides: do's and don'ts. ChemBioChem, 16(2), 242-253. Link
DBAASP Database. Monomer: (S)-2-aminoundecanoic acid.[2] Database of Antimicrobial Activity and Structure of Peptides. Link
2-Aminoundecanoic acid CAS 27323-47-3 vs 11-aminoundecanoic acid
This guide serves as a technical reference for researchers in medicinal chemistry and materials science. It contrasts two positional isomers—2-aminoundecanoic acid (an -amino acid) and 11-aminoundecanoic acid (an -amino...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for researchers in medicinal chemistry and materials science. It contrasts two positional isomers—2-aminoundecanoic acid (an
-amino acid) and 11-aminoundecanoic acid (an -amino acid)—demonstrating how the position of the amino group dictates their chemical reactivity, synthetic pathways, and utility in drug development.
Technical Comparison:
- vs.
-Aminoundecanoic Acids
, these two compounds represent a classic case of structure-function divergence driven by positional isomerism.
2-Aminoundecanoic Acid (CAS 27323-47-3): A Lipidic Amino Acid (LAA) . The amino group is adjacent to the carboxyl (C2), creating a chiral center and an
-amino acid motif. It is primarily used in peptidomimetics to introduce lipophilicity, enhance membrane permeability, and protect peptides from enzymatic degradation.
11-Aminoundecanoic Acid (CAS 2432-99-7): A Long-Chain Linker . The amino group is at the terminal C11 position. It functions as a flexible spacer in PROTACs and Antibody-Drug Conjugates (ADCs) , or as a monomer for high-performance polymers (Nylon-11).
Part 1: Physicochemical & Structural Characterization
The following data summarizes the core differences. Note the distinct pKa profiles and chirality, which dictate their behavior in solution and synthesis.
Feature
2-Aminoundecanoic Acid (-isomer)
11-Aminoundecanoic Acid (-isomer)
CAS Number
27323-47-3 (Racemic)
2432-99-7
Structure
Classification
Non-proteinogenic -Amino Acid (Lipidic)
-Amino Acid (Fatty Amine)
Chirality
Yes (C2 is a chiral center)
No (Achiral)
pKa (approx)
-COOH: ~2.3 | -NH: ~9.7
COOH: ~4.8 | -NH: ~10.6
Zwitterion Stability
High (Typical -amino acid behavior)
High (distinct charge separation)
Solubility
Low in water; soluble in acidic/basic buffers & alcohols
Insoluble in water; soluble in HFIP, m-cresol
Primary Application
Peptide drug half-life extension (LAA)
Linkers (PROTAC/ADC), Nylon-11
Part 2: Synthetic Pathways & Causality
The synthesis of these isomers requires fundamentally different strategies due to the target position of the amine.
1. Synthesis of 2-Aminoundecanoic Acid (The -Pathway)
Strategy: Functionalization of the
-carbon of a fatty acid.
The most robust lab-scale method involves the Hell-Volhard-Zelinsky (HVZ) reaction followed by ammonolysis. This introduces the amine at the C2 position.
Step 1 (Bromination): Undecanoic acid is treated with
and catalytic . The enolizable -proton is replaced by bromine.
Step 2 (Ammonolysis): The
-bromo acid reacts with excess aqueous ammonia. The steric hindrance at C2 requires harsher conditions than terminal substitution, but the inductive effect of the carboxyl group facilitates nucleophilic attack.
2. Synthesis of 11-Aminoundecanoic Acid (The -Pathway)
Strategy: Derivatization of Castor Oil (Ricinoleic Acid).[1][2][3]
This is an industrial route leveraging the natural functionality of castor oil. It avoids the difficulty of selectively functionalizing a terminal methyl group on a saturated chain.
Step 1 (Pyrolysis): Methyl ricinoleate is pyrolyzed to yield Undecylenic Acid (terminal alkene).
Step 2 (Anti-Markovnikov Addition): HBr is added to the alkene in the presence of peroxides (radical mechanism) to place the bromine at the terminal C11 position.
Step 3 (Ammonolysis): Displacement of the terminal bromide with ammonia yields the linear amino acid.
Visualization of Synthetic Logic
The following diagram contrasts the "Functionalization" strategy (2-AUA) vs. the "Degradation/Derivatization" strategy (11-AUA).
Figure 1: Comparative synthetic logic.[2][3] 2-AUA is made by modifying a saturated fatty acid, while 11-AUA is derived from the cleavage and modification of castor oil.
Part 3: Applications in Drug Development[5]
1. 2-Aminoundecanoic Acid: The "Lipidic Amino Acid" (LAA)
This isomer is a critical tool in Peptide Drug Discovery .
Mechanism: When incorporated into a peptide sequence, the long alkyl side chain (
) at the -position drastically increases the lipophilicity of the molecule without disrupting the peptide backbone geometry as severely as N-methylation might.
Utility:
Membrane Permeability: Facilitates passive transport of peptide drugs across the blood-brain barrier (BBB) or intestinal epithelium.
Metabolic Stability: The non-natural side chain creates steric shielding, protecting adjacent peptide bonds from proteolysis (trypsin/chymotrypsin).
Formulation: Used in the synthesis of Lipopeptides for self-assembling drug delivery systems.
2. 11-Aminoundecanoic Acid: The "Spacer"
This isomer is a structural tool in Bioconjugation .
Mechanism: It provides a defined 11-carbon distance (~14-15 Å) between two functional heads.
Utility:
PROTAC Linkers: Connects an E3 ligase ligand to a Target Protein ligand.[4] The hydrophobicity of the chain can influence the cell permeability of the PROTAC chimera.
ADC Spacers: Used to link cytotoxic payloads to antibodies. The chain length allows the payload to access the active site of the target enzyme or receptor without steric clash from the antibody.
Surface Modification: The amine binds to activated carboxyl surfaces (e.g., NHS-esters on nanoparticles), exposing the terminal carboxyl for further conjugation.
Part 4: Experimental Protocols
Protocol A: Activation of 2-Aminoundecanoic Acid for Peptide Coupling
Context: 2-AUA is sterically hindered at the amine. Standard coupling requires robust activation.
Protection: React 2-AUA with Fmoc-OSu in dioxane/water (
as base) to generate Fmoc-2-aminoundecanoic acid .
Note: Due to the fatty chain, solubility may require addition of THF or DMF.
Coupling (Solid Phase):
Reagents: Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
Time: Extended coupling time (2-4 hours) is recommended due to the steric bulk of the
side chain.
Monitoring: Kaiser test may be inconclusive due to lipophilicity; use micro-cleavage and LC-MS to verify coupling.
Protocol B: Preparation of 11-AUA Linker for PROTAC Synthesis
Context: Converting the zwitterion into a reactive mono-protected linker.
An In-Depth Technical Guide to α-Aminoundecanoic Acid: Harnessing Lipophilicity in Research and Drug Development
Introduction: Beyond the Canonical Twenty In the expansive world of amino acids, the twenty proteinogenic archetypes form the bedrock of biochemistry. However, the frontiers of drug development, materials science, and ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Canonical Twenty
In the expansive world of amino acids, the twenty proteinogenic archetypes form the bedrock of biochemistry. However, the frontiers of drug development, materials science, and chemical biology are increasingly defined by non-canonical amino acids that offer unique structural and functional properties. Among these, α-aminoundecanoic acid (11-AUA), also known as 11-aminoundecanoic acid, stands out. Its distinctive architecture—a hydrophilic amino acid head and carboxyl tail separated by a long, ten-carbon aliphatic chain—imparts a significant lipophilic and amphiphilic character not found in its shorter-chain cousins.[1][2] This guide provides an in-depth exploration of 11-AUA's core characteristics, synthesis, and applications, with a focus on leveraging its lipophilicity for advanced scientific endeavors.
Section 1: Physicochemical Characteristics and the Nuances of Lipophilicity
The functionality of 11-AUA is fundamentally rooted in its physicochemical properties. As a long-chain ω-amino acid, it occupies a unique space between lipids and traditional amino acids.
Core Physicochemical Properties
A summary of 11-AUA's key properties is presented below. These values dictate its behavior in both aqueous and organic environments, forming the basis for its diverse applications.
11-AUA is a classic amphiphile, possessing a polar, hydrophilic head (the carboxyl and amino groups) and a long, non-polar, lipophilic tail (the -(CH₂)₁₀- chain).[2] This dual nature is the cornerstone of its utility.
Causality Behind Lipophilic Behavior: The substantial ten-carbon chain dominates the molecule's character, driving hydrophobic interactions. In aqueous media, these chains will seek to minimize contact with water, leading to self-assembly. In non-polar environments or when incorporated into larger molecules like peptides, this chain enhances solubility and interaction with lipidic structures.
A Critical Look at LogP: The reported octanol-water partition coefficient (LogP) of -0.16 seems counterintuitive for a "lipophilic" molecule.[5] This value is predictive and likely calculated for the zwitterionic form that predominates at neutral pH. In this state, the charged carboxylate and ammonium groups confer significant hydrophilicity, masking the contribution of the alkyl chain. However, when the pH is adjusted away from the isoelectric point, or when the termini are engaged in amide bonds (as in a peptide), the uncharged alkyl chain's lipophilic character becomes the dominant factor influencing solubility and partitioning into non-polar phases.[6][7][8] Therefore, for drug development applications where 11-AUA is incorporated into a larger, less polar construct, its functional lipophilicity is significantly higher than the zwitterionic LogP would suggest.
Section 2: Synthesis of α-Aminoundecanoic Acid
Understanding the synthesis of 11-AUA is crucial for appreciating its availability and economic viability, particularly as it is derived from a renewable resource.
Industrial Synthesis from Castor Oil
The primary industrial route to 11-AUA begins with castor oil, a sustainable feedstock.[9][10][11] The synthesis is a multi-step chemical process that leverages the unique structure of ricinoleic acid, the main component of castor oil.[12][13]
Transesterification: Castor oil is reacted with methanol to produce methyl ricinoleate.
Pyrolysis: The methyl ricinoleate is subjected to high-temperature steam cracking, cleaving it into methyl 10-undecenoate and heptanal.
Hydrolysis: The methyl 10-undecenoate is hydrolyzed to yield 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes a radical-initiated, anti-Markovnikov addition of hydrogen bromide across the terminal double bond to form 11-bromoundecanoic acid.
Amination (Ammonolysis): Finally, the terminal bromine is displaced by an amino group through reaction with ammonia to yield 11-aminoundecanoic acid.[14]
Fig. 1: Industrial synthesis workflow of 11-AUA from castor oil.
An alternative synthesis route involves the direct amination of 11-hydroxyundecanoic acid, which can also be derived from ricinoleic acid.[15]
Section 3: Applications in Drug Development and Research
The unique lipophilic and bifunctional nature of 11-AUA makes it a highly versatile building block in the pharmaceutical and biomaterials sectors.
3.1 A Lipophilic Linker in Peptide and PROTAC Synthesis
In complex biomolecules, the spacing and conformation between functional domains are critical. The ten-carbon chain of 11-AUA serves as a long, flexible linker, providing precise spatial control.[16][17]
Causality and Advantages:
Improved Solubility: The lipophilic chain can enhance the solubility of highly polar or aggregation-prone peptides in lipidic environments, aiding in formulation and membrane traversal.
Conformational Independence: The long, flexible chain can decouple the folding of two linked peptide domains, allowing each to adopt its native conformation.
Spatial Orientation: It can position a payload (e.g., a drug, a dye) at an optimal distance from a targeting peptide to avoid steric hindrance and ensure proper biological activity.
This is particularly relevant in the design of Proteolysis-Targeting Chimeras (PROTACs) , where a linker connects a target-binding warhead to an E3 ligase ligand. The linker's length and flexibility are paramount for achieving the correct ternary complex geometry for ubiquitination. 11-AUA and its derivatives are valuable tools for optimizing this critical parameter.[18][19][20][21]
Fig. 3: pH-triggered self-assembly of 11-AUA monomers into a hydrogel network.
This protocol describes a straightforward method for creating an 11-AUA hydrogel for applications like controlled drug delivery.
[2]
Dissolution: Weigh 100 mg of 11-aminoundecanoic acid powder and add it to a glass vial containing 5 mL of deionized water.
Alkalinization: While stirring, add 1 M Sodium Hydroxide (NaOH) solution dropwise until the 11-AUA powder is completely dissolved and the solution is clear. The pH should be >10.
Causality: The NaOH deprotonates the carboxylic acid groups, forming the water-soluble sodium salt and overcoming the low intrinsic solubility of the zwitterionic form.
Drug Loading (Optional): If creating a drug delivery system, the therapeutic agent can be dissolved into this basic solution.
Gelation: To induce hydrogel formation, add a sufficient volume of a buffer, such as 10x Phosphate-Buffered Saline (PBS), to bring the final pH to 7.4. Mix gently.
Causality: The buffer lowers the pH, causing the protonation of the carboxylate groups. This reduction in electrostatic repulsion allows the hydrophobic alkyl chains to interact, driving the self-assembly into a stable hydrogel network.
Incubation: Allow the solution to stand at room temperature or 37°C. Gelation should be observed within minutes to hours, depending on the concentration. The vial can be inverted to confirm the formation of a stable gel.
Section 4: Analytical and Characterization Techniques
Proper characterization of 11-AUA and its derivatives is essential for quality control and for understanding the structure-function relationships of the materials it is used to build.
Technique
Purpose
Key Insights
NMR Spectroscopy (¹H, ¹³C)
Structural verification and purity assessment of the 11-AUA monomer and its derivatives.
Confirms the presence of the alkyl chain, amino, and carboxyl groups. Can detect impurities.
Mass Spectrometry (MS)
Determination of molecular weight and confirmation of identity.
Provides exact mass for monomer and confirmation of successful incorporation into peptides.
FTIR Spectroscopy
To identify functional groups and study hydrogen bonding in self-assembled structures.
Shows characteristic peaks for C=O, N-H, and C-H bonds. Changes in peak position can indicate involvement in hydrogen bonding during gelation. [22]
Dynamic Light Scattering (DLS)
To measure the size distribution of nanoparticles or aggregates in solution before gelation.
Determines the hydrodynamic radius of pre-micellar or other nano-scale assemblies. [23][24]
Electron Microscopy (TEM, SEM)
To visualize the morphology and porous structure of self-assembled hydrogels or nanofibers.
Provides direct visual evidence of the fibrillar network structure of the hydrogel. [25]
Rheology
To measure the viscoelastic properties (e.g., storage and loss moduli) of the hydrogels.
Quantifies the mechanical strength and stability of the gel, which is critical for tissue engineering and injectable applications.
Section 5: Biocompatibility and Safety Profile
For any material intended for drug development or biomedical applications, a thorough understanding of its safety profile is non-negotiable. 11-AUA, as the monomer for the widely used bioplastic Polyamide 11 (Nylon-11), has been subject to toxicological evaluation.
[10][11][26][27][28]
Acute Toxicity: 11-AUA exhibits very low acute toxicity, with high LD50 values in animal studies (e.g., oral LD50 in rats > 14.7 g/kg).
[5]* Irritation and Sensitization: It is not considered a skin irritant or a skin sensitizer.
[5]* Biodegradability: The monomer is readily biodegradable, which is advantageous from an environmental perspective.
[5]* Carcinogenicity: Long-term, high-dose studies in rats showed some evidence of tumors in the urinary tract. As a result, the International Agency for Research on Cancer (IARC) has classified it as a Group 3 agent: "Not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans. [5]This data pertains to the free monomer at high concentrations and must be contextualized for specific applications where it is typically polymerized or covalently incorporated into larger molecules.
Conclusion
α-Aminoundecanoic acid is a powerful and versatile molecule whose value lies in its inherent duality. The long lipophilic tail, a feature derived from a renewable castor oil source, provides a tool to modulate solubility, drive self-assembly, and control spatial orientation in complex molecular architectures. From creating smart hydrogels for drug delivery to optimizing the performance of next-generation peptide therapeutics like PROTACs, the rational application of 11-AUA's lipophilic characteristics offers researchers a unique advantage. By understanding its fundamental physicochemical properties, synthesis, and methodologies for application and characterization, scientists can effectively unlock its potential to engineer more sophisticated and effective solutions for challenges in medicine and material science.
References
The Good Scents Company. (n.d.). 11-aminoundecanoic acid. Retrieved from [Link]
OECD SIDS. (2009). 11-AMINOUNDECANOIC ACID. Retrieved from [Link]
Solubility of Things. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]
Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]
Royal Society of Chemistry. (2025). Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. Retrieved from [Link]
Justia Patents. (2011). Process for the ammonolysis of 11-bromoundecanoic acid. Retrieved from [Link]
ScienceDirect. (2025). Bio-based polyamide 11: Synthesis, rheology and solid-state properties of star structures. Retrieved from [Link]
PubMed Central. (2019). Antibiofilm Activity of Polyamide 11 Modified with Thermally Stable Polymeric Biocide Polyhexamethylene Guanidine 2-Naphtalenesulfonate. Retrieved from [Link]
ResearchGate. (n.d.). DLS measurements of self-assembled nanostructures. Retrieved from [Link]
Open Exploration Publishing. (n.d.). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Retrieved from [Link]
PubMed Central. (n.d.). Incorporation of non-canonical amino acids. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of ω-aminoundecanoic acid from castor oil. Retrieved from [Link]
Springer. (n.d.). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Retrieved from [Link]
Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]
PubMed Central. (n.d.). Self-assembly of amino acids toward functional biomaterials. Retrieved from [Link]
PubMed Central. (2020). In-Situ Forming pH and Thermosensitive Injectable Hydrogels to Stimulate Angiogenesis: Potential Candidates for Fast Bone Regeneration Applications. Retrieved from [Link]
ResearchGate. (2025). (PDF) In-Situ Forming pH and Thermosensitive Injectable Hydrogels to Stimulate Angiogenesis: Potential Candidates for Fast Bone Regeneration Applications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Single amino acid based self-assembled structure. Retrieved from [Link]
ResearchGate. (n.d.). Experimental lipophilicity scale for coded and noncoded amino acid residues. Retrieved from [Link]
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
Royal Society of Chemistry. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Retrieved from [Link]
MDPI. (n.d.). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Retrieved from [Link]
MDPI. (2023). Non-Conventional Peptide Self-Assembly into a Conductive Supramolecular Rope. Retrieved from [Link]
MDPI. (n.d.). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]
J-Flex. (2025). PA11 vs PA12 Chemical Resistance: Solvent Exposure and Compatibility Guide. Retrieved from [Link]
Formerra. (n.d.). Rilsan® Polyamide 11. Retrieved from [Link]
PubMed Central. (n.d.). Hydrogel Formation with Enzyme-Responsive Cyclic Peptides. Retrieved from [Link]
ACS Publications. (2020). Self-Assembly of Minimal Peptoid Sequences. Retrieved from [Link]
ResearchGate. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
ChemRxiv. (n.d.). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
ResearchGate. (n.d.). Impact of linker length on the activity of PROTACs. Retrieved from [Link]
A Technical Guide to (S)-2-aminoundecanoic Acid: Synthesis, Supply, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-aminoundecanoic acid (CAS 1254251-27-8) is a non-canonical amino acid (NCAA) characterized by a long lipophilic C9 alkyl side chain. This uni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-aminoundecanoic acid (CAS 1254251-27-8) is a non-canonical amino acid (NCAA) characterized by a long lipophilic C9 alkyl side chain. This unique structural feature positions it as a valuable building block for enhancing the pharmacokinetic properties of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of its commercial availability, outlines plausible enantioselective synthetic routes, details robust analytical characterization methodologies, and explores its potential applications in drug development, particularly in the design of peptide-drug conjugates and other modified peptides requiring enhanced membrane permeability and metabolic stability.
Introduction to (S)-2-aminoundecanoic Acid: A Lipophilic Building Block
(S)-2-aminoundecanoic acid belongs to the growing class of unnatural or non-canonical amino acids (NCAAs) that are finding increasing use in medicinal chemistry.[1][2] Unlike the 22 proteinogenic amino acids, NCAAs offer diverse side-chain functionalities and stereochemistries that can be leveraged to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low cell permeability.[3][4]
The defining feature of (S)-2-aminoundecanoic acid is its nine-carbon aliphatic side chain, which imparts significant lipophilicity. This property is crucial for applications aimed at improving a drug molecule's ability to cross cellular membranes.[5] By incorporating such lipophilic amino acids, researchers can modulate the physicochemical properties of peptides, potentially enhancing their oral bioavailability and efficacy.[2]
Table 1: Physicochemical Properties of 2-Aminoundecanoic Acid
(S)-2-aminoundecanoic acid is available as a specialty chemical from a number of suppliers catering to the research and development market. Its availability facilitates its direct use in discovery programs without the immediate need for custom synthesis.
Table 2: Selected Suppliers for (S)-2-aminoundecanoic acid (CAS 1254251-27-8)
Note: Availability and catalog information are subject to change. Researchers should verify with suppliers directly.
Asymmetric Synthesis Strategies
While commercially available, understanding the synthetic routes to (S)-2-aminoundecanoic acid is crucial for custom modifications or large-scale needs. The primary challenge is the stereoselective installation of the amine group at the α-position. Several established methods for asymmetric amino acid synthesis can be adapted for this target.[8][10]
Amidomalonate Synthesis
A robust and common method for preparing α-amino acids is the amidomalonate synthesis.[8] This pathway involves the alkylation of a diethyl acetamidomalonate enolate with a suitable long-chain alkyl halide, followed by hydrolysis and decarboxylation. To achieve the desired (S)-stereochemistry, a chiral auxiliary or an enzymatic resolution step would be required.
Caption: Workflow for Amidomalonate Synthesis of 2-aminoundecanoic acid.
Enzymatic Reductive Amination
Biocatalysis offers a highly efficient and stereoselective alternative for amine synthesis.[11] A plausible route involves the use of a reductive aminase (RedAm) or an amino acid dehydrogenase. The synthesis would start from the corresponding α-keto acid, 2-oxoundecanoic acid.
Substrate Preparation: Synthesize 2-oxoundecanoic acid via oxidation of 2-hydroxyundecanoic acid or other established methods.
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine 2-oxoundecanoic acid, an ammonia source (e.g., ammonium chloride), and a nicotinamide cofactor (NADPH).
Enzyme Addition: Add a suitable (S)-selective amino acid dehydrogenase or reductive aminase.
Cofactor Recycling: Include a cofactor recycling system, such as glucose and glucose dehydrogenase, to regenerate NADPH.
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
Monitoring: Monitor the reaction progress using HPLC or LC-MS to track the formation of the amino acid product.
Workup and Purification: Once the reaction is complete, terminate it by protein precipitation (e.g., with acid or a solvent). Purify the resulting (S)-2-aminoundecanoic acid using ion-exchange chromatography.
Caption: Enzymatic synthesis via stereoselective reductive amination.
Quality Control and Analytical Characterization
Ensuring the purity and identity of (S)-2-aminoundecanoic acid is critical for its application in research. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.
Table 3: Analytical Methods for Characterization
Technique
Purpose
Expected Observations
HPLC/UPLC
Purity assessment and chiral analysis
A single peak on a reverse-phase column (e.g., C18). Enantiomeric purity (>98%) confirmed using a chiral column.
Mass Spectrometry (MS)
Molecular weight confirmation
ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z 202.3.
NMR Spectroscopy (¹H, ¹³C)
Structural elucidation
¹H NMR: A characteristic multiplet for the α-proton, triplets for the terminal methyl group, and broad multiplets for the long methylene chain. ¹³C NMR: A peak for the carboxyl carbon (~175-180 ppm), the α-carbon (~55-60 ppm), and a series of peaks for the aliphatic chain.
FT-IR Spectroscopy
Functional group identification
Characteristic absorptions for N-H (amine), C=O (carboxylic acid), and C-H (aliphatic) bonds.
Protocol: Purity Analysis by HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is a powerful method for analyzing polar compounds like amino acids.[12]
Sample Preparation: Dissolve a small amount of the amino acid in a suitable solvent mixture (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
Chromatography: Inject the sample onto a HILIC column (e.g., amide or silica-based). Use a gradient elution from high organic (e.g., 90% acetonitrile with formic acid) to higher aqueous concentration.
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
MRM Analysis: Monitor for the specific parent-to-fragment ion transition for 2-aminoundecanoic acid to ensure selective and sensitive detection. Positional isomers can often be differentiated by their unique fragmentation patterns or chromatographic retention times.[12]
Applications in Drug Discovery and Development
The incorporation of lipophilic NCAAs like (S)-2-aminoundecanoic acid is a key strategy for optimizing peptide-based drug candidates.[2]
Enhancing Peptide Lipophilicity and Membrane Permeability
Many promising therapeutic peptides suffer from poor membrane permeability, limiting their access to intracellular targets.[5] By replacing a canonical amino acid with (S)-2-aminoundecanoic acid during solid-phase peptide synthesis (SPPS), the overall lipophilicity of the peptide is increased. This modification can enhance the peptide's ability to partition into and diffuse across the lipid bilayer of cell membranes, a critical step for targeting intracellular proteins.[3]
Improving Metabolic Stability
The long alkyl side chain can provide steric hindrance, protecting adjacent peptide bonds from enzymatic degradation by proteases. This can lead to a longer plasma half-life and improved pharmacokinetic profile of the therapeutic peptide.
Development of Peptide-Drug Conjugates (PDCs)
(S)-2-aminoundecanoic acid can serve as a lipophilic linker or part of a linker system in peptide-drug conjugates.[13] In a PDC, a cytotoxic small molecule is attached to a targeting peptide. The lipophilic nature of this amino acid can aid in the overall cell penetration of the conjugate, delivering the payload more effectively to the target cell.
Caption: Key applications stemming from the lipophilic nature of the molecule.
Safety and Handling
As with any laboratory chemical, (S)-2-aminoundecanoic acid should be handled in accordance with good laboratory practices. A specific Safety Data Sheet (SDS) for this CAS number should be consulted, but general precautions for similar amino acid powders apply.
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical advice.
Conclusion
(S)-2-aminoundecanoic acid is a readily available, non-canonical amino acid that presents a significant opportunity for medicinal chemists and drug developers. Its long aliphatic side chain provides a powerful tool for rationally modulating the lipophilicity of peptides and other bioconjugates. By leveraging this building block, researchers can address key challenges in drug delivery, such as poor membrane permeability and metabolic instability, thereby accelerating the development of next-generation therapeutics targeting a wider range of biological targets.
Dong, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology.
ResearchGate. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
Fisher Scientific. (2023).
Kumar, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
ResearchGate. (n.d.).
Ganesan, A., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. PMC - NIH.
Kumar, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
ResearchGate. (n.d.).
American Chemical Society. (2021). Introduction: “Noncanonical Amino Acids”. Chemical Reviews.
MDPI. (2022). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety.
An In-Depth Technical Guide to 2-Aminoundecanoic Acid: Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties of 2-aminoundecanoic acid, with a particular focus on its molecular weight an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 2-aminoundecanoic acid, with a particular focus on its molecular weight and solubility. This information is critical for its application in research and drug development, where precise understanding of a compound's characteristics is paramount for experimental design and formulation.
Section 1: Core Physicochemical Properties
2-Aminoundecanoic acid, a non-proteinogenic α-amino acid, possesses a unique structure with a long hydrophobic undecyl chain and a polar amino acid head. This amphipathic nature governs its physical and chemical behavior.
Molecular Identity and Weight:
The fundamental identity of a molecule is its chemical formula and corresponding molecular weight. For 2-aminoundecanoic acid, these are:
Table 1: Core Physicochemical Properties of 2-Aminoundecanoic Acid
Section 2: Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The dual nature of 2-aminoundecanoic acid, with both polar and non-polar regions, results in a nuanced solubility profile.[6]
Aqueous Solubility:
The presence of the amino and carboxylic acid groups allows for hydrogen bonding with water molecules, rendering it soluble in aqueous solutions.[6] The solubility in water is reported to be 2 g/L at 20 °C.[1][3]
The solubility of 2-aminoundecanoic acid is pH-dependent. At a pH below its isoelectric point, the amino group is protonated, and at a pH above its isoelectric point, the carboxylic acid group is deprotonated, both of which can increase its interaction with water. An OECD SIDS report specifies that at 25°C and a pH of 4 or greater, the maximum solubility is 3.2 g/L, with a typical value of 0.8 g/L at environmental pH.[7] Below a pH of 4, the solubility significantly increases to over 20 g/L below pH 3.[7]
Solubility in Organic Solvents:
The long undecyl chain provides hydrophobic character, allowing for solubility in certain organic solvents.[6] It is reported to be soluble in butanol and cresols.[1][7] N-acyl derivatives of 11-aminoundecanoic acid have also shown remarkable properties as gelling agents for both water and organic solvents.[8] Generally, amino acids are more soluble in water and polar solvents and tend to be less soluble in non-polar organic solvents.[6][9]
A summary of the solubility data is provided in Table 2.
Table 2: Solubility Data for 2-Aminoundecanoic Acid
Section 3: Experimental Protocol for Solubility Determination
Accurate and reproducible determination of solubility is crucial. The following provides a generalized, yet detailed, protocol for determining the solubility of 2-aminoundecanoic acid in a given solvent. This protocol is based on the common "shake-flask" method, a standard for solubility measurement.
Objective: To determine the equilibrium solubility of 2-aminoundecanoic acid in a specific solvent at a controlled temperature.
Materials:
2-Aminoundecanoic acid (high purity)
Solvent of interest (e.g., deionized water, ethanol, buffer of specific pH)
Analytical balance
Vials with screw caps
Constant temperature shaker/incubator
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer) or another suitable analytical method.
Volumetric flasks and pipettes
Protocol:
Preparation of Supersaturated Solutions:
Accurately weigh an excess amount of 2-aminoundecanoic acid and add it to a series of vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.
Add a precise volume of the chosen solvent to each vial.
Equilibration:
Tightly cap the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker. The temperature should be controlled to the desired experimental condition (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
Sample Preparation for Analysis:
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
Analysis:
Analyze the diluted samples using a validated analytical method, such as HPLC.
Prepare a calibration curve using standard solutions of 2-aminoundecanoic acid of known concentrations.
Determine the concentration of 2-aminoundecanoic acid in the diluted samples by comparing their response to the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
The average concentration from replicate experiments represents the solubility of 2-aminoundecanoic acid in that solvent at the specified temperature.
Self-Validating System:
Replicates: Perform the experiment in at least triplicate to ensure reproducibility and to calculate standard deviation.
Visual Inspection: At the end of the equilibration period, there must be visible undissolved solid in each vial to confirm that a saturated solution was achieved.
Mass Balance: As an additional check, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation.
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Section 4: Applications in Research and Drug Development
The unique properties of 2-aminoundecanoic acid make it a molecule of interest in several areas:
Peptide Modification: As a non-natural amino acid, its incorporation into peptides can lead to novel structures with altered conformations, stability, and biological activity. The long alkyl chain can enhance membrane interaction or promote self-assembly.
Drug Delivery: Its amphipathic nature can be exploited in the design of drug delivery systems, such as micelles or liposomes, to encapsulate and deliver hydrophobic drugs.
Material Science: 11-Aminoundecanoic acid is a precursor to Nylon-11, a high-performance bioplastic.[5] While this is a different isomer, the properties of long-chain amino acids are of interest in polymer and materials science. N-acyl derivatives of 11-aminoundecanoic acid are also effective gelling agents.[8]
A thorough understanding of the molecular weight and solubility of 2-aminoundecanoic acid is the foundation for its effective use in these and other applications. This guide provides the core data and experimental context necessary for researchers and developers to confidently work with this versatile molecule.
References
2-aminoundecanoic acid - ChemBK. (n.d.). Retrieved February 8, 2024, from [Link]
Aminoundecanoic acid - CAS Common Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]
11-AMINOUNDECANOIC ACID | CAS 2432-99-7 - Matrix Fine Chemicals. (n.d.). Retrieved February 8, 2024, from [Link]
11-Aminoundecanoic Acid CAS N°: 2432-99-7. (2002). OECD SIDS. Retrieved February 8, 2024, from [Link]
11-Aminoundecanoic acid - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
11-Aminoundecanoic acid - Solubility of Things. (n.d.). Retrieved February 8, 2024, from [Link]
van Esch, J. H., De Feyter, S., Kellog, R. M., De Schryver, F., & Feringa, B. L. (2000). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. Chemical Communications, (7), 597-598. Retrieved February 8, 2024, from [Link]
Lazzari, F., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(19), 9248-9263. Retrieved February 8, 2024, from [Link]
A Tale of Two Termini: A Technical Guide to the Functional Divergence of α- and ω-Aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Positional isomerism, a subtle shift in the placement of a functional group, can induce profound changes in a molecule's physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positional isomerism, a subtle shift in the placement of a functional group, can induce profound changes in a molecule's physicochemical properties and subsequent applications. This guide explores the critical differences between two isomers of aminoundecanoic acid: alpha(α)-aminoundecanoic acid (2-aminoundecanoic acid) and omega(ω)-aminoundecanoic acid (11-aminoundecanoic acid). While both molecules share the same chemical formula, C11H23NO2, the location of the amine group dictates their utility. Omega-aminoundecanoic acid is a cornerstone of the high-performance biopolymer industry, serving as the monomer for Polyamide 11 (Nylon 11). In contrast, the alpha isomer, with its amine group adjacent to the carboxyl, is a specialized building block in peptide synthesis and drug discovery, valued for its chirality and specific reactivity. This document provides an in-depth comparison of their structure, properties, synthesis, and functional roles, offering a clear rationale for experimental and industrial selection.
Chapter 1: Molecular Structure and Isomerism: The Decisive Role of the Amine Group
The fundamental distinction between α- and ω-aminoundecanoic acid lies in the position of the amino (-NH2) group along the eleven-carbon aliphatic chain.
α-Aminoundecanoic Acid: The amine group is attached to the alpha-carbon (C2), the carbon atom immediately adjacent to the carboxyl (-COOH) group. This arrangement makes it a chiral molecule and a structural analog of naturally occurring amino acids, albeit with a long hydrophobic side chain.
ω-Aminoundecanoic Acid: The amine group is located at the opposite end of the molecule from the carboxyl group, on the terminal, or omega-carbon (C11). This linear, bifunctional structure is achiral and ideally suited for head-to-tail polymerization.[1]
This positional difference fundamentally alters the molecule's three-dimensional shape, polarity, and potential for intermolecular and intramolecular interactions. The proximity of the two functional groups in the alpha isomer allows for potential intramolecular hydrogen bonding and creates a distinct stereogenic center. Conversely, the significant separation of the functional groups in the omega isomer results in a more linear molecule with two independent reactive ends.
Caption: Industrial synthesis workflow for ω-aminoundecanoic acid.
Alpha-aminoundecanoic acid is not produced on the same industrial scale and is typically synthesized in the lab for specialized applications. A common method is the Strecker amino acid synthesis or variations thereof:
Aldehyde Formation: Undecanoic acid is first converted to its corresponding aldehyde, undecanal.
Strecker Reaction: Undecanal is treated with ammonia (NH3) and potassium cyanide (KCN). The aldehyde and ammonia form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to yield the final product, α-aminoundecanoic acid.
Chapter 4: Applications and Functional Divergence
The distinct structures of the two isomers lead to vastly different fields of application.
Omega (ω)-Aminoundecanoic Acid: The Monomer for Polyamide 11
The most significant application of 11-aminoundecanoic acid is as the exclusive monomer for the production of Polyamide 11 (PA 11), commercially known as Nylon 11.
[1][2]
Polymerization Protocol:
The polymerization is a self-condensation reaction that occurs at high temperatures (typically >200°C) under vacuum or in an inert atmosphere. The carboxylic acid of one monomer reacts with the amine group of another, forming an amide bond and eliminating a molecule of water. This process repeats to form long polymer chains.
2-Aminoundecanoic Acid: A Technical Guide to a Bio-Inspired Straight-Chain Fatty Acid Derivative
This guide provides an in-depth technical overview of 2-aminoundecanoic acid, a straight-chain fatty acid derivative with significant potential in research and drug development. We will explore its unique structural char...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 2-aminoundecanoic acid, a straight-chain fatty acid derivative with significant potential in research and drug development. We will explore its unique structural characteristics, synthesis methodologies, and prospective applications, offering insights grounded in established biochemical principles.
Introduction: The Significance of Alpha-Amino Fatty Acids
2-Aminoundecanoic acid belongs to the class of alpha-amino fatty acids, which are characterized by an amino group attached to the alpha-carbon (the carbon adjacent to the carboxyl group). This structural motif is fundamental to the building blocks of life, amino acids, and its incorporation into a long aliphatic chain imparts unique physicochemical properties. These molecules bridge the chemical functionalities of fatty acids and amino acids, creating bifunctional molecules with potential applications as surfactants, antimicrobial agents, and chiral building blocks in organic synthesis.
The position of the amino group is critical. While omega-amino fatty acids like 11-aminoundecanoic acid are well-known monomers for polymers such as Nylon-11, the alpha-substitution in 2-aminoundecanoic acid introduces chirality and a reactive site in close proximity to the carboxylic acid, influencing its chemical behavior and biological activity.[1]
Physicochemical Properties of 2-Aminoundecanoic Acid
Understanding the fundamental properties of 2-aminoundecanoic acid is crucial for its application in research and development. Below is a summary of its key physicochemical data.
The water solubility and low octanol-water partition coefficient (LogP) suggest that 2-aminoundecanoic acid has a degree of hydrophilicity, despite its long carbon chain. This is attributable to the presence of the polar amino and carboxyl groups.
Synthesis of 2-Aminoundecanoic Acid and Related Alpha-Amino Fatty Acids
The synthesis of alpha-amino acids is a well-established field in organic chemistry. For long-chain derivatives like 2-aminoundecanoic acid, several strategies can be employed.
Chemical Synthesis
A common route for the synthesis of alpha-amino acids is the Strecker synthesis or variations thereof. However, for a straight-chain fatty acid derivative, a more direct approach often involves the alpha-bromination of the corresponding fatty acid followed by amination.
Experimental Protocol: Synthesis via Alpha-Bromination and Amination
Alpha-Bromination of Undecanoic Acid: Undecanoic acid is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
Purification of 2-Bromoundecanoic Acid: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Amination of 2-Bromoundecanoic Acid: The purified 2-bromoundecanoic acid is then reacted with an excess of aqueous ammonia in a sealed vessel at elevated temperature and pressure.[3] This nucleophilic substitution reaction replaces the bromine atom with an amino group.
Purification of 2-Aminoundecanoic Acid: The reaction mixture is cooled, and the excess ammonia is removed. The product is then purified by recrystallization from water or an alcohol-water mixture.
Causality behind Experimental Choices: The use of NBS provides a reliable method for alpha-bromination of carboxylic acids. The excess of ammonia in the second step is crucial to minimize the formation of secondary and tertiary amine byproducts.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alpha-amino acids. Transaminases are particularly promising enzymes for this purpose. A study on the biosynthesis of (S)-2-aminooctanoic acid demonstrated the use of a transaminase from Chromobacterium violaceum with high enantiomeric excess (>98% ee).[4] This enzymatic approach can likely be adapted for the synthesis of 2-aminoundecanoic acid.
Conceptual Experimental Workflow: Enzymatic Synthesis of 2-Aminoundecanoic Acid
Substrate Preparation: The starting material would be 2-oxoundecanoic acid.
Enzymatic Reaction: The 2-oxoundecanoic acid is incubated with a suitable transaminase (e.g., from Chromobacterium violaceum) and an amino donor (e.g., alanine or isopropylamine). The reaction is carried out in a buffered aqueous solution at an optimal pH and temperature for the enzyme.
Cofactor Regeneration: The transaminase reaction often requires pyridoxal 5'-phosphate (PLP) as a cofactor. An efficient cofactor regeneration system may be necessary for large-scale synthesis.
Product Isolation and Purification: After the reaction, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the reaction mixture using techniques such as ion-exchange chromatography.
Diagram of the Enzymatic Synthesis Workflow:
Caption: Enzymatic synthesis of 2-aminoundecanoic acid using a transaminase.
Potential Applications in Drug Development and Research
The unique bifunctional nature of 2-aminoundecanoic acid makes it an attractive molecule for various applications in the life sciences.
As a Chiral Building Block
The alpha-carbon of 2-aminoundecanoic acid is a chiral center, making it a valuable building block in asymmetric synthesis.[5][] Enantiomerically pure alpha-amino acids are in high demand for the synthesis of pharmaceuticals, where stereochemistry plays a critical role in biological activity.[7]
Modification of Peptides and Other Biomolecules
The amino and carboxyl groups of 2-aminoundecanoic acid allow for its incorporation into peptides or conjugation to other molecules. The long aliphatic chain can be used to modulate the hydrophobicity of peptides, potentially enhancing their membrane permeability or altering their aggregation properties. The terminal modification of peptides with fatty acids (lipidation) is a known strategy to improve the activity of antimicrobial peptides.[4]
Diagram of Logical Relationships for Application:
Caption: Potential applications of 2-aminoundecanoic acid.
Potential Biological Activities
While specific biological activities of 2-aminoundecanoic acid are not extensively documented, the broader class of alpha-amino fatty acids has shown various biological effects. For instance, alpha-linolenic acid, an omega-3 fatty acid, has demonstrated neuroprotective properties.[8] The combination of a fatty acid chain with an amino group could lead to novel antimicrobial or cell-signaling properties. Further research is warranted to explore the bioactivity of 2-aminoundecanoic acid.
Conclusion and Future Perspectives
2-Aminoundecanoic acid represents a fascinating and underexplored molecule at the intersection of fatty acid and amino acid chemistry. Its straight-chain aliphatic structure, coupled with the chirality and reactivity of the alpha-amino acid moiety, provides a versatile platform for chemical synthesis and biomedical research. While specific data on this compound is limited, the established chemistry and biology of related alpha-amino fatty acids suggest a promising future for 2-aminoundecanoic acid in the development of novel therapeutics, advanced biomaterials, and as a valuable tool in organic synthesis. Further investigation into its biological activities and the development of efficient, scalable synthetic routes will be crucial to unlocking its full potential.
References
Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved February 5, 2026, from [Link]
Sharma, V., & Kumar, V. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 8(52), 29633–29656. [Link]
Jiang, Y., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(7), 249. [Link]
Google Patents. (n.d.). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
Skoczyńska, A., & Huszcz, M. (2002). [Biological activity of linseed oil as the source of omega-3 alpha-linolenic acid]. Przeglad lekarski, 59(11), 935–939. [Link]
Eqipped. (n.d.). 11-Aminoundecanoic Acid For Synthesis. Retrieved February 5, 2026, from [Link]
ChemBK. (n.d.). 2-aminoundecanoic acid. Retrieved February 5, 2026, from [Link]
Justia Patents. (n.d.). Process for the ammonolysis of 11-bromoundecanoic acid. Retrieved February 5, 2026, from [Link]
Born, M., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. AMB Express, 13(1), 12. [Link]
O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 701–711. [Link]
Fages, F., et al. (2003). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. Chemical Communications, (23), 2962–2963. [Link]
L'Abbate, A., et al. (2019). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Molecules, 24(21), 3878. [Link]
Salehi, B., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Antioxidants, 10(8), 1282. [Link]
Larrieu, T., & Layé, S. (2018). The Role of Alpha-Linolenic Acid and Other Polyunsaturated Fatty Acids in Mental Health: A Narrative Review. Nutrients, 10(12), 1969. [Link]
Blay, J. A., et al. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 13(28), 3351–3364. [Link]
Das, U. N. (2006). Biological significance of essential fatty acids. Journal of the Association of Physicians of India, 54, 309–319. [Link]
Blondeau, N., et al. (2015). Alpha-Linolenic Acid: An Omega-3 Fatty Acid with Neuroprotective Properties—Ready for Use in the Stroke Clinic? BioMed Research International, 2015, 519830. [Link]
The Ivan Huc Group. (2023). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science, 14(26), 7126–7135. [Link]
Biological role of long-chain alpha-amino acids in nature
Technical Whitepaper: Biological Mechanisms and Therapeutic Engineering of Long-Chain -Amino Acids Executive Summary While the genetic code relies on a conserved set of 20 proteinogenic amino acids, nature utilizes a bro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Biological Mechanisms and Therapeutic Engineering of Long-Chain
-Amino Acids
Executive Summary
While the genetic code relies on a conserved set of 20 proteinogenic amino acids, nature utilizes a broader repertoire of Long-Chain
-Amino Acids (LCAAAs) —defined here as -amino acids with extended aliphatic or functionalized side chains (–)—to orchestrate complex biological functions. Unlike standard amino acids, LCAAAs are rarely found in ribosomal proteins but are pivotal in secondary metabolism , membrane dynamics , and metabolic signaling .[1]
This guide deconstructs the biological utility of LCAAAs, moving from their biosynthetic origins in non-ribosomal peptides (NRPs) to their application in modern drug discovery for half-life extension and membrane permeation .[]
Part 1: Structural Definition and Natural Occurrence[3]
The Structural Distinction
Standard aliphatic amino acids (Valine, Leucine, Isoleucine) possess short hydrophobic side chains (
–).[1] LCAAAs extend this hydrophobicity, bridging the gap between amino acids and fatty acids.[1] They are distinct from N-lipidated amino acids (where a fatty acid is attached to the N-terminus); in LCAAAs, the lipidic chain is the side chain (-group) attached to the -carbon.
Class
Side Chain Length
Example Compound
Biological Context
Standard Aliphatic
–
Leucine, Isoleucine
Protein structure core
Intermediate Chain
–
2-Aminoadipic Acid (2-AAA)
Lysine metabolism, Diabetes signaling
Long-Chain (Lipidic)
–
2-Aminooctanoic Acid
Peptide antibiotics, Cnidarian lipids
Ultra-Long Chain
Very Long Chain AAs
Specialized marine natural products
Biosynthetic Origins: The Non-Ribosomal Assembly Line
LCAAAs are predominantly synthesized via Non-Ribosomal Peptide Synthetases (NRPS) . Unlike the ribosome, which is limited to tRNA-charged substrates, NRPS modules contain specialized Adenylation (A) domains that can select and activate long-chain keto acids or fatty acid precursors, condensing them into peptide backbones.[1]
Mechanism: The specificity of the A-domain dictates the incorporation of bulky hydrophobic residues, which are often derived from fatty acid biosynthesis pathways (e.g., elongation of keto-acids).
Biological Function: These residues confer detergent-like properties to the resulting peptides (e.g., polymyxins, daptomycin), allowing them to disrupt bacterial membranes.[1]
Part 2: Physiological Roles and Mechanisms
Metabolic Signaling: The Case of 2-Aminoadipic Acid (2-AAA)
Recent metabolomic studies have elevated 2-AAA from a simple lysine degradation intermediate to a potent signaling molecule.[3]
Glucose Homeostasis: 2-AAA modulates insulin secretion in pancreatic
-cells.[3] It acts as a biomarker for diabetes risk, with elevated plasma levels preceding the onset of hyperglycemia.
Mechanism: 2-AAA influences the DHTKD1 pathway, linking amino acid catabolism to mitochondrial energy production.[1]
Membrane Anchoring and Permeability
In marine organisms (e.g., Cnidaria) and bacteria, LCAAAs serve as "membrane anchors."[1]
The Snorkel Effect: When incorporated into peptides, the long alkyl side chain inserts into the lipid bilayer's hydrophobic core, while the charged backbone remains at the interface. This anchors the peptide, increasing its local concentration and facilitating pore formation (antimicrobial action).[1]
Overton’s Rule Violation: While hydrophobicity generally correlates with permeability, LCAAAs can exhibit non-linear behavior due to membrane entrapment—a critical consideration for drug design.[1]
Part 3: Therapeutic Applications in Drug Discovery
Half-Life Extension (Albumin Binding)
One of the most high-value applications of LCAAAs is AlbuTag technology. Serum albumin possesses high-affinity fatty acid binding pockets. By incorporating an LCAAA (or a fatty acid-conjugated Lysine) into a peptide drug, the drug reversibly binds albumin, protecting it from renal clearance and enzymatic degradation.[1]
Example: Liraglutide and Semaglutide utilize this principle (via a linker), but intrinsic LCAAAs (e.g.,
-aminododecanoic acid) are now being engineered into macrocycles to achieve the same effect without bulky side-chain conjugation.[1]
Peptide Stapling and Helix Stabilization
Long-chain amino acids with terminal alkenes are used in Ring-Closing Metathesis (RCM) to create "stapled peptides."
Protocol Insight: The hydrophobic span of the LCAAA side chain shields the peptide backbone hydrogen bonds from water, significantly enhancing
-helical stability and protease resistance.
Part 4: Visualization of Mechanisms
Figure 1: Mechanism of Membrane Interaction and Albumin Binding
This diagram illustrates how LCAAAs anchor peptides into lipid bilayers (left) and how they dock into the hydrophobic pockets of Serum Albumin to extend half-life (right).
Caption: Left: LCAAAs act as hydrophobic anchors, inserting into membranes to facilitate pore formation or cellular entry.[1] Right: LCAAAs bind albumin's fatty acid pockets, shielding the drug from rapid renal clearance.[1]
Part 5: Experimental Protocols
Protocol 5.1: Synthesis of Lipidic
-Amino Acids via Hydroformylation/Strecker
Standard SPPS often fails with bulky LCAAAs due to steric hindrance. This solution-phase synthesis yields high-purity building blocks.
Titration: Add increasing concentrations of the LCAAA (0–100 µM) to the NPN solution.
Measurement: Monitor fluorescence emission at 420 nm (Excitation: 356 nm).
Analysis: Plot Fluorescence vs. [LCAAA]. The inflection point represents the CAC.
Interpretation: Below CAC, the LCAAA exists as monomers (suitable for binding studies).[1] Above CAC, it forms aggregates (potential for toxicity/hemolysis).[1]
References
Synthesis and Characterization of a Lipidic Alpha Amino Acid. Journal of Organic Chemistry / ACS. Demonstrates the hydroformylation/Strecker synthesis pathway and interaction with lipid bilayers.[4] [1]
Metabolite 2-aminoadipic acid: implications for metabolic disorders. Frontiers in Molecular Biosciences. Details the role of 2-AAA in diabetes and lysine metabolism.
Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS. seminal work on how side-chain length influences peptide stability. [1]
Unnatural Amino Acids in Drug Discovery. Molecules. Comprehensive review of non-proteinogenic amino acids in FDA-approved drugs.
Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences. Industry perspective on using lipophilic amino acids for albumin binding.
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1313054-79-3
Synonyms: (R)-2-Amino-undecanoic acid; D-2-Aminoundecanoic acid; (R)-α-Aminoundecanoic acid.[1][2][3]
Target Audience: Senior Organic Chemists, Process Development Scientists, Medicinal Chemists.[2][3]
Executive Summary & Strategic Analysis
(R)-2-Aminoundecanoic acid is a non-proteinogenic, lipophilic
-amino acid.[1][2][3] Unlike its -amino counterpart (11-aminoundecanoic acid, used in Nylon-11), this molecule is a critical chiral building block for peptidomimetics and antimicrobial lipopeptides (e.g., Anoplin analogs).[1][2][3] Its extended C9 aliphatic side chain confers significant membrane-anchoring properties to peptide therapeutics, enhancing bioavailability and potency against resistant bacterial strains.[1][2][3]
Stereochemical Definition
Configuration: (R)-Enantiomer.
Amino Acid Nomenclature: Corresponds to the D-isomer (D-2-aminoundecanoic acid).[1][2][3]
Structural Logic: C2 is the chiral center.[2][3] Priority (Cahn-Ingold-Prelog):
Direct isolation from natural sources is not viable.[2][3] The synthesis requires high enantiomeric excess (ee > 98%) to prevent off-target toxicity in peptide drugs.[2][3] This guide details two field-proven protocols:
Asymmetric Phase-Transfer Catalysis (PTC): A scalable, modern chemical route using organocatalysis.[2][3]
Biocatalytic Kinetic Resolution: A "green" route delivering ultra-high optical purity via Acylase I.[2][3]
This method utilizes the alkylation of a glycine Schiff base under phase-transfer conditions.[1][2][3] It is preferred for gram-to-kilogram scale synthesis due to mild conditions and the avoidance of heavy metal chirality sources.[1][2][3]
Mechanistic Principle
The reaction employs a chiral quaternary ammonium salt (Cinchona alkaloid derivative) to facilitate the transfer of the enolate of a glycine imine from the solid/liquid interface into the organic phase.[2][3] The catalyst's chiral pocket shields one face of the enolate, forcing the electrophile (1-iodononane) to attack from the opposite side.[2][3]
Catalyst for (R)-Selectivity: N-(9-Anthracenylmethyl)cinchoninium bromide.[1][2][3] (Note: Cinchonine derivatives typically yield the (R)-isomer, whereas Cinchonidine yields the (S)-isomer).[2][3]
Temperature control is critical; > -40°C degrades ee.[1][2][3]
Protocol B: Biocatalytic Resolution (Green Route)
For pharmaceutical applications requiring >99.5% ee, enzymatic resolution is the gold standard.[2][3] This method relies on the stereospecific hydrolysis of an N-acetyl precursor by Acylase I (Aspergillus melleus), which is specific for L-isomers.[1][2][3]
Logic of Resolution
Since Acylase I hydrolyzes only the (S)-N-acetyl isomer to the free amino acid, the desired (R)-N-acetyl isomer remains chemically intact.[1][2][3] We separate them by solubility, then chemically hydrolyze the (R)-precursor to release the target.[2][3]
Experimental Workflow
Step 1: Synthesis of Racemic N-Acetyl-2-aminoundecanoic acid[1][2][3]
Alkylation: React diethyl acetamidomalonate with 1-bromononane using NaOEt in ethanol (Reflux, 6h).
Decarboxylation: Hydrolyze the diester with NaOH, then acidify and reflux in dilute HCl to decarboxylate.
Acetylation: Treat the crude racemic amino acid with acetic anhydride in NaOH to generate N-acetyl-DL-2-aminoundecanoic acid.
Step 2: Enzymatic Hydrolysis
Reagents: N-Acetyl-DL-precursor, Acylase I (Aspergillus),
approx -10° to -15° (D-amino acids are typically levorotatory in acid).[1][2][3]
Purity
qNMR or HPLC-ELSD
> 98.5%
Troubleshooting
Low Yield in PTC: Ensure the catalyst is dry and the base (
) is finely ground.[2][3] Stirring rate significantly impacts phase transfer efficiency.[2][3]
Incomplete Enzymatic Hydrolysis: If ee is low (<95%), re-submit the organic extract to a second round of enzymatic hydrolysis to remove residual (S)-isomer.[2][3]
References
Slootweg, J. C., et al. (2013).[2][3][4][5][6] "Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative." Bioorganic & Medicinal Chemistry Letters, 23(13), 3797-3800.[1][2][3] Link
Citation for: Synthesis context and biological application of (S)- and (R)-2-aminoundecanoic acid in peptides.[1][2][3]
O'Donnell, M. J. (2004).[2][3] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517.[2][3] Link[2][3]
Citation for: Core methodology for asymmetric PTC alkylation of glycine imines.[2][3]
Lygo, B., & Andrews, B. I. (2004).[2][3] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research, 37(8), 518–525.[2][3] Link[2][3]
Citation for: Catalyst selection (Cinchonine vs Cinchonidine) for R/S selectivity.
Greenstein, J. P., & Winitz, M. (1961).[2][3] Chemistry of the Amino Acids. Vol. 3, Wiley, New York.[2][3]
Citation for: Standard protocols for Acylase I resolution of amino acids.[2][3]
Application Notes and Protocols: Fmoc-2-aminoundecanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with Lipidic Amino Acids The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of thera...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Expanding the Peptidic Toolbox with Lipidic Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and bioavailability.[1] Among the vast array of UAAs, lipidic amino acids, such as 2-aminoundecanoic acid, are of particular interest. The long alkyl side chain of 2-aminoundecanoic acid can introduce lipophilicity into a peptide, which can enhance its interaction with cell membranes and potentially improve its pharmacokinetic profile.[2] This guide provides a comprehensive, field-proven protocol for the incorporation of Fmoc-2-aminoundecanoic acid into peptides using manual solid-phase peptide synthesis (SPPS).
Fmoc-based SPPS is the preferred method for synthesizing peptides containing modified amino acids due to its mild reaction conditions, which are compatible with a wide range of functional groups.[3] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[4][5] Each cycle of amino acid addition consists of three main steps: Nα-Fmoc deprotection, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and byproducts.[1][4]
The incorporation of Fmoc-2-aminoundecanoic acid, a bulky and sterically hindered amino acid, requires careful optimization of coupling conditions to ensure efficient peptide bond formation and minimize side reactions.[1] This protocol will detail the necessary materials, step-by-step procedures, and critical considerations for the successful synthesis of peptides containing this unique lipidic amino acid.
Materials and Reagents
Resins
Wang Resin: Suitable for the synthesis of peptides with a C-terminal carboxylic acid.[6]
Rink Amide Resin: Used for the synthesis of peptides with a C-terminal amide.[6]
High-performance liquid chromatography (HPLC) system
Mass spectrometer
Experimental Protocols
I. Resin Preparation and First Amino Acid Loading
The initial step in SPPS is the loading of the first Fmoc-protected amino acid onto the chosen resin.[11][14]
Resin Swelling: Place the desired amount of resin in a peptide synthesis vessel and swell in DMF for at least 1 hour.[6]
First Amino Acid Coupling (for Wang Resin):
Dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of HOBt, and 3 equivalents of DCC in DMF.[9]
Stir the mixture at room temperature for 15-20 minutes.[9]
Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate.
Add the filtered solution to the swollen resin and shake for 4-6 hours.
Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[11]
II. Iterative Peptide Elongation Cycle
The peptide chain is elongated through repetitive cycles of deprotection and coupling.[4]
A. Fmoc Deprotection
The base-labile Fmoc protecting group is removed to expose the N-terminal amine for the next coupling reaction.[10]
Add a 20% piperidine in DMF solution to the resin.[6][10]
Shake for 5-10 minutes.
Drain the solution.
Repeat the piperidine treatment for another 15-20 minutes. The completion of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[10][11]
Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
Expert Insight: Incomplete Fmoc deprotection can lead to deletion sequences. If aggregation is suspected, especially in longer peptides, using a chaotropic salt or a different deprotection reagent like DBU may be beneficial.[11][15] However, DBU should be used with caution as it can promote aspartimide formation.[11]
B. Amino Acid Coupling
This step forms the peptide bond between the newly deprotected N-terminal amine and the incoming Fmoc-amino acid.[10]
Standard Coupling:
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
Allow the activation to proceed for 2-5 minutes.
Add the activated amino acid solution to the resin.
Shake for 1-2 hours.
Coupling of Fmoc-2-aminoundecanoic Acid:
Due to the steric hindrance of the long alkyl chain, a more potent coupling reagent like HATU is recommended.[7][16][17]
Pre-activate 3 equivalents of Fmoc-2-aminoundecanoic acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2-5 minutes.
Add the activated solution to the resin and allow the coupling to proceed for 2-4 hours.
A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[18]
Monitoring Coupling Efficiency: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive, indicating free amines, a recoupling is necessary.[9]
Washing: After coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Causality Behind Experimental Choices: The choice of HATU for coupling Fmoc-2-aminoundecanoic acid is deliberate. HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU, which is more effective in overcoming the steric hindrance of the bulky side chain.[7]
III. Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[13]
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in section II.A.
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.
Cleavage:
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). The scavengers (TIS and water) are crucial to quench reactive carbocations generated during the removal of side-chain protecting groups, thus preventing side reactions.[13]
Add the cleavage cocktail to the dried peptide-resin.
Gently shake the mixture for 2-4 hours at room temperature.[19][20]
Peptide Precipitation:
Filter the cleavage mixture to separate the resin.
Wash the resin with a small amount of fresh TFA.[19]
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[19]
Peptide Isolation:
Centrifuge the mixture to pellet the precipitated peptide.
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.
Dry the crude peptide under vacuum.
IV. Purification and Characterization
The crude peptide is then purified and its identity confirmed.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation and Visualization
Table 1: Reagent Stoichiometry for a Standard Coupling Cycle (0.1 mmol scale)
Reagent
Equivalents
Amount
Fmoc-Amino Acid
3
0.3 mmol
Coupling Reagent (HBTU/HATU)
2.9
0.29 mmol
DIPEA
6
0.6 mmol (105 µL)
Piperidine (for deprotection)
-
20% v/v in DMF
Experimental Workflow Diagram
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
[10][12]
Troubleshooting
Issue
Possible Cause
Recommended Solution
Incomplete Coupling
Steric hindrance of Fmoc-2-aminoundecanoic acid; Peptide aggregation.
Use a stronger coupling reagent like HATU; Perform a double coupling; Change solvent to a more polar mixture. [9][21]
Deletion of Amino Acids
Incomplete Fmoc deprotection.
Increase deprotection time; Use a stronger base like DBU (with caution). [11]
Diketopiperazine Formation
At the dipeptide stage, especially with Proline at the C-terminus.
Use a specialized resin (e.g., 2-chlorotrityl chloride resin); Modify deprotection conditions (e.g., 2% DBU, 5% piperazine/NMP). [9][22]
Engineering Hydrophobicity: A Guide to Incorporating 2-Aminoundecanoic Acid into Antimicrobial Peptides
Executive Summary & Scientific Rationale The incorporation of non-proteinogenic amino acids is a pivotal strategy in optimizing antimicrobial peptides (AMPs).[1] 2-Aminoundecanoic acid (2-AUA) , a lipoamino acid with an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The incorporation of non-proteinogenic amino acids is a pivotal strategy in optimizing antimicrobial peptides (AMPs).[1] 2-Aminoundecanoic acid (2-AUA) , a lipoamino acid with an 11-carbon backbone, offers a unique chemical handle. Unlike external fatty acid conjugation (N-terminal lipidation), 2-AUA integrates the hydrophobic alkyl chain directly into the peptide backbone.
Why 2-AUA?
Proteolytic Stability: The non-natural side chain (
) is unrecognized by serum proteases (trypsin/chymotrypsin), significantly extending in vivo half-life.
Membrane Anchoring: It acts as a "hydrophobic anchor," facilitating the partitioning of the peptide into the bacterial lipid bilayer.
Tunable Amphipathicity: By replacing native hydrophobic residues (Leucine, Phenylalanine) with 2-AUA, researchers can fine-tune the hydrophobic moment of the amphipathic helix without altering the cationic charge density.
The Challenge: The high hydrophobicity of 2-AUA leads to on-resin aggregation during synthesis and solubility issues during purification. This guide provides a self-validating workflow to overcome these hurdles.
Rational Design Strategy
Before synthesis, the placement of 2-AUA must be calculated. Random insertion often leads to high hemolytic activity (toxicity).
The Hydrophobic Window
AMPs typically form amphipathic
-helices. The "hydrophobic face" interacts with the bacterial membrane core.
Recommendation: Substitute residues on the hydrophobic face (positions
).
Avoid: Placing 2-AUA near the N-terminus if the peptide mechanism requires electrostatic initial contact.
Selectivity Index (SI): The goal is to increase hydrophobicity just enough to lower the MIC (Minimum Inhibitory Concentration) without crossing the threshold that triggers hemolysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Objective: Synthesize a 2-AUA modified AMP with >95% crude purity.
Key Challenge: Steric hindrance of the bulky side chain and "beta-sheet" aggregation on the resin.
Materials
Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins reduce aggregation better than polystyrene).
Resin Swelling: Swell resin in DCM for 20 min, then wash with DMF.
Standard Elongation: Use standard Fmoc cycles (HBTU/DIEA) for residues before the 2-AUA.
Coupling Fmoc-2-AUA-OH (The Critical Step):
Rationale: Standard HBTU is too weak for this bulky residue.
Activation: Dissolve 3 eq. Fmoc-2-AUA-OH and 2.9 eq. HATU (or COMU) in NMP (N-methylpyrrolidone).
Base: Add 6 eq. DIEA.
Time: Allow coupling for 2 hours (double the standard time).
Validation: Perform a Kaiser Test. If not blue-free, re-couple using DIC/OxymaPure.
Post-2-AUA Elongation (The "Difficult Sequence" Phase):
After 2-AUA is attached, the growing chain is highly hydrophobic and prone to aggregation (inter-chain hydrogen bonding).
Solvent Switch: For the next 3 residues, use a solvent mixture of DMF:DCM:NMP (1:1:1) containing 1% Triton X-100 or use microwave heating (75°C) to disrupt aggregates.
Double Coupling: Double couple the amino acid immediately following 2-AUA.
Cleavage:
Cocktail: TFA/TIS/Water (95:2.5:2.5).
Note: If the peptide is very greasy, precipitate in cold MTBE (Methyl tert-butyl ether) instead of Diethyl Ether for better pellet formation.
Visualization: Synthesis Decision Logic
Figure 1: Decision tree for SPPS incorporating sterically hindered lipoamino acids.
Protocol 2: Purification & Characterization
Objective: Isolate the hydrophobic peptide from truncated species.
Key Challenge: 2-AUA peptides bind irreversibly to standard C18 columns or elute as broad, tailing peaks.
HPLC Method Optimization
Column Selection:
Standard: C18 (300Å pore size).
For Extreme Hydrophobicity: Switch to C8 or C4 columns.[2] The shorter alkyl chains on the silica reduce the van der Waals forces holding the peptide, improving peak shape.
The incorporation of 2-AUA alters the membrane interaction from a surface-level electrostatic association to a deep hydrophobic insertion.
Visualization: Membrane Insertion Model
Figure 2: Mechanism of action. 2-AUA acts as a hydrophobic anchor, driving the peptide into the lipid core.
References
Toth, I., et al. (2017). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative. Applied Microbiology and Biotechnology.
Clinical and Laboratory Standards Institute (CLSI). (2023).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing.
Protocols for N-terminal lipidation vs alpha-amino acid insertion
N-Terminal Capping vs. Orthogonal Lysine Insertion Abstract & Strategic Introduction The lipidation of therapeutic peptides is a pivotal strategy in modern drug development, transforming rapidly cleared peptides into lon...
Author: BenchChem Technical Support Team. Date: February 2026
N-Terminal Capping vs. Orthogonal Lysine Insertion
Abstract & Strategic Introduction
The lipidation of therapeutic peptides is a pivotal strategy in modern drug development, transforming rapidly cleared peptides into long-acting biologicals. By conjugating fatty acids (e.g., myristic, palmitic, or stearic acid) to a peptide backbone, researchers induce reversible binding to Human Serum Albumin (HSA). This "Albumin Switch" extends in vivo half-life from minutes to hours or days by reducing renal clearance and shielding against enzymatic degradation (e.g., DPP-4).[1]
This guide contrasts the two primary methodologies for lipidation:
N-Terminal Acylation (Capping): Direct attachment of a lipid to the N-terminus.
Orthogonal Alpha-Amino Acid Insertion: Site-specific attachment to an internal amino acid side chain (typically Lysine) using orthogonal protection strategies.
Decision Matrix: Selecting the Lipidation Strategy
Before initiating synthesis, select the protocol that aligns with your Structure-Activity Relationship (SAR) data.
Feature
N-Terminal Acylation (Capping)
Orthogonal Lysine Insertion (Side-Chain)
Primary Mechanism
Amide bond formation at N-terminus
Amide bond at -amino group of Lysine
Synthetic Complexity
Low (Standard coupling)
High (Requires orthogonal deprotection)
SAR Impact
High risk of steric hindrance at receptor binding site
Tunable; allows scanning of lipid placement away from active site
Linker Requirement
Optional (often direct attachment)
Critical (e.g., -Glu, PEG) to push lipid out of binding pocket
Example Drug
Insulin Detemir (Myristoylated at B29, conceptually similar to N-cap)
Liraglutide/Semaglutide (Palmitoylated/Stearylated at internal Lys)
Visualizing the Strategic Workflow
The following decision tree outlines the logic for selecting and executing the correct protocol.
Figure 1: Decision tree for selecting between N-terminal capping and internal lysine conjugation based on receptor binding requirements.
Protocol A: N-Terminal Lipidation (Acylation)
Rationale: This method treats the fatty acid as the final "amino acid" in the sequence. It is robust but requires the N-terminus to be permissive to bulky hydrophobic modifications.
Materials:
Resin: Rink Amide MBHA (for C-term amides) or Wang (for C-term acids).
Fatty Acid: Palmitic Acid, Myristic Acid, or Stearic Acid.
Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.
Solvent: DMF/DCM (1:1 mixture recommended for fatty acids to ensure solubility).
Step-by-Step Protocol:
Peptide Assembly: Synthesize the full peptide sequence using standard Fmoc SPPS.
Final Fmoc Removal: Treat resin with 20% Piperidine in DMF (
min). Wash with DMF ().
Fatty Acid Activation (Pre-activation is critical):
Dissolve 5.0 equivalents (eq) of Fatty Acid in DCM/DMF (1:1). Note: Pure DMF often fails to dissolve long-chain fatty acids completely.
Coupling: Add the activated mixture to the resin. Shake at Room Temperature (RT) for 2–4 hours.
Tip: Fatty acid couplings are slower than AA couplings due to micelle formation.
Kaiser Test: Perform a Kaiser test. If blue (positive), re-couple using DIC/HOAt. If colorless (negative), proceed.
Cleavage: Wash resin with DCM. Cleave using TFA/TIS/H2O (95:2.5:2.5).
Protocol B: Orthogonal Lysine Insertion (The "Liraglutide" Strategy)
Rationale: This is the industry standard for GLP-1 analogs. It utilizes Fmoc-Lys(ivDde)-OH .[3][4] The ivDde group is stable to Piperidine (Fmoc removal) and TFA (acid cleavage) but is removed by Hydrazine.[3] This allows the construction of the full backbone before modifying the specific Lysine side chain.
Resin Loading: Start with Rink Amide or Chlorotrityl resin.[5]
Elongation: Perform standard Fmoc SPPS. At the desired position, couple Fmoc-Lys(ivDde)-OH .[4]
Completion: Continue synthesis to the N-terminus.
N-Terminal Protection: Leave the final N-terminal Fmoc group ON (Fmoc-ON synthesis). Why? This prevents the fatty acid from coupling to the N-terminus during the side-chain modification steps.
Hydrazine Treatment: Treat resin with 2% Hydrazine Monohydrate in DMF (
min).
Observation: The solution will turn yellow (formation of indazole byproduct).
UV Monitoring: Monitor absorbance at 290 nm to verify removal.
Wash: Wash extensively with DMF (
) to remove all traces of hydrazine. Critical: Residual hydrazine will cleave Fmoc groups elsewhere.
Phase 3: Side-Chain Functionalization
Spacer Coupling (Optional but Recommended):
Couple Fmoc-Glu-OtBu (gamma-linked) or Fmoc-AEEA (PEG linker) to the now-free Lysine epsilon-amine.
Use standard HATU/DIPEA chemistry.
Remove the Fmoc group from the spacer using 20% Piperidine.
Lipid Coupling:
Couple the Fatty Acid (Palmitic/Stearic) using the activation method described in Protocol A.
Final N-Terminal Deprotection: Remove the N-terminal Fmoc group (on the main backbone) using 20% Piperidine.
Phase 4: Global Cleavage
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).
Time: 3–4 hours. The high hydrophobicity requires longer cleavage times to ensure full removal of side-chain protectors (e.g., Pbf, tBu).
Visualization of Orthogonal Chemistry
The following diagram illustrates the specific chemical pathway for the Lys(ivDde) strategy.
Figure 2: Chemical workflow for orthogonal deprotection of Lys(ivDde) allowing site-specific lipidation.
QC & Troubleshooting: Handling "Greasy" Peptides
Lipidated peptides behave differently than standard peptides. They aggregate and stick to everything.
Troubleshooting Table:
Issue
Cause
Solution
Aggregation on Resin
Hydrophobic lipid interaction
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during coupling.
Poor Solubility (HPLC)
Lipid chain hydrophobicity
Dissolve crude in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) before injection.
Broad Peaks (HPLC)
Strong interaction with C18
Switch to C4 or Phenyl-Hexyl columns . Run column at 60°C .
Low Yield (Side Chain)
Incomplete ivDde removal
Increase Hydrazine steps to min. Ensure fresh Hydrazine.
References
Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration.[1][6] Journal of Medicinal Chemistry. (Context: Discovery of Liraglutide).
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.
CEM Corporation. Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]
Designing amphipathic helices with long-chain hydrophobic amino acids
Application Note & Protocols Topic: Designing Amphipathic Helices with Long-Chain Hydrophobic Amino Acids Audience: Researchers, scientists, and drug development professionals. Introduction: The Architectural Nuance of A...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Designing Amphipathic Helices with Long-Chain Hydrophobic Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Nuance of Amphipathic Helices
Amphipathic helices are a fundamental structural motif in biology, characterized by a periodic arrangement of amino acids that segregates hydrophobic and hydrophilic residues onto opposite faces of the helix.[1][2] This dual nature makes them ideal for interacting with biological interfaces, particularly lipid membranes.[1] They are central to the function of numerous proteins involved in membrane trafficking, signal transduction, and are a common blueprint for potent antimicrobial peptides (AMPs).[1][3]
The design of novel, highly active helical peptides hinges on a delicate balance of several physicochemical properties. While parameters like net charge and helical propensity are crucial, the selection of residues for the hydrophobic face is a key determinant of a peptide's potency, stability, and selectivity. This guide focuses specifically on the strategic incorporation of long-chain hydrophobic amino acids —such as Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Tryptophan (Trp)—to engineer peptides with enhanced therapeutic potential. These bulky, nonpolar residues act as powerful membrane anchors, capable of penetrating deep into the lipid bilayer by exploiting packing defects, thereby driving membrane disruption and other biological activities.[4][5]
Part I: Core Principles of Helical Peptide Design
The rational design of an amphipathic helix is a multi-parameter optimization problem. The goal is to create a peptide that folds into a stable helix upon encountering its target (e.g., a bacterial membrane) and exerts a specific function without causing off-target toxicity.
The Primacy of Amphipathicity: The Hydrophobic Moment (μH)
The single most important quantitative descriptor of an amphipathic helix is its hydrophobic moment (μH) . It represents the vector sum of the hydrophobicities of the constituent amino acid side chains, assuming an α-helical conformation. A high μH indicates a strong segregation of polar and nonpolar faces. Crucially, studies have shown that the free energy of partitioning into a membrane interface correlates more strongly with the hydrophobic moment than with the total hydrophobicity of the peptide.[1][6] Therefore, maximizing μH is a primary design objective for achieving potent membrane interaction.
The Role of Long-Chain Hydrophobic Residues
While overall hydrophobicity must be managed to prevent aggregation and non-specific interactions, the type of hydrophobic residue is critical.[7] Long-chain amino acids contribute significantly to membrane binding and function:
Membrane Anchoring: Bulky residues like Tryptophan and Phenylalanine can insert into the hydrophobic core of the lipid bilayer, acting as anchors that stabilize the peptide-membrane interaction.[5] Molecular dynamics simulations have shown that these residues preferentially occupy lipid packing defects, which are more prevalent in the curved or fluid membranes of bacteria.[4][5][8]
Enhanced Lytic Activity: The increased surface area of long-chain residues enhances van der Waals interactions with lipid acyl chains, leading to greater membrane perturbation. A higher degree of hydrophobicity on the nonpolar face generally correlates with stronger hemolytic and membrane-lytic activity.[9]
Modulating Insertion Depth: The hydrophobicity of the nonpolar face can be tuned to control how deeply the helix inserts into the membrane. Highly hydrophobic helices may sense and localize to regions of negative membrane curvature, a feature that could be exploited for specific targeting.[4][8]
Cationic Residues for Target Selectivity
Most bacterial cell membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG), giving them a net negative charge. In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine (PC). By incorporating positively charged (cationic) residues like Lysine (Lys) and Arginine (Arg) on the hydrophilic face, the helix can be directed to preferentially bind to bacterial membranes through electrostatic interactions, a key factor in achieving a favorable therapeutic index.[10][11]
Part II: A Hybrid Design Workflow: From Silicon to Bench
An effective design strategy integrates computational modeling for rapid screening and refinement with experimental validation to confirm structure and function.
Application Note: Strategic Synthesis of Peptidomimetics Incorporating 2-Aminoundecanoic Acid
Introduction: The Role of Lipoamino Acids in Modern Drug Discovery Peptidomimetics, molecules that mimic the structure and function of natural peptides, are foundational to modern therapeutic development. Their design of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Lipoamino Acids in Modern Drug Discovery
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are foundational to modern therapeutic development. Their design often involves the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] Among these, lipoamino acids—which uniquely combine the structural features of lipids and α-amino acids—have emerged as powerful tools for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[2][3]
2-Aminoundecanoic acid, with its C9 alkyl side chain, is a particularly valuable lipoamino acid. Its incorporation into a peptide sequence significantly increases lipophilicity, which can enhance membrane permeability, facilitate passage across biological barriers, and improve stability by protecting against enzymatic degradation.[3] However, the very properties that make it desirable also introduce significant challenges into its chemical synthesis. The long, hydrophobic side chain can lead to aggregation, poor solvation, and steric hindrance during peptide chain elongation, necessitating specialized protocols and strategic planning.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective synthesis of peptidomimetics containing 2-aminoundecanoic acid. It outlines field-proven protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase approaches, explains the causality behind critical experimental choices, and details robust methods for purification and characterization.
Strategic Synthesis Planning: SPPS vs. Solution-Phase
The choice between Solid-Phase Peptide Synthesis (SPPS) and traditional solution-phase synthesis is a critical first step. While SPPS offers speed and efficiency through simplified purification[6], the highly hydrophobic nature of 2-aminoundecanoic acid can cause on-resin aggregation, leading to incomplete reactions and failed sequences.[4][5][7] Solution-phase synthesis, though more laborious, provides greater flexibility in solvent choice and allows for purification of intermediates, which can be crucial for complex or aggregation-prone sequences.[8][9]
Parameter
Solid-Phase Peptide Synthesis (SPPS)
Solution-Phase Synthesis
Primary Advantage
Speed, ease of reagent removal, automation potential.[6]
High purity of intermediates, better handling of aggregation, scalability.[8]
Key Challenge
On-resin aggregation and poor solvation of the growing lipopeptide chain.[4][5]
Time-consuming, requires purification after each step, potential for low yields.[6][9]
Ideal Application
Shorter peptidomimetics (<15 residues), sequences with intermittent hydrophilic residues.
Highly hydrophobic sequences, large-scale synthesis, synthesis of complex fragments for ligation.[8]
Solvent Choice
Limited by resin compatibility; typically DMF or NMP.[7]
Wide range of solvents can be used to optimize solubility.
This protocol utilizes standard Fmoc/tBu chemistry, which is well-suited for SPPS due to the selective and sequential cleavability of the protecting groups.[10] Special consideration is given to mitigating the challenges posed by the hydrophobic 2-aminoundecanoic acid residue.
Rationale and Key Considerations
Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is recommended for its acid-labile nature, allowing for mild cleavage conditions that preserve sensitive functionalities.[11][12] Its steric bulk also helps to minimize aggregation near the resin core.[12]
Solvent System: While Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) is often superior for synthesizing hydrophobic peptides as it can better solvate the growing peptide chain and reduce aggregation.[7]
Coupling Reagents: The choice of coupling reagent is critical. A combination of a uronium/aminium salt like HBTU or HATU with a base such as N,N-Diisopropylethylamine (DIPEA) is effective. For the sterically hindered 2-aminoundecanoic acid, a more potent phosphonium reagent like PyBOP may be required to achieve high coupling efficiency.[13][14]
Experimental Workflow Diagram
Caption: SPPS workflow for peptidomimetics with 2-aminoundecanoic acid.
Step-by-Step Protocol
Resin Preparation and Loading (Day 1):
Swell 2-chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g) in anhydrous DMF or NMP for 30-40 minutes in a peptide synthesis vessel.[12]
Drain the solvent. Add a solution of the first Fmoc-protected amino acid (3 eq.) and DIPEA (4 eq.) in DCM/DMF. Agitate for 1-2 hours.
To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.[12]
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
Determine the loading capacity using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc cleavage of a small, weighed sample.[11]
Peptide Chain Elongation (Automated or Manual):
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[11][15]
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with a coupling agent (e.g., HBTU, 3-4 eq.) and a base (DIPEA, 6-8 eq.) in DMF for 2-5 minutes. Add this activated solution to the resin. Agitate for 45-60 minutes.
Monitoring: After washing, perform a qualitative Kaiser test. A blue bead color indicates a successful coupling (no free primary amines). If the beads remain yellow/colorless, the coupling is incomplete and must be repeated (a "double couple").
Incorporation of Fmoc-2-Aminoundecanoic Acid:
Causality: Due to its bulky and hydrophobic nature, this step is prone to failure. A standard coupling protocol may be insufficient.
Protocol: Perform a mandatory double coupling . For the first coupling, use standard HBTU/DIPEA activation for 60-90 minutes. For the second coupling, consider using a stronger reagent like PyBOP or HATU, or extending the reaction time to 2 hours. An elevated temperature (e.g., 40-50°C) can also improve efficiency but must be used cautiously to avoid racemization.[16]
Cleavage and Deprotection (Final Step):
After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[17] TIS acts as a scavenger to prevent side reactions with sensitive residues.
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
Filter the resin and collect the filtrate. Concentrate the filtrate under a gentle stream of nitrogen.
Precipitate the crude peptide by adding the concentrated solution dropwise into a vortexing centrifuge tube of ice-cold diethyl ether.
Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Characterization and Purification
The high hydrophobicity of peptidomimetics containing 2-aminoundecanoic acid requires modified analytical and purification protocols.
Purification by Reverse-Phase HPLC (RP-HPLC)
Challenge: Lipophilic peptides can exhibit poor solubility in aqueous mobile phases and may irreversibly adsorb to the stationary phase of the column.[18]
Protocol:
Column: Use a C4 or C8 stationary phase column, which is less hydrophobic than the standard C18 and can improve recovery.
Mobile Phase:
Solvent A: 0.1% TFA in Water
Solvent B: 0.1% TFA in Acetonitrile
Gradient: A shallow, extended gradient is often necessary to resolve the target peptide from hydrophobic impurities.[19][20] Start with a higher initial percentage of Solvent B (e.g., 30-40%) and run a slow gradient (e.g., 0.5% per minute) to the final concentration (e.g., 90-100% B).
Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent like isopropanol or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.
Identity and Purity Confirmation
Technique
Purpose
Expected Result for a Lipopeptidomimetic
LC-MS
Purity assessment and molecular weight confirmation.
A major peak in the chromatogram with a corresponding mass spectrum showing the expected [M+H]⁺ ion.
MALDI-TOF MS
Precise molecular weight determination of the purified product.
A single, strong signal corresponding to the calculated monoisotopic mass of the target molecule.[19][21]
¹H NMR
Structural confirmation (for solution-phase synthesis or final product).
Characteristic peaks for the peptide backbone, amino acid side chains, and a large, integrated signal in the aliphatic region (~0.8-1.3 ppm) corresponding to the -(CH₂)₈CH₃ chain of the 2-aminoundecanoic acid.
Conclusion
The synthesis of peptidomimetics containing 2-aminoundecanoic acid is a challenging yet achievable endeavor that unlocks access to novel therapeutic candidates. The hydrophobicity imparted by the long alkyl chain, while beneficial for biological activity, demands careful optimization of synthetic protocols. By strategically selecting resins and solvents, employing potent coupling reagents, and adapting purification methods, researchers can successfully navigate the complexities of lipopeptide synthesis. The protocols and insights provided in this note serve as a robust starting point for the development and production of these valuable molecules.
References
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
Synthesis of Polymyxin-Inspired Peptidomimetics. (n.d.). PubMed. [Link]
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory. [Link]
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2021). Asian Journal of Organic Chemistry. [Link]
What is solid phase peptide synthesis?. (2023). Biotage. [Link]
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. [Link]
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
Solid-phase synthesis of biologically active lipopeptides as analogs for spirochetal lipoproteins. (n.d.). PubMed. [Link]
Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins. (2020). ACS Omega. [Link]
Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus. (2014). PMC. [Link]
Lipoamino Acids as Major Components of Absorption Promoters in Drug Delivery. (2012). Current Pharmaceutical Design. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols. [Link]
Solid phase peptide synthesis of lipopeptide vaccines eliciting epitope-specific B-, T-helper and T-killer cell response. (n.d.). PubMed. [Link]
Purification and characterization of the lipopeptide. a HPLC elution... (n.d.). ResearchGate. [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]
Modification of peptides and other drugs using lipoamino acids and sugars. (n.d.). PubMed. [Link]
Lipoamino Acids as Major Components of Absorption Promoters in Drug Delivery. (n.d.). Ingenta Connect. [Link]
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. [Link]
IDENTIFICATION OF LIPOPEPTIDES PRODUCED BY BACILLUS AMYLOLIQUEFACIENS STRAINS. (n.d.). Journal of Microbiology, Biotechnology and Food Sciences. [Link]
Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor. (n.d.). NIH. [Link]
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (2009). ACS Publications. [Link]
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. (n.d.). ResearchGate. [Link]
What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022). Biomatik. [Link]
Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. (n.d.). Semantic Scholar. [Link]
Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2021). PMC - NIH. [Link]
Lipoamino acids as major components of absorption promoters in drug delivery. (n.d.). PubMed. [Link]
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. (n.d.). PubMed. [Link]
The incorporation of fatty amino acids (FA-AAs)—such as Fmoc-Lys(Palmitoyl)-OH, Fmoc-Lys(Myristoyl)-OH, or non-natural lipophilic analogs—into peptide sequences presents a dual physicochemical challenge: steric hindrance and hydrophobic aggregation .
Unlike standard amino acids, FA-AAs possess long hydrocarbon chains that create significant steric bulk around the
-amine and drastically alter the solubility profile of the growing peptide chain. Standard Fmoc-SPPS protocols (e.g., HBTU/DIPEA in DMF) often fail, resulting in deletion sequences or incomplete couplings due to on-resin aggregation.
This guide details a field-proven, self-validating protocol designed to overcome these barriers using chaotropic solvent systems , high-efficiency coupling reagents , and controlled thermal energy .
Strategic Experimental Design
Before initiating synthesis, three critical parameters must be optimized to prevent "difficult sequence" phenomena.
A. Resin Selection & Loading
For lipopeptides, intermolecular aggregation is the primary failure mode. High resin loading forces peptide chains into close proximity, promoting
-sheet formation and hydrophobic collapse.
Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g).
Resin Type:ChemMatrix® (PEG-based) or Tentagel resins are superior to Polystyrene (PS) for lipopeptides because the PEG matrix swells better in the polar/non-polar solvent mixtures required for fatty acids.
B. Solvent Engineering (The "Solubility Rule")
Standard DMF is often insufficient for dissolving long-chain FA-AAs at the high concentrations (0.2–0.5 M) required for coupling.
Primary Solvent:NMP (N-methylpyrrolidone) .[1] NMP prevents aggregation better than DMF.
Co-Solvents: For C16+ chains (Palmitoyl, Stearoyl), a binary mixture is essential.
Microwave Synthesis: 50:50 THF:NMP (THF solvates lipids; NMP handles the peptide backbone; DCM is volatile and unsuitable for high heat).
C. Coupling Reagent Hierarchy
Standard uranium salts (HBTU/HCTU) are insufficient for the steric bulk of FA-AAs.
Gold Standard:HATU (requires HOAt) or COMU (safer, equivalent efficiency).
Alternative (Racemization Control):DIC / Oxyma Pure . This combination is critical if the FA-AA is prone to racemization (e.g., Cys derivatives) or during microwave heating.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of
-Aminoundecanoic Acid (2-Aminoundecanoic Acid) via Hell-Volhard-Zelinsky Bromination
)
Methodology: Hell-Volhard-Zelinsky (HVZ) Reaction followed by Ammonolysis
Executive Summary & Strategic Context
This application note details the laboratory-scale synthesis of 2-aminoundecanoic acid (also known as
-aminoundecanoic acid). This compound is a non-proteinogenic amino acid, structurally distinct from its industrial isomer, 11-aminoundecanoic acid (the Nylon-11 monomer). While the 11-amino isomer is derived from castor oil pyrolysis, the 2-amino isomer requires functionalization of the -carbon of a fatty acid.
The chosen route utilizes the Hell-Volhard-Zelinsky (HVZ) reaction to selectively brominate the
-position of undecanoic acid, followed by nucleophilic substitution with excess ammonia. This pathway is selected for its atom economy and the availability of reagents, despite the handling challenges associated with elemental bromine and phosphorus tribromide.
Key Application Scope:
Peptidomimetics: Incorporation into lipopeptides to increase membrane permeability.
Surfactant Chemistry: Synthesis of zwitterionic surfactants.
Polymer Science: Introduction of lateral alkyl chains in polyamide backbones.
Mechanistic Principles
The synthesis proceeds in two distinct phases.[1][2][3][4][5][6] Understanding the mechanism is critical for troubleshooting low yields, particularly in the bromination step.
Phase 1: The Hell-Volhard-Zelinsky Reaction
Carboxylic acids do not react with bromine directly because the
-protons are not sufficiently acidic to enolize significantly.[7] The HVZ reaction overcomes this by converting the acid to an acyl bromide intermediate (using ), which enolizes much more readily.[2][8]
Critical Mechanistic Insight: The reaction is catalytic in phosphorous (
).[9] is generated in situ from red phosphorus and bromine, or added directly. The acyl bromide species is the actual substrate for bromination, not the free acid.
Phase 2: Aminolysis
The subsequent substitution of bromide by ammonia follows an
Challenge: The primary amine product is more nucleophilic than ammonia, leading to the risk of secondary amine formation (di-alkylation).
Solution: A massive molar excess of ammonia (typically >10:1) is employed to statistically favor the primary amine.
Figure 1: Mechanistic workflow of the Hell-Volhard-Zelinsky reaction showing the catalytic cycle of the acyl bromide.
Experimental Protocol
Reagents and Properties[1][2][4][7][10]
Reagent
MW ( g/mol )
Role
Hazards
Undecanoic Acid
186.29
Substrate
Irritant
Bromine ()
159.81
Halogen Source
Corrosive, Volatile, Toxic
Phosphorus Tribromide ()
270.69
Catalyst/Reagent
Reacts violently with water , Corrosive
Ammonium Hydroxide (28%)
35.05
Amination Agent
Corrosive, Lachrymator
Ethanol
46.07
Solvent
Flammable
Phase 1: Synthesis of
-Bromoundecanoic Acid
Safety Pre-check: Perform exclusively in a well-ventilated fume hood. Ensure an
trap (sodium hydroxide scrubber) is connected to the condenser outlet.
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Connect the top of the condenser to the
trap.
Loading: Add Undecanoic Acid (18.6 g, 100 mmol) to the flask.
Note: Undecanoic acid melts at ~28°C. If the lab is cool, gently warm the flask with a heat gun to melt the acid into a liquid phase before stirring.
Catalyst Addition: Add
(1.0 mL, ~10 mmol) carefully via syringe.
Expert Tip: While Red Phosphorus (
) can be used, liquid allows for more precise stoichiometric control and easier handling in small-scale synthesis.
Bromination:
Heat the mixture to 80°C .
Add Bromine (5.5 mL, ~105 mmol) dropwise via the addition funnel over 60 minutes.
Observation: The evolution of
gas will be vigorous.[2] The solution will turn dark red/brown.
Reaction: Stir at 85–90°C for 4 hours.
Endpoint: Monitor by TLC (Hexane/EtOAc) or by the cessation of
evolution. The color should fade from dark red to amber as is consumed.
Quenching (Critical Step):
Cool the reaction mixture to room temperature.
Slowly add water (20 mL) to hydrolyze the acyl bromide.
Warning: This is highly exothermic.[2] Add water dropwise initially.
Extraction:
Extract the mixture with Diethyl Ether (
mL).
Wash the organic layer with Sodium Bisulfite solution (10% aq) to remove residual bromine (decolorization indicates success).
Dry over
, filter, and concentrate in vacuo.
Yield: Expect a yellow oil (
-bromoundecanoic acid) which may solidify upon standing. Proceed directly to Phase 2.
Phase 2: Aminolysis to 2-Aminoundecanoic Acid
Setup: Use a 500 mL pressure vessel or a round-bottom flask with a very tight stopper (if pressure vessel is unavailable, stir for longer times).
Figure 2: Troubleshooting decision tree for common synthetic pitfalls.
Key Optimization Notes:
Moisture Control: The HVZ reaction is sensitive to water in the early stages because water hydrolyzes
before it can form the acyl bromide. Use anhydrous undecanoic acid.
Elimination vs. Substitution:
-bromo fatty acids can undergo elimination to form -unsaturated acids (2-undecenoic acid) if heated with strong bases. Using aqueous ammonia (a weaker base than hydroxide) mitigates this, but temperature control is vital.
References
Hell-Volhard-Zelinsky Reaction Overview
Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction."[2][3][4][5][6][7][8][9] Available at: [Link]
Application Note: Biocatalytic Synthesis of Enantiopure (S)-2-Aminoundecanoic Acid
[1][2][3] Executive Summary This guide details the protocol for the biocatalytic synthesis of (S)-2-aminoundecanoic acid , a lipophilic non-proteinogenic amino acid critical for the development of peptide-based therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This guide details the protocol for the biocatalytic synthesis of (S)-2-aminoundecanoic acid , a lipophilic non-proteinogenic amino acid critical for the development of peptide-based therapeutics with enhanced membrane permeability and proteolytic stability.[1]
While chemical synthesis (e.g., Strecker synthesis) yields racemates requiring costly resolution, this protocol utilizes
-Transaminases (-TAs) to achieve >99% enantiomeric excess (ee) and >90% conversion under mild aqueous conditions.[1] We focus on the application of the Chromobacterium violaceum transaminase (Cv-TA) class, which has demonstrated superior handling of medium-to-long chain hydrophobic substrates compared to standard amino acid dehydrogenases.[1]
Strategic Overview & Mechanism
The Biocatalytic Route
The synthesis relies on the asymmetric transamination of 2-oxoundecanoic acid (keto acid precursor) using an amine donor (L-Alanine or Isopropylamine).[1]
Enzyme:
-Transaminase (Class III), specifically variants homologous to Chromobacterium violaceum (Cv-TA) or Vibrio fluvialis (Vf-TA).[1]
Equilibrium Displacement: To drive the reversible reaction to completion, we employ a coupled enzyme system (Lactate Dehydrogenase/Glucose Dehydrogenase) or physical removal of the coproduct.[1]
Reaction Scheme
The following diagram illustrates the transaminase-catalyzed pathway with the equilibrium displacement system.[1]
Figure 1: Transaminase-mediated synthesis of (S)-2-aminoundecanoic acid coupled with an LDH system to remove pyruvate, driving the equilibrium forward.[1]
Materials & Equipment
Reagents
Reagent
Grade/Spec
Function
2-Oxoundecanoic Acid
>95% Purity
Substrate (Precursor)
-Transaminase
C. violaceum (Cv-TA) or V. fluvialis (Vf-TA)
Biocatalyst
L-Alanine
Reagent Grade
Amine Donor
PLP
>98%
Cofactor
Lactate Dehydrogenase (LDH)
>100 U/mg
Coproduct Scavenger
NADH
Disodium Salt
Cofactor for LDH
DMSO
Molecular Biology Grade
Cosolvent (Solubility Enhancer)
HEPES Buffer
100 mM, pH 7.5
Reaction Medium
Equipment
Thermostatic orbital shaker (set to 30°C).
HPLC with Chiral Column (e.g., Crownpak CR(+) or Chirex 3126).[1]
pH Stat or autotitrator (optional for scale-up).[1]
Cv-TA Enzyme Lyophilisate (5 mg/mL) or Cell-Free Extract (10% v/v).[1]
Incubation: Incubate at 30°C, 180 rpm for 24 hours.
Quenching: Stop reaction by adding 200 µL of 1 M HCl or 500 µL Acetonitrile.
Analysis: Centrifuge (10,000 x g, 5 min) and filter supernatant for HPLC analysis.
Success Criteria: Conversion >40% (without coproduct removal) and ee >98%.[1][2][3]
Protocol C: Preparative Synthesis (100 mL Scale)
Objective: Gram-scale synthesis with equilibrium displacement.[1]
Reaction Setup:
Vessel: 250 mL Erlenmeyer flask with baffles.
Buffer: 90 mL HEPES (100 mM, pH 7.5).
Substrate: Add 2-oxoundecanoic acid (2 mmol, ~400 mg) dissolved in 5 mL DMSO.
Amine Donor: Add L-Alanine (10 mmol, 5 equiv).
Cofactor: Add PLP (0.1 mmol).
Recycling System: Add NADH (0.1 mmol, catalytic) and LDH (100 Units). Note: LDH converts the coproduct Pyruvate to Lactate, consuming NADH. For long runs, use Formate Dehydrogenase (FDH) + Ammonium Formate to regenerate NADH, or simply use excess L-Alanine and accept lower atom economy if LDH is too costly.[1]
Biocatalyst: Add Cv-TA (50 mg purified enzyme or equivalent lysate).[1]
Running the Reaction:
Incubate at 30°C, 150 rpm.
pH Control: Monitor pH every 4 hours. If pH drops below 7.0, adjust with 1 M NaOH.[1]
Time: Run for 24–48 hours.
Monitoring: Take 50 µL aliquots at 0, 4, 12, 24, and 48 hours for HPLC.
Peptides containing 2-aminoundecanoic acid (2-AUnA) present a unique solubility challenge that distinguishes them from standard hydrophobic peptides. Structurally, 2-AUnA possesses an 11-carbon aliphatic side chain (
attached to the -carbon).
From a physicochemical perspective, you are not just working with a peptide; you are working with a lipopeptide . The 2-AUnA residue acts as a lipid anchor, driving the peptide to self-assemble into micelles or amyloid-like fibrils in aqueous environments due to the hydrophobic effect. Standard "shake and sonicate" methods often fail because they do not disrupt these thermodynamically stable aggregates.
This guide provides a self-validating protocol to overcome these forces during both synthesis and reconstitution .
Pre-Synthesis Design & Optimization
Prevention is superior to rescue. If you are currently at the design stage, implement these modifications to offset the hydrophobicity of the
If biological activity permits, substitute adjacent hydrophobic residues with their D-enantiomers.
Synthesis Troubleshooting (SPPS)
Issue: "My peptide aggregation started on the resin. The crude yield is low."
Root Cause: The 2-AUnA residue creates a "difficult sequence" region. As the chain elongates, the
chains interact, causing the resin to shrink and preventing deprotection/coupling reagents from accessing the N-terminus.
The "Magic Mixture" Protocol for SPPS
Do not use standard DMF/DCM washes for 2-AUnA peptides.
Solvent System: Use NMP (N-methyl-2-pyrrolidone) or DMF with 1% Triton X-100 to keep the resin swollen.
Chaotropic Salts: Add 0.1 M LiCl or NaClO4 to the coupling buffer. This disrupts hydrogen bonding networks on the resin.
Elevated Temperature: Perform the coupling of the 2-AUnA residue and the subsequent 2-3 residues at 50°C - 60°C (microwave or heated reactor).
Backbone Protection: If 2-AUnA is followed by Gly, Ser, or Thr, use pseudoproline dipeptides to induce a "kink" in the backbone and prevent aggregation.
Reconstitution & Solubilization Protocols
WARNING: Do NOT attempt to dissolve 2-AUnA peptides directly in PBS or Saline. This will cause immediate precipitation that is often irreversible.
Protocol A: The "Organic Stock" Method (Recommended)
Best for: Cellular assays where low solvent concentration (<1%) is required.
Calculate Net Charge: Determine the peptide's pI.[1][2] (Note: 2-AUnA is neutral).
Primary Solubilization: Dissolve the lyophilized powder in 100% sterile DMSO (Dimethyl Sulfoxide).
Target Concentration: 10–20 mg/mL.
Visual Check: Solution must be crystal clear. If cloudy, sonicate for 10 seconds.
Secondary Dilution: Slowly add the DMSO stock to your aqueous buffer (PBS/Media) while vortexing.
Critical Step: Add peptide to buffer , not buffer to peptide.
Limit: Ensure final DMSO concentration is <1% (v/v) to avoid cytotoxicity.
Protocol B: The "pH Swing" Method
Best for: In vivo studies where DMSO is contraindicated.
Identify pI:
If Basic (pI > 8): Dissolve in 10% Acetic Acid .
If Acidic (pI < 6): Dissolve in 0.1% Ammonium Hydroxide (NH₄OH) .
Dilution: Once dissolved, slowly dilute with water to reach the desired concentration.
Neutralization: Carefully adjust pH back to ~7.4 using a weak buffer, monitoring for precipitation.
Visual Troubleshooting Guides
Diagram 1: The Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your specific peptide batch.
Caption: Decision matrix for solubilizing peptides containing hydrophobic 2-aminoundecanoic acid residues based on net charge and pI.
Diagram 2: Structural Aggregation Mechanism
Understanding why 2-AUnA causes failure.
Caption: The 11-carbon chain of 2-AUnA drives hydrophobic collapse. Organic solvents or charge repulsion are required to maintain the monomeric state.
Frequently Asked Questions (Troubleshooting)
Q: I dissolved the peptide in DMSO, but it precipitated immediately when I added water. Why?A: This is "solvent shock." You likely added water to the DMSO stock too quickly, or the final concentration is still above the solubility limit of the lipidated peptide.
Fix: Add the DMSO stock dropwise into a vortexing volume of water. If it still crashes, your peptide concentration is too high. Lower the concentration or use a carrier molecule like
-Cyclodextrin or BSA (0.1%) in the buffer to sequester the hydrophobic tail [1].
Q: Can I use sonication to dissolve the visible particles?A: Yes, but with caution. Sonication helps break up the crystal lattice. However, excessive sonication can heat the solution and degrade the peptide (especially if it contains Met, Cys, or Trp). Use a water-bath sonicator with ice for 15-30 second bursts [2].
Q: My peptide contains Cysteine. Can I still use DMSO?A: Avoid DMSO if possible, as it promotes disulfide bond formation (oxidation), leading to dimerization and further precipitation.
Alternative: Use DMF (Dimethylformamide) or degassed acetonitrile for the initial stock solution. If DMSO is mandatory, add DTT or TCEP to the buffer to keep the cysteines reduced [3].
Q: How do I calculate the pI if my software doesn't list 2-aminoundecanoic acid?A: Treat 2-AUnA as a Leucine (Leu) or Norleucine for the purpose of pI calculation. It has an amine and a carboxylic acid (part of the backbone) but the side chain is non-ionizable (neutral). The hydrophobicity affects solubility, but not the isoelectric point [4].
References
PepDraw. (n.d.). Isoelectric Point (pI) Calculator & Theory. Retrieved from [Link]
GenScript. (2023). Peptide Solubility Guidelines and Calculator. Retrieved from [Link]
Technical Support Center: 2-Aminoundecanoic Acid (2-AUnA) Peptide Modifications
Current Status: Operational Topic: Reducing Hemolytic Activity in Lipidated Peptides Support Tier: Level 3 (Senior Application Scientist) Introduction: The Potency-Toxicity Trade-off Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Reducing Hemolytic Activity in Lipidated Peptides
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Potency-Toxicity Trade-off
Welcome to the technical support hub for 2-aminoundecanoic acid (2-AUnA) modified peptides. You are likely here because your peptide shows promising antimicrobial or cell-penetrating activity but has failed safety screens due to high hemolytic activity (HC
).
The Core Issue: 2-AUnA introduces a C11 alkyl chain. While this lipidation enhances membrane affinity, it often pushes the peptide’s overall hydrophobicity beyond the "selectivity window." The result is non-specific insertion into zwitterionic mammalian membranes (Red Blood Cells), causing lysis.
This guide provides a validated troubleshooting framework to decouple potency from toxicity.
Module 1: Design & Synthesis Troubleshooting
Before re-synthesizing, analyze your current sequence against the Hydrophobic Moment Threshold .[1]
Diagnostic Workflow
If your peptide precipitates immediately in PBS or kills RBCs instantly, your design is likely too hydrophobic.[1]
Figure 1: Pre-synthesis decision tree to prevent obligate toxicity. High hydrophobicity scores require immediate sequence intervention before synthesis.
Critical Synthesis Check
Issue: 2-AUnA is bulky. Incomplete coupling leads to deletion sequences that lack the lipid tail, giving false negatives in toxicity assays (low toxicity, but also low activity).[1]
Solution: Use double coupling on the 2-AUnA residue and the subsequent amino acid. Verify mass via MALDI-TOF/ESI to ensure the C11 chain is present.
Module 2: The Hemolysis Assay (Validation Protocol)
Reliable data is the prerequisite for optimization. A fluctuating HC
value often indicates assay error, not peptide instability.[1]
Standard Operating Procedure (SOP-HEM-01)
Reagents:
Fresh Human/Rat RBCs (washed 3x in PBS).
Negative Control: PBS (0% Lysis).
Positive Control: 1% Triton X-100 (100% Lysis).
Peptide Stock: Dissolved in water/DMSO (Final DMSO < 1%).
Protocol Steps:
Wash: Centrifuge RBCs (1000 x g, 10 min). Remove supernatant.[2][3] Repeat 3x with PBS until supernatant is clear.[3]
Dilution: Resuspend RBCs to 4% v/v in PBS.
Incubation: Mix 100 µL peptide solution + 100 µL RBC suspension in a 96-well V-bottom plate.
Timing: Incubate for 1 hour at 37°C . (Longer incubations increase background lysis).
Separation: Centrifuge plate (1000 x g, 10 min).
Read: Transfer 100 µL supernatant to a flat-bottom plate. Read Absorbance at 414 nm (Hemoglobin).[4]
is too low (< 50 µM), employ these three strategies to "rescue" the peptide.
Strategy A: The "Snorkeling" Effect (Charge Modulation)
Lipid tails (2-AUnA) bury deep into the membrane. By placing a positively charged residue (Lysine or Arginine) immediately adjacent to the 2-AUnA, you force the peptide to "snorkel." The charged side chain pulls the backbone toward the surface to access water, preventing deep, lytic pore formation in mammalian cells while maintaining interaction with negative bacterial membranes.[1]
Strategy B: Positional Scanning
The position of the 2-AUnA residue dictates the depth of membrane insertion.
N-terminal: Maximum freedom, often highest toxicity.[1]
Central: Constrains the helix, often reducing toxicity.[1]
Disrupt the continuous hydrophobic face of the helix.
Technique: Substitute a hydrophobic Leucine/Valine with a polar Serine or a cationic Lysine.
Comparative Data: Impact of Modifications
Hypothetical data based on typical lipopeptide behavior (e.g., C11-KR-12).[1]
Peptide ID
Modification Strategy
MIC (Bacteria)
HC (RBCs)
Therapeutic Index (HC/MIC)
AUnA-WT
N-term 2-AUnA (Wild Type)
2 µM
8 µM
4 (Toxic)
AUnA-Snork
Lysine added next to 2-AUnA
4 µM
>128 µM
>32 (Excellent)
AUnA-Int
2-AUnA moved to position 6
8 µM
64 µM
8 (Moderate)
AUnA-D
D-amino acid substitution
4 µM
32 µM
8 (Good Stability)
Visualizing the Mechanism
The following diagram illustrates why "Snorkeling" (Strategy A) is the most effective method for 2-AUnA peptides.
Figure 2: Mechanism of Action.[1] Adding a cationic residue (Lys) next to 2-AUnA prevents the peptide from penetrating deeply enough to form lytic pores in RBCs, while still allowing attachment to bacterial membranes.
Frequently Asked Questions (FAQ)
Q: Can I use 2-aminododecanoic acid (C12) instead of C11 to fix this?A: Likely not. Increasing chain length (C11
C12) generally increases hemolytic activity because it increases hydrophobicity. To reduce hemolysis, you should either shorten the chain (C8-C10) or, if you must use 2-AUnA (C11), apply the "Snorkeling" strategy described in Module 3.[1]
Q: My peptide aggregates in the hemolysis assay. What do I do?A: 2-AUnA peptides are prone to aggregation. Dissolve the peptide in a small volume of DMSO first, then dilute into PBS. Ensure the final DMSO concentration is < 1%. If aggregation persists, the peptide is likely too hydrophobic to be a viable drug candidate; consider adding 1-2 Lysine residues to the non-lipid terminus.
Q: Why is my positive control (Triton X-100) reading low?A: This usually happens if the Triton X-100 has not fully lysed the cells before centrifugation, or if the lamp in your plate reader is failing at 414 nm. Ensure you are using 10% Triton X-100 stock diluted to a final concentration of 1% in the well, and mix thoroughly.
References
Avrahami, D., & Shai, Y. (2004). Conjugation of a lipophilic amino acid to amphipathic peptides: a strategy for improving antimicrobial activity and selectivity.[1] Journal of Biological Chemistry.
Lohner, K. (2017). New strategies for novel antibiotics: peptides targeting bacterial cell membranes.[1] Expert Opinion on Drug Discovery.
Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides.[1] Methods in Molecular Biology.
Schmidtchen, A., et al. (2011). Boosting antimicrobial peptides by hydrophobic oligopeptide end tags.[1] Journal of Biological Chemistry.
Tossi, A., et al. (2000). Amphipathic, alpha-helical antimicrobial peptides.[1][6] Biopolymers.[7]
Technical Support Center: Optimizing Hydrophobic Amino Acid Coupling
Welcome to the Advanced Peptide Synthesis Technical Hub. Status: Operational | Tier: Level 3 Support (Senior Scientist) This guide addresses the specific challenges of coupling long-chain and sterically hindered hydropho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Peptide Synthesis Technical Hub.Status: Operational | Tier: Level 3 Support (Senior Scientist)
This guide addresses the specific challenges of coupling long-chain and sterically hindered hydrophobic amino acids (e.g., Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Leu-OH) and preventing on-resin aggregation in hydrophobic patches.
Module 1: Diagnostic Framework
Q: My synthesis failed after a stretch of 5-8 hydrophobic residues. Is this steric hindrance or aggregation?
A: You must distinguish between the two mechanisms to select the correct remedy.
Steric Hindrance (Kinetic Issue):
Culprits:
-branched amino acids (Val, Ile, Thr) and bulky analogs (Aib, N-Me-AAs).
Symptom: Incomplete coupling of the specific hindered residue, regardless of chain length.
Solution: High-efficiency coupling reagents (COMU/HATU), microwave energy, and double coupling.
Aggregation (Thermodynamic Issue):
Culprits: Long stretches of hydrophobic residues (Ala, Leu, Val, Ile, Phe) or "difficult sequences" prone to
-sheet formation.
Symptom: The synthesis proceeds well for 5-10 residues, then yields plummet abruptly. The resin beads may appear "shrunken" or fail to swell in DMF.
Solution: Disruption of inter-chain hydrogen bonds using pseudoprolines, chaotropic salts, or "magic mixture" solvents.[1]
Module 2: The Chemical Arsenal (Reagents & Solvents)
Q: I am using HBTU/DIPEA. Why is my Fmoc-Ile-OH coupling incomplete?
A: HBTU is insufficient for sterically hindered couplings. The bulky side chain of Isoleucine shields the
-amino group. You must upgrade your activation chemistry.
Recommendation: Switch to COMU or HATU combined with Oxyma Pure .
COMU: Superior to HATU in viscosity and stability, safer (non-explosive), and provides excellent suppression of racemization when used with Oxyma [1, 2].[2]
Oxyma Pure: Replaces HOBt/HOAt.[2] It eliminates the risk of explosion associated with benzotriazoles and shows higher coupling efficiency in comparative studies [3].
Comparative Data: Coupling Efficiency for Hindered Residues
Reagent System
Reactivity Class
Steric Hindrance Performance
Racemization Risk
Recommended For
DIC / Oxyma Pure
High
Excellent
Very Low
Microwave & Room Temp (Standard)
COMU / DIPEA
Ultra-High
Superior
Low
Difficult/Bulky Junctions (Val-Val, Ile-Ile)
HATU / HOAt
Ultra-High
Superior
Low-Medium
Historical Gold Standard (Costly)
HBTU / HOBt
Medium
Poor
Medium
Standard/Non-hindered residues only
Module 3: Overcoming Aggregation (The "Difficult Sequence")
Q: My hydrophobic sequence is aggregating. Does changing the solvent help?
A: Yes. Standard DMF is often unable to solvate
-sheet aggregates. You must disrupt the hydrogen bonding network.
Protocol A: The "Magic Mixture" Solvent System
For sequences where resin shrinkage is observed:
Wash Resin: DCM / DMF / NMP (1:1:1).
Coupling Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP has higher solvating power for hydrophobic peptides [4].
Chaotropic Additives: If NMP fails, dissolve coupling reagents in 0.8M LiCl in DMF or 4M KSCN in DMF. These salts disrupt the hydrogen bond network, re-solvating the peptide chain [5].
Protocol B: Pseudoproline Dipeptides (The "Kink" Strategy)
If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline (ΨPro) dipeptides .
Mechanism: The oxazolidine ring locks the backbone into a cis-conformation, creating a "kink" that physically prevents
-sheet stacking [6].
Usage: Insert a ΨPro dipeptide (e.g., Fmoc-Ala-Thr(ΨMe,Me)-OH) every 5-6 residues in a hydrophobic patch.
Use this tree when mass spectrometry reveals deletion sequences (e.g., [M - Val]).
Caption: Diagnostic tree for identifying the root cause of deletion sequences in hydrophobic peptides.
References
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal, 15(37), 9394–9403.
Varanda, L. M., & Miranda, M. T. (1997). Solid-Phase Peptide Synthesis at Elevated Temperatures: A Search for Improved Coupling Efficiency. Journal of Peptide Research, 50(2), 102–108.
Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides.
Sampson, W. R., et al. (1999). The Synthesis of "Difficult" Peptides using Pseudoproline Dipeptides. Journal of Peptide Science.
Technical Support Center: HPLC Purification Strategies for Highly Lipophilic Peptide Derivatives
Welcome to the technical support center for navigating the complexities of purifying highly lipophilic peptide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of purifying highly lipophilic peptide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Here, we will dissect common issues, provide practical, field-tested solutions, and explain the fundamental science behind each strategic choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust purification strategy for lipophilic peptides.
Q1: What are the primary challenges in purifying highly lipophilic peptides using Reversed-Phase HPLC (RP-HPLC)?
Highly lipophilic peptides present a distinct set of challenges in RP-HPLC primarily due to their inherent physicochemical properties. The most common issues include:
Poor Aqueous Solubility: These peptides often have limited solubility in the highly aqueous mobile phases used at the beginning of a typical gradient, leading to sample precipitation on-column or in the injection loop.[1][2]
Strong Stationary Phase Interaction: Their hydrophobicity causes extremely strong retention on non-polar stationary phases (like C18), which can result in broad peaks, poor recovery, and in some cases, irreversible binding to the column.[1]
Peptide Aggregation: Lipophilic peptides have a tendency to aggregate in solution, which can complicate purification and lead to poor chromatographic performance.[1]
Understanding these core challenges is the first step toward developing an effective purification method.
Q2: How do mobile phase additives like TFA and formic acid improve peptide separations?
Mobile phase additives, or ion-pairing agents, are critical for successful peptide chromatography.[1] Acidic modifiers like trifluoroacetic acid (TFA) and formic acid (FA) serve two main purposes:
Ion Pairing: They form neutral ion-pairs with the positively charged residues (like lysine and arginine) on the peptide.[3][4][5] This masks the charges, increases the peptide's overall hydrophobicity, and promotes more predictable retention on the reversed-phase column.[1]
Suppressing Silanol Interactions: They maintain a low pH (typically around 2), which protonates and neutralizes residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This prevents unwanted ionic interactions between the peptide and the silica, which are a major cause of peak tailing and poor peak shape.[1][4]
While TFA is a strong ion-pairing agent that provides excellent peak shape, it is known to cause ion suppression in mass spectrometry (MS) detection.[6][7] Formic acid is a weaker ion-pairing agent but is much more MS-friendly.[7]
Q3: When should I choose a C4 or C8 column over a traditional C18 column?
The choice of stationary phase is dictated by the hydrophobicity of the peptide. While C18 columns are the workhorse for many peptide separations, their high hydrophobicity can be problematic for very lipophilic molecules.[6]
C18 Columns: Offer the highest hydrophobic retention and are ideal for a wide range of peptides.
C8 Columns: Provide intermediate hydrophobicity and are a good alternative when retention on a C18 is too strong.
C4 Columns: Are the least hydrophobic of the alkyl chain phases and are often the best choice for very large or highly hydrophobic peptides that might otherwise be irreversibly retained on a C18 column.[1][6]
Switching to a less retentive stationary phase like C4 or C8 can significantly improve peak shape and recovery for highly lipophilic peptides.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My peptide is precipitating upon injection, leading to high backpressure and no peaks.
Answer: This is a classic solubility problem. Highly lipophilic peptides are often insoluble in the initial, highly aqueous mobile phase.
Causality: When the peptide, dissolved in a strong organic solvent like DMSO or DMF, hits the weak, aqueous mobile phase at the head of the column, it can crash out of solution, blocking the column frit and tubing.[2]
Solutions:
Modify the Injection Solvent: While it may seem counterintuitive, try to dissolve the peptide in the weakest solvent possible that still maintains solubility. This could be a mixture of your strong solvent (e.g., DMSO) and the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[8]
Use a Stronger "Weak" Solvent: Instead of pure water as your Mobile Phase A, consider using a small, constant amount of an organic solvent like isopropanol (e.g., 5-10%) throughout the gradient. Isopropanol is a stronger solvent than acetonitrile and can help keep lipophilic peptides in solution.[2][6]
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides and reduce mobile phase viscosity, leading to better peak shape and lower backpressure.[1][2][9]
Workflow for Resolving Sample Precipitation
Caption: Troubleshooting workflow for sample precipitation.
Issue 2: My peptide peak is very broad, tailing, or shows poor recovery.
Answer: This often points to secondary interactions with the column, slow kinetics, or on-column aggregation.
Causality:
Peak Tailing: Can be caused by interactions with active silanol groups on the stationary phase or by using an insufficient concentration of ion-pairing agent.[1][10]
Broad Peaks: Highly hydrophobic peptides can have slow mass transfer kinetics, meaning they are slow to adsorb and desorb from the stationary phase, which broadens the peak. Elevated temperatures can improve these kinetics.[2]
Poor Recovery: The peptide may be irreversibly binding to the stationary phase due to its strong hydrophobicity.
Solutions:
Optimize the Mobile Phase:
Increase Ion-Pairing Agent Concentration: Ensure you are using an adequate concentration of TFA or FA (typically 0.1%).
Use a Stronger Ion-Pairing Agent: For very stubborn peptides, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can improve retention and peak shape, but be aware that these are difficult to remove from the column and can cause significant MS suppression.[5][11]
Incorporate a Different Organic Solvent: Replacing some or all of the acetonitrile (ACN) in your mobile phase with n-propanol or isopropanol can improve the solubility of lipophilic peptides and disrupt aggregation.[2]
Adjust the Gradient: Use a shallower gradient. For peptides, a slow increase in the organic mobile phase (e.g., 0.5-1% per minute) often yields better resolution and sharper peaks than a rapid gradient.[12][13]
Change the Stationary Phase: If the peptide is too strongly retained on a C18 column, switch to a C8 or C4 column to reduce hydrophobic interactions.[1][8]
Excellent at solubilizing very hydrophobic peptides and disrupting aggregates.[2][6]
Ethanol
Lower than ACN
Medium
205
Good biocompatibility, can be a substitute for ACN.[6]
Issue 3: I have poor separation between my target peptide and closely related impurities.
Answer: Achieving high resolution requires fine-tuning of multiple chromatographic parameters to exploit subtle differences between the main peptide and its impurities.
Causality: Co-elution occurs when the selectivity of the method is insufficient to differentiate between molecules with very similar hydrophobicities.
Solutions:
Optimize the Gradient Slope: This is one of the most powerful tools for improving resolution. A shallower gradient increases the separation window between peaks.[6] Experiment with reducing the %B/minute.
Change Mobile Phase Selectivity:
Switch the Ion-Pairing Agent: Changing from TFA to FA, or vice versa, can alter the elution order and improve separation.
Adjust the pH: Even small changes in pH can alter the ionization state of acidic or basic side chains, leading to changes in retention and selectivity.[6]
Change Stationary Phase Selectivity: If a C18 column doesn't provide the desired separation, try a phenyl-hexyl or a biphenyl phase. These offer different (π-π) interactions, which can be effective for peptides containing aromatic amino acids.[12]
Elevate the Temperature: Temperature affects the conformation of peptides and their interaction with the stationary phase. Running the separation at different temperatures (e.g., 30°C, 50°C, 70°C) can significantly alter selectivity.[2][9]
Method Development Strategy Diagram
Caption: General method development workflow for lipophilic peptides.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for Highly Lipophilic Peptides
This protocol aims to ensure complete solubilization of the peptide while minimizing the risk of on-column precipitation.
Initial Solubilization: Weigh the lyophilized peptide and add a minimal volume of a strong, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution. Vortex thoroughly.
Dilution: Based on the scouting run, prepare the injection sample by diluting the stock solution. The ideal diluent is often the initial mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA). If solubility is an issue, dilute with a solvent mixture containing a higher percentage of organic solvent (e.g., 50% ACN / 50% Water / 0.1% TFA).
Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter compatible with the organic solvents used (e.g., PTFE). This removes any particulates that could block the HPLC system.
Injection Volume: Start with a small injection volume to assess the chromatography before scaling up.
Protocol 2: Generic Gradient Method for Screening Lipophilic Peptides
This protocol provides a starting point for method development.
System: HPLC or UHPLC system with a column heater and UV detector.
Column: C4 or C8, 4.6 x 150 mm, 3.5 µm, 300 Å pore size.
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 50°C.
Detection: 220 nm.
Injection Volume: 20 µL.
Gradient Program:
Time (min)
%B
0.0
5
5.0
5
35.0
95
40.0
95
40.1
5
45.0
5
After this initial run, identify the elution time of your peptide and create a new, shallower gradient focused around that percentage of mobile phase B to improve resolution.
References
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Basic Theory and Methodology. ResearchGate. Retrieved from [Link]
Ruta, J., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Retrieved from [Link]
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]
Erckes, V., & Steuer, C. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Medicinal Chemistry.
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
Reddit. (n.d.). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Retrieved from [Link]
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
ResearchGate. (2025). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from [Link]
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
Browne, C. A., Bennett, H. P., & Solomon, S. (1982).
Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
Chromatography Forum. (2008). TFA alternatives, peptide purification. Retrieved from [Link]
Preventing aggregation during synthesis of fatty acid-modified peptides
Introduction Welcome to the technical support center for the synthesis of fatty acid-modified peptides (lipopeptides). The conjugation of fatty acids to peptides is a powerful strategy in drug development, significantly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis of fatty acid-modified peptides (lipopeptides). The conjugation of fatty acids to peptides is a powerful strategy in drug development, significantly enhancing the therapeutic's plasma half-life, cell membrane permeability, and overall bioavailability. However, this increased lipophilicity introduces a formidable challenge during chemical synthesis: aggregation.
The hydrophobic nature of the fatty acid, combined with the inherent propensity of certain peptide sequences to form secondary structures, can lead to severe on-resin and post-cleavage aggregation. This phenomenon results in incomplete reactions, difficult purifications, and low yields of the final product. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate and overcome these challenges.
Section 1: Understanding the Problem - The "Why" of Aggregation
This section addresses the fundamental principles governing peptide aggregation during synthesis.
Q1: What are the primary causes of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
Aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between peptide chains attached to the solid support.[1] As the peptide elongates, particularly beyond 5-6 residues, it can adopt secondary structures like β-sheets, which are stabilized by this hydrogen bonding network.[1] This self-association causes the peptide-resin matrix to collapse, preventing solvents and reagents from efficiently reaching the N-terminal amine for subsequent deprotection and coupling steps.[1][2] Hydrophobic sequences are especially prone to this issue.[1][3]
Q2: How does adding a fatty acid make aggregation worse?
The addition of a long aliphatic chain (the fatty acid) dramatically increases the overall hydrophobicity of the molecule. This enhances hydrophobic interactions between lipopeptide chains, which act in concert with backbone hydrogen bonding to promote even stronger and more prevalent aggregation. These combined forces can lead to the formation of larger, more insoluble structures that are extremely difficult to disrupt.[3]
Q3: What are the common signs of on-resin aggregation during my synthesis?
There are several key indicators that aggregation is occurring on the resin:
Poor Resin Swelling: The most direct sign is the failure of the peptide-resin to swell adequately in the synthesis solvent.[1][2] A collapsed, aggregated resin bed will occupy a smaller volume.
Slow or Incomplete Reactions: You may observe slow or incomplete Fmoc deprotection (indicated by persistent blue color in the resin after piperidine treatment) and incomplete coupling reactions (a strong positive result in a ninhydrin test).[1]
Physical Clumping: In severe cases, the resin beads may physically clump together, appearing as a solid mass rather than a free-flowing slurry.
Increased Pressure in Automated Synthesizers: For automated systems, aggregation can lead to blockages and an increase in system pressure during solvent delivery.
Section 2: Proactive Strategies During Synthesis - A Troubleshooting Guide
Addressing aggregation requires a proactive approach. This section details strategies to implement during the synthesis itself.
Q4: My peptide sequence is known to be difficult. How can I modify the synthesis strategy from the start?
For sequences known to be aggregation-prone, several "structure-breaking" strategies can be employed.
Incorporate Pseudoproline Dipeptides: Proline is a known "helix breaker" that disrupts secondary structures.[1] Where your sequence contains a Serine (Ser) or Threonine (Thr), you can instead incorporate a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Me pro)-OH). This temporarily introduces a kink in the peptide backbone, effectively disrupting hydrogen bond-mediated aggregation.[1][4] The pseudoproline structure is reversed back to the native Ser or Thr residue during the final acidic cleavage with Trifluoroacetic Acid (TFA).[1]
Utilize Backbone Protecting Groups: Attaching a temporary protecting group to the backbone amide nitrogen physically blocks hydrogen bond formation. The most common are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[1][5] Incorporating an Hmb- or Dmb-protected amino acid every 6-7 residues is highly effective at preventing aggregation and also helps prevent side reactions like aspartimide formation.[1][6] These groups are also cleaved during the final TFA treatment.[4]
Q5: Can I change my synthesis chemistry or conditions to overcome aggregation?
Yes, modifying the reaction environment is a critical tool.
Change the Solvent System: If aggregation is detected, switching the primary solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[1] For severe cases, using Dimethyl sulfoxide (DMSO) as a solvent for both coupling and deprotection can be a powerful solution due to its ability to dissociate aggregates.[7]
Increase Reaction Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can provide enough energy to disrupt the hydrogen bonds causing aggregation and improve reaction kinetics.[1] Microwave-assisted peptide synthesis is particularly effective in this regard.[1]
Add Chaotropic Salts: Adding salts like LiCl or NaClO4 to the synthesis solvents can help break up the ordered structure of the peptide chains.[1][6]
Use a "Magic Mixture": A combination of nonionic detergents (like Triton X-100) and ethylene carbonate in the solvent system can effectively prevent aggregation.[1][4]
Q6: Does my choice of solid support (resin) or linker matter?
Absolutely. The solid support is the microenvironment where the synthesis occurs.
Lower Substitution Resin: Using a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, sterically hindering their ability to interact and form aggregates.
PEG-based Resins: Resins that incorporate polyethylene glycol (PEG), such as TentaGel, create a more "solution-like" environment for the growing peptide chain, which can improve solvation and reduce aggregation compared to standard polystyrene resins.[1]
Safety-Catch Linkers: These linkers are highly stable throughout the synthesis but can be activated for cleavage by a specific chemical reaction at the end.[8] This allows for greater flexibility in synthesis conditions and can be advantageous for complex, aggregation-prone sequences.
Troubleshooting Flowchart for On-Resin Aggregation
The following diagram outlines a decision-making process for tackling aggregation during SPPS.
Caption: Decision tree for troubleshooting peptide aggregation during SPPS.
Section 3: Post-Synthesis Handling and Purification
Aggregation doesn't stop once the peptide is cleaved from the resin. The crude product can be highly insoluble, posing significant purification challenges.
Q7: My lipopeptide crashed out of solution immediately after cleavage. What should I do?
This is a common issue. The highly acidic and aqueous environment post-TFA cleavage can be incompatible with the hydrophobic nature of the lipopeptide.
Detergent-Assisted Cleavage: One of the most effective methods is to include a detergent like sodium dodecyl sulfate (SDS) directly in the cleavage reaction.[9] The SDS helps to solubilize the lipopeptide as it is cleaved, preventing immediate precipitation. The peptide can then be purified using a detergent-based HPLC protocol.[9]
Solubilizing Agents: After cleavage and precipitation with ether, attempt to dissolve the crude peptide in solutions containing solubilizing agents.[10] These can include surfactants like polysorbates, co-solvents like DMSO or acetonitrile, or cyclodextrins, which can form inclusion complexes with the fatty acid tail.[10]
Q8: What are the best practices for purifying an aggregating lipopeptide by HPLC?
Purification of lipopeptides requires modification of standard protocols.
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11] The separation is based on hydrophobicity, making it suitable for separating the target lipopeptide from more polar impurities.[11]
Mobile Phase: Standard mobile phases of water and acetonitrile with 0.1% TFA are typically used.[11] For highly aggregating peptides, consider using alternative ion-pairing agents or adding organic modifiers to the mobile phase to improve solubility.
Column Choice: A C18-modified silica stationary phase is the most common choice.[11] For very hydrophobic peptides, a C4 or C8 column may provide better resolution and prevent irreversible binding.
Sample Preparation: Ensure the crude peptide is fully dissolved before injection. This may require using a strong solvent like DMSO or formic acid. Filter the sample immediately before injection to remove any particulate matter that could clog the column.
Section 4: Analytical Techniques for Detecting Aggregation
It is crucial to analytically confirm the presence and extent of aggregation.
Q9: How can I quantitatively measure aggregation in my peptide sample?
Several biophysical techniques can be employed:
Size-Exclusion Chromatography (SEC-HPLC): This is the most widely used method for routine analysis of aggregates.[12] SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier (in the void volume for very large species) than the desired monomeric peptide, allowing for quantification.[13][14]
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the average particle size and polydispersity.
UV-Vis Spectroscopy/Turbidity: A simple and rapid method. Aggregation leads to light scattering, which can be detected as an increase in absorbance or turbidity at wavelengths like 340-600 nm.[15]
Tryptophan Fluorescence: If the peptide contains a tryptophan residue, its fluorescence properties can change upon aggregation. An increase in fluorescence intensity can be indicative of aggregate formation.[16]
Table 1: Comparison of Aggregation Detection Methods
Technique
Principle
Information Provided
Throughput
SEC-HPLC
Separation by size
Quantitative % of monomer, dimer, and higher-order aggregates
Medium
DLS
Light scattering from particles
Size distribution, polydispersity
High
UV-Vis
Light scattering/turbidity
Qualitative detection of aggregation onset
High
Fluorescence
Change in Trp environment
Conformational changes, aggregation state
High
Section 5: Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy with Hmb Backbone Protection
This protocol outlines a manual synthesis cycle for incorporating an Hmb-protected amino acid to disrupt aggregation.
Resin Preparation: Swell the appropriate Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine in DMF to the resin.
Agitate for 3 minutes. Drain.
Repeat with a second 20% piperidine/DMF treatment for 10 minutes.
Wash the resin thoroughly with DMF (5 times), then Dichloromethane (DCM) (3 times), and finally DMF (3 times).
Amino Acid Coupling (Standard Amino Acid):
In a separate tube, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 4 eq of a coupling agent (e.g., HBTU) in DMF.
Add 8 eq of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex.
Immediately add the activated amino acid solution to the deprotected peptide-resin.
Agitate for 1-2 hours at room temperature.
Drain and wash the resin with DMF (5 times).
Incorporation of Fmoc-(Hmb)AA-OH:
For the aggregation-prone position, use an Fmoc-AA(Hmb)-OH derivative.
Activate and couple using the same procedure as in step 3, but extend the coupling time to 4 hours to account for potential steric hindrance.
Capping (Optional): After coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amines.
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.
Fatty Acid Acylation: Couple the fatty acid (e.g., Palmitic acid) using the same coupling protocol as for an amino acid, often requiring a double coupling.
Protocol 2: Cleavage of Lipopeptide from Resin using a Detergent Cocktail
This protocol is designed to improve the solubility of the product upon cleavage.
Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. For a standard peptide, this is typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For an aggregating lipopeptide, modify this by adding 1-2% (w/v) of solid SDS to the cocktail.
Cleavage Reaction:
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
Stopper the reaction vessel and agitate at room temperature for 3-4 hours.
Product Precipitation and Isolation:
Filter the resin and collect the TFA filtrate into a cold (0°C) solution of diethyl ether.
A precipitate should form. Allow it to stand at 0°C for 30 minutes.
Centrifuge the mixture and carefully decant the ether.
Wash the peptide pellet with cold ether two more times.
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Solubilization: Dissolve the crude peptide in an appropriate solvent for purification (e.g., 6M Guanidine HCl, or a water/acetonitrile mixture containing DMSO). The co-precipitated SDS should aid in this step.
Section 6: References
Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. (n.d.). PubMed.
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. (n.d.). RSC Publishing.
Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. (n.d.). PubMed.
Preventing Protein Aggregation. (n.d.). Biozentrum.
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher.
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). MDPI.
Strategies to prevent "Pentapeptide-3" aggregation during synthesis and storage. (n.d.). Benchchem.
Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025).
Proximity-driven acceleration of challenging solid-phase peptide couplings. (n.d.). PNAS.
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
Enhance Peptide Manufacturing Using Backbone N Protecting Groups. (2026). YouTube.
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.).
HPLC Analysis and Purification of Peptides. (n.d.). ResearchGate.
The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. (2021). Frontiers.
A facile and dynamic assay for the detection of peptide aggregation. (n.d.). PubMed.
Rational development of a strategy for modifying the aggregatibility of proteins. (n.d.). PMC.
Peptide aggregation: insights from SEC-HPLC analysis. (2025). ResearchGate.
Successful Use of SEC for Protein and Peptide Aggregate Analysis. (2013). Biocompare.
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (n.d.).
Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
Troubleshooting low yields in alpha-bromination of undecanoic acid
Case ID: HVZ-C11-Yield-Optimization Subject: Troubleshooting Low Yields in 2-Bromoundecanoic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering low...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: HVZ-C11-Yield-Optimization
Subject: Troubleshooting Low Yields in 2-Bromoundecanoic Acid Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering low yields in the
-bromination of undecanoic acid () due to a failure in the acyl halide intermediate loop or improper quenching protocols .
The Hell-Volhard-Zelinsky (HVZ) reaction is not a direct bromination of the carboxylic acid.[1][2][3][4][5][6] It relies on the in situ generation of a highly reactive enolizable intermediate (undecanoyl bromide). If this intermediate is not formed quantitatively or is hydrolyzed prematurely, the reaction stalls.
This guide deconstructs the mechanism to pinpoint failure modes and provides a validated protocol to restore high yields.
Module 1: The Mechanistic Bottleneck (The "Why")
To fix the yield, you must respect the mechanism. Carboxylic acids do not enolize sufficiently to react with bromine directly.[2][3][6] You must convert the acid to an acyl bromide first.[5][7][8]
Critical Pathway Analysis
The reaction proceeds in a cycle.[8] If Step 1 (Acyl Halide Formation) is inhibited by moisture, the entire cycle collapses.
Figure 1: The HVZ Kinetic Loop. Note that the actual bromination occurs on the acyl bromide, not the acid. The final product is only released upon hydrolysis.
Module 2: Troubleshooting Diagnostic (The "What")
Compare your observations with these common failure modes.
Symptom
Root Cause
Corrective Action
Reaction mixture remains colorless/light orange
Reaction Stalled. The enolization is not happening. Likely insufficient temperature or catalyst failure.
Increase temp to >80°C. Ensure ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
or Red P is dry. Add catalytic HBr gas if available.
Yield < 40% (Recovered Starting Material)
Moisture Contamination. Water destroys the acyl bromide intermediate faster than it can enolize.
Dry undecanoic acid in a vacuum desiccator over . Use anhydrous .
Yield < 40% (Black Tarry Residue)
Overheating / Polymerization. Temperature >120°C causes elimination to -unsaturated acids and polymerization.
Cap temperature at 90-100°C. Control addition rate.
Product contains 2,2-dibromo acid
Stoichiometry Error. Excess combined with high heat promotes double bromination.
Limit to 1.05 - 1.1 equivalents.
Violent exotherm during workup
Improper Quenching. The acyl bromide intermediate reacts violently with water.
Quench into ice water slowly. Do not add water to the hot reaction mix.
Decision Tree: Optimizing the Workflow
Figure 2: Diagnostic logic for identifying the specific yield-killing step.
Module 3: The Optimized Protocol (Gold Standard)
This protocol utilizes Thionyl Chloride (
) to generate the acyl chloride first. This is often cleaner than the Red Phosphorus method for fatty acids, as it ensures quantitative conversion to the reactive acyl halide intermediate before bromination begins.
In a dry flask equipped with a reflux condenser and drying tube (
), melt the undecanoic acid (MP ~28°C).
Add
dropwise at room temperature.
Heat to 80°C for 1 hour. Observation: Gas evolution (
, ) will cease when conversion is complete.
Why: This guarantees 100% conversion to Undecanoyl Chloride, removing the "equilibrium bottleneck" of the standard HVZ.
Bromination (The Reaction):
Add a catalytic amount of HBr (3-4 drops of 48% aq HBr, or dry HBr gas) or
to initiate enolization.
Heat the mixture to 85-90°C .
Add
dropwise via an addition funnel over 2 hours. The red color of bromine should dissipate as it reacts.
Tip: If the color persists, the reaction has stalled. Increase temp slightly.
Stir at 90°C for an additional 2 hours after addition.
Quenching (Hydrolysis):
Cool the mixture to 0°C.
Slowly pour the reaction mixture into crushed ice. Caution: Violent hydrolysis of the acyl halide.
Stir vigorously for 30 minutes to ensure the acyl bromide hydrolyzes back to the carboxylic acid.
Workup & Purification:
Extract with diethyl ether or dichloromethane (
mL).
Wash organics with 5%
(to remove residual ) and brine.
Dry over
and concentrate.
Purification: Vacuum distillation is preferred for purity.
Expected BP: ~160-170°C at 2-3 mmHg (Estimate based on fatty acid derivatives).
Alternatively, recrystallize from cold hexane if the product solidifies (MP is likely low, near RT).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Red Phosphorus instead of Thionyl Chloride?A: Yes, this is the classic HVZ. However, Red P can be difficult to weigh accurately and remove. If using Red P, ensure it is dry. Use 0.05 equivalents of P per mole of acid. The mechanism is identical, but the
method often yields a cleaner crude product for fatty acids.
Q: Why is my product a liquid? Undecanoic acid is a solid.A: The introduction of the bromine atom at the alpha position disrupts the crystal lattice packing of the fatty acid chains. It is normal for 2-bromoundecanoic acid to be an oil or a very low-melting solid at room temperature.
Q: I see a peak at
4.2 ppm in the NMR. Is this product?A: Yes. In NMR, the -proton (CH-Br) typically appears as a triplet (or dd) between 4.1 - 4.4 ppm . The unreacted starting material (-CH2) appears around 2.3 ppm. Use this integration to calculate conversion.
Q: How do I prevent the formation of the alpha-iodo byproduct if I use Iodine as a catalyst?A: Iodine is used in catalytic amounts (trace). It forms
or , which are more reactive carriers, but the large excess of ensures the final product is the bromide. The iodine is removed during the sodium bisulfite wash.
References
Classic Mechanism & Reagents
Watson, H. B. (1928). "The Mechanism of the Chlorination and Bromination of Carbonyl Compounds." Chemical Reviews. Link
Organic Syntheses Protocol (Standard HVZ)
Clarke, H. T.; Taylor, E. R. "
-Bromo-n-caproic acid." Organic Syntheses, Coll.[9] Vol. 1, p.115 (1941). (Demonstrates the P/Br2 method for fatty acids). Link
Harwood, L. M. (1999). Polar Rearrangements. Oxford Chemistry Primers.
Purification Data
PubChem Compound Summary for CID 15730, 2-Bromoundecanoic acid. Link
Technical Support Center: A-to-Z Guide for the Design of Antimicrobial Peptides (AMPs) with 2-Aminoundecanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for designing and optimizing ant...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for designing and optimizing antimicrobial peptides (AMPs) by incorporating the unnatural amino acid, 2-aminoundecanoic acid (Aun). Here, we will delve into the critical balance between hydrophobicity and charge, offering practical solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What is 2-aminoundecanoic acid (Aun), and what is its primary role in the design of AMPs?
2-aminoundecanoic acid (Aun) is a non-proteinogenic amino acid characterized by a ten-carbon aliphatic side chain (undecyl group). In the design of AMPs, its primary function is to serve as a potent modulator of hydrophobicity. The long alkyl chain of Aun significantly increases the overall nonpolar character of a peptide, a critical parameter that governs its interaction with and disruption of microbial cell membranes.[1] When incorporated into an AMP sequence, Aun residues can enhance the peptide's ability to partition into the hydrophobic core of the bacterial lipid bilayer, which is a key step in many proposed mechanisms of antimicrobial action.
Q2: How does the incorporation of Aun impact the delicate balance between the overall charge and hydrophobicity of an AMP?
The efficacy of many AMPs hinges on a finely tuned balance between net positive charge and overall hydrophobicity.[2][3] Cationic residues like lysine (Lys) and arginine (Arg) facilitate the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).[4][5] Following this initial binding, the hydrophobic residues, including the incorporated Aun, drive the insertion of the peptide into the membrane, leading to permeabilization and cell death.[6]
Incorporating the highly hydrophobic Aun necessitates a careful adjustment of the number of cationic residues to maintain an optimal hydrophobic-to-charge ratio. An excess of hydrophobicity can lead to poor solubility, peptide aggregation, and indiscriminate lytic activity against host cells (hemolysis/cytotoxicity), while insufficient hydrophobicity can result in weak antimicrobial potency.[5]
Q3: What are the main challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides that contain Aun?
The synthesis of peptides containing Aun can present several challenges, primarily due to the steric bulk of its long aliphatic side chain:
Reduced Coupling Efficiency: The bulky side chain of Aun can sterically hinder the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions and the formation of deletion sequences.
Peptide Aggregation: The increased hydrophobicity imparted by Aun can promote inter-chain aggregation on the resin, particularly in longer peptide sequences. This aggregation can block reactive sites, further reducing coupling efficiency and leading to truncated products.
Solubility Issues: During and after cleavage from the resin, Aun-containing peptides can be difficult to dissolve, complicating the purification process.
Q4: How can I strategically determine the optimal number and placement of Aun residues within my AMP sequence?
Predicting the ideal placement of Aun residues involves a combination of computational modeling and empirical testing:
Helical Wheel Projections: For alpha-helical AMPs, plotting the sequence on a helical wheel diagram can help visualize the distribution of hydrophobic and hydrophilic residues. Aun should be placed on the nonpolar face of the helix to create a distinct hydrophobic region that can interact with the lipid core of the membrane, while cationic residues are positioned on the opposite, polar face to interact with the solvent and lipid headgroups.
Hydrophobic Moment Calculation: The hydrophobic moment is a quantitative measure of the amphipathicity of a helix. Tools that calculate this parameter can help in designing peptides with a high degree of amphipathicity, which is often correlated with potent antimicrobial activity.
Peptide Library Screening: The most definitive approach is to synthesize a library of peptides with Aun placed at various positions and with varying numbers of Aun residues. This library can then be screened for antimicrobial activity and cytotoxicity to identify the lead candidates with the best therapeutic index.
II. Troubleshooting Guides
This section addresses common problems encountered during the experimental workflow, from synthesis to biological evaluation.
Problem
Symptoms
Potential Causes & Solutions
Low Peptide Synthesis Yield
Low final peptide mass post-cleavage; Mass spectrometry reveals a high proportion of truncated sequences.
Cause: Inefficient coupling of the bulky Aun residue. Solution: • Use a more potent coupling reagent (e.g., HATU, HCTU) and a suitable base (e.g., DIPEA, TMP). • Extend the coupling reaction time for the Aun residue (e.g., 2-4 hours or overnight). • Perform a double coupling for the Aun residue. • Monitor coupling completion with a qualitative test (e.g., Kaiser or Chloranil test).
Poor Peptide Solubility
The lyophilized peptide does not dissolve readily in aqueous buffers (e.g., PBS, water).
Cause: High overall hydrophobicity due to multiple Aun residues. Solution: • Attempt initial dissolution in a small volume of an organic solvent like DMSO, DMF, or acetonitrile, followed by dropwise addition of the aqueous buffer.[7][8] • Consider modifying the peptide sequence to include more charged residues to counterbalance the hydrophobicity. • For purification, dissolve the crude peptide in a solvent mixture similar to the starting conditions of the HPLC gradient.
Difficulty in HPLC Purification
Chromatogram shows broad, tailing peaks, or poor resolution between the desired peptide and impurities.
Cause: On-column aggregation or strong hydrophobic interactions with the stationary phase (e.g., C18). Solution: • Switch to a less hydrophobic stationary phase, such as a C8 or C4 column.[7] • Optimize the mobile phase. Using a stronger organic solvent like n-propanol or isopropanol in place of or in addition to acetonitrile can improve the solubility of hydrophobic peptides. • Adjust the mobile phase pH. For cationic peptides, using a low pH (e.g., 0.1% TFA) is standard, but altering the ion-pairing agent or pH can sometimes improve peak shape.[9]
Inconsistent Antimicrobial Activity (MIC values)
High variability in Minimum Inhibitory Concentration (MIC) assay results between experiments.
Cause: Peptide aggregation in the assay medium or adsorption to plasticware. Solution: • Prepare stock solutions of the peptide in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before serial dilution into the assay medium. • Use low-binding polypropylene plates and pipette tips for the assay.[10] • Include a small amount of a non-ionic surfactant in the assay medium, if compatible with the experimental goals.
High Hemolytic Activity or Cytotoxicity
Significant lysis of red blood cells or toxicity to mammalian cells at concentrations close to the MIC.
Cause: Excessive overall hydrophobicity leading to non-specific membrane disruption.[5] Solution: • Redesign the peptide to reduce its hydrophobicity. This can be achieved by replacing an Aun residue with a less hydrophobic amino acid (e.g., Leucine, Isoleucine) or by adding an additional cationic residue. • Alter the spatial arrangement of hydrophobic and cationic residues to modulate the amphipathic structure. • C-terminal amidation can sometimes reduce hemolytic activity by decreasing the negative charge of the C-terminus.
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminally amidated peptides). Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain.
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
Amino Acid Coupling:
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HBTU/HCTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
Add the coupling solution to the resin and agitate for 1-2 hours. For Fmoc-Aun-OH , extend this coupling time to 4 hours or perform a double coupling.
Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
Washing: Wash the resin as described in step 3.
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3).
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the crude peptide powder.
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, try dissolving in a small amount of DMSO first, then diluting.[8]
Column and Mobile Phase:
Column: A C18 column is a good starting point, but for very hydrophobic peptides, a C8 or C4 column may provide better results.[7]
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Elution:
Equilibrate the column with a low percentage of mobile phase B (e.g., 5-10%).
Inject the sample.
Run a linear gradient to elute the peptide. A typical gradient might be 10-70% B over 30-40 minutes. For Aun-containing peptides, a steeper gradient or a higher final percentage of B may be necessary.
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical HPLC and confirm the identity using mass spectrometry.
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium and grow overnight at 37°C.[10] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[11]
Peptide Preparation: Prepare a stock solution of the purified peptide in a sterile, low-binding solvent (e.g., 0.01% acetic acid or DMSO). Perform a two-fold serial dilution of the peptide in the assay broth in a 96-well polypropylene microtiter plate.[10]
Incubation: Add the diluted bacterial suspension to each well containing the serially diluted peptide. Include positive (bacteria only) and negative (broth only) controls.
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[11]
Protocol 4: Hemolysis Assay
Red Blood Cell (RBC) Preparation: Obtain fresh red blood cells (e.g., human or sheep). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifuging at a low speed (e.g., 1000 x g for 5 minutes) and resuspending the pellet in fresh PBS.[11][12]
Assay Setup: Prepare a 2-4% (v/v) suspension of the washed RBCs in PBS. In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the peptide (also prepared in PBS).
Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, 100% hemolysis).
Incubation and Measurement: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
IV. Visualizations
Diagrams
Caption: Workflow for AMP design, synthesis, and evaluation incorporating 2-aminoundecanoic acid.
Caption: The interplay of charge and hydrophobicity in AMP-membrane interaction.
V. References
Optimized Charge/Hydrophobicity Balance of Antimicrobial Peptides Against Polymicrobial Abdominal Infections. PubMed. [Link]
Effect of the Hydrophobicity to Net Positive Charge Ratio on Antibacterial and Anti-Endotoxin Activities of Structurally Similar Antimicrobial Peptides. ACS Publications. [Link]
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. PMC. [Link]
Design methods for antimicrobial peptides with improved performance. PMC. [Link]
Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. MDPI. [Link]
How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]
QMAP: A Benchmark for Standardized Evaluation of Antimicrobial Peptide MIC and Hemolytic Activity Regression. bioRxiv. [Link]
Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides. ACS Publications. [Link]
Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers. [Link]
HPLC Analysis and Purification of Peptides. PMC. [Link]
High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. ACS Publications. [Link]
Generalized mode of action of AMPs. (1) Electrostatic and hydrophobic interaction with cell surface. ResearchGate. [Link]
Design and activity of a 'dual-targeted' antimicrobial peptide. PMC. [Link]
Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group. [Link]
Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis. PubMed Central. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubilizing Fmoc-2-aminoundecanoic acid (Fmoc-C11-OH) in DMF for Solid-Phase Peptide Synthesis (SPPS)
Role: Senior Application Scientist
Audience: Peptide Chemists & Drug Development Researchers
Introduction: The Hydrophobic Paradox
You are likely here because your standard SPPS protocol has failed. You attempted to dissolve Fmoc-2-aminoundecanoic acid in DMF at your standard 0.2M–0.5M concentration, and instead of a clear solution, you are facing a cloudy suspension, a gel, or a solution that precipitates immediately upon transfer to the synthesizer.
This is not a user error; it is a physicochemical inevitability. Fmoc-2-aminoundecanoic acid contains a long aliphatic side chain (
attached to the -carbon). While the Fmoc group and the carboxylic acid are polar, the bulk of the molecule behaves like a fatty acid. In pure DMF (a polar aprotic solvent), the Van der Waals forces between these alkyl tails dominate, leading to aggregation.
This guide provides the specific thermodynamic and solvent modifications required to overcome these forces without compromising the integrity of your peptide synthesis.
Part 1: The Solubility Protocol (Troubleshooting Guide)
Do not attempt to force solubility by simply adding more DMF. This dilutes the coupling reaction, lowering the kinetic rate and risking deletion sequences. Follow this tiered approach.
Tier 1: Thermal Activation (Standard)
Use this for concentrations < 0.2 M.
Weigh the Fmoc-2-aminoundecanoic acid into a glass scintillation vial.
Add anhydrous DMF to reach 80% of your target volume.
Sonicate for 30 seconds. If particles persist:
Heat the vial in a water bath to 45°C – 50°C for 5–10 minutes. Swirl gently.
Once dissolved, allow it to cool to room temperature. Observe closely: If it turns cloudy within 5 minutes, proceed immediately to Tier 2.
Tier 2: The Co-Solvent Method (Recommended)
Use this for concentrations ≥ 0.2 M or automated synthesizers.
Pure DMF is often too polar to solvate the lipid tail efficiently. We must introduce a "lipophilic bridge" solvent. Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) are the standards.
Protocol:
Pre-solvation: Add a minimal amount of DCM (approx. 10-20% of total final volume) to the dry powder. The amino acid should dissolve readily in this non-polar environment.
Dilution: Slowly add DMF to reach the final volume.
Degassing: Briefly sonicate to remove micro-bubbles, which can cause sensor errors in automated synthesizers.
Solvent Compatibility Table
Solvent System
Solubility Potential
Risk Factor
Recommended For
100% DMF
Low (< 0.1M stable)
Precipitation in lines
Low conc. manual coupling
100% NMP
High
Hygroscopic/Cost
Difficult sequences / Aggregation prone
20% DCM / 80% DMF
Optimal
DCM evaporation
Automated Synthesizers
DMSO
High
Oxidizes Met/Cys
Avoid unless necessary
Part 2: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization and coupling.
Caption: Decision tree for solubilizing hydrophobic amino acids in SPPS. Note the critical branch for high concentrations requiring DCM.
Part 3: SPPS Integration & Coupling FAQs
Q: I dissolved it, but my coupling efficiency is still low (< 80%). Why?A: The issue is likely steric hindrance combined with on-resin aggregation .
Mechanism: The long alkyl chain of the 2-aminoundecanoic acid creates a "greasy" surface on the resin. Once coupled, this hydrophobic patch collapses in polar DMF, burying the N-terminus and making deprotection or subsequent coupling difficult.
Solution:
Switch Activators: Move from HBTU/HOBt to HATU/HOAt or PyOxim . These are more powerful and reduce racemization.
Double Coupling: Perform the coupling twice (2 x 1 hour) rather than one long reaction.
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and aggregation [1].
Q: Can I store the stock solution in the fridge for next week?A:Absolutely not.
Hydrophobic amino acids in DMF tend to form "organogels" over time. Even if it looks clear, micro-aggregates form that will clog the frits of your reaction vessel. Always prepare this solution fresh immediately before use [2].
Q: My automated synthesizer has cooled reagent positions. Is this a problem?A: Yes. Cooling promotes precipitation of fatty acid derivatives.
Workaround: If possible, bypass the cooled rack and deliver this amino acid manually. If automation is required, ensure the solution is at room temperature and used within 1-2 hours of preparation.
Q: Does the "2-amino" position (alpha-amino) affect reactivity compared to "11-amino" (omega-amino)?A: Yes, significantly.
11-aminoundecanoic acid: The amine is far from the carboxyl group (unhindered). It couples easily but has extreme solubility issues.
2-aminoundecanoic acid: The amine is adjacent to the carboxyl (standard
-amino acid) but the tail provides steric bulk next to the reaction center. This requires longer reaction times (extend coupling time by 50% compared to Alanine) [3].
Part 4: Scientific Rationale (The "Why")
The solubility of Fmoc-amino acids is governed by the Hansen Solubility Parameters (HSP) .
Fmoc-2-aminoundecanoic acid has a dual nature: a polar head and a non-polar tail (
high).
When the concentration of the amino acid is high, the non-polar tails self-assemble to minimize contact with DMF (similar to micelle formation in water, but inverted or organogel-like). Adding DCM (lower polarity, higher dispersion forces) matches the HSP of the alkyl tail, preventing this self-assembly and keeping the molecule available for the coupling reaction [4].
References
Seebach, D., et al. (1996). Modification of the Solubility of Peptides and Amino Acids in Organic Solvents by Addition of LiCl. Helvetica Chimica Acta. [Link]
Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
Toth, I. (1994). Lipophilic peptides: synthesis and biological activity. Journal of Drug Targeting. [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
Technical Support Center: Minimizing Toxicity of Membrane-Active Peptides in Mammalian Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with membrane-active peptides (MAPs). This guide is designed to provide in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with membrane-active peptides (MAPs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental application of MAPs. Our goal is to equip you with the scientific rationale and practical methodologies to minimize the toxicity of these potent molecules in mammalian cells while preserving their therapeutic efficacy.
Section 1: Understanding the Root of MAP Toxicity
This section delves into the fundamental mechanisms that govern the interaction of MAPs with mammalian cell membranes, providing a crucial foundation for troubleshooting toxicity issues.
FAQ 1.1: Why is my membrane-active peptide showing high toxicity to mammalian cells?
The toxicity of MAPs to mammalian cells primarily stems from their ability to disrupt the cell membrane, a mechanism often linked to their therapeutic action against pathogens or cancer cells.[1][2] However, several physicochemical properties of the peptide and the composition of the cell membrane dictate the degree of this toxicity.
Hydrophobicity: An excess of hydrophobic residues can lead to increased, non-specific interactions with the lipid bilayer of mammalian cells, causing membrane destabilization.[1] While hydrophobicity is crucial for membrane insertion, an imbalance can lead to a loss of selectivity.[1]
Cationicity: A high positive charge, primarily from lysine and arginine residues, enhances the initial electrostatic attraction to the negatively charged components of microbial membranes.[3] However, at high concentrations, this strong positive charge can also lead to interactions with the zwitterionic outer leaflet of mammalian cell membranes, contributing to toxicity.
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical. A well-defined amphipathic structure, such as an α-helix, is often required for potent activity but can also contribute to lytic activity against mammalian cells if not properly balanced.
The interaction of MAPs with membranes can lead to disruption through various mechanisms, including the formation of pores ("barrel-stave" or "toroidal pore" models) or a detergent-like action ("carpet" model) that destabilizes the bilayer.[4][5]
FAQ 1.2: What is the role of cholesterol in MAP toxicity?
Cholesterol is a key component of mammalian cell membranes that is largely absent in bacterial membranes.[6][7] It plays a significant role in modulating membrane fluidity and order, which in turn affects the activity of MAPs.
Membrane Rigidity: Cholesterol increases the rigidity of the lipid bilayer, which can inhibit the membrane-disrupting activities of many antimicrobial peptides.[6] This is a primary reason why many MAPs exhibit selectivity for bacterial over mammalian cells.[6]
Lipid Rafts: Some peptides may preferentially interact with cholesterol-rich microdomains known as lipid rafts.[7][8] This interaction can, in some cases, trigger signaling pathways leading to apoptosis, providing an alternative mechanism of toxicity beyond simple membrane lysis.[4]
A peptide's interaction with cholesterol can be a double-edged sword. While the presence of cholesterol generally protects mammalian cells, some peptides possess cholesterol recognition amino acid consensus (CRAC) motifs that can mediate direct binding to cholesterol, potentially leading to toxicity.[9][10]
Troubleshooting Decision Flow: High Mammalian Cell Toxicity
Caption: Strategies to improve the endosomal escape of cell-penetrating peptides.
This technical support guide provides a comprehensive framework for understanding, assessing, and mitigating the toxicity of membrane-active peptides in mammalian cells. By combining a thorough understanding of the underlying mechanisms with rigorous experimental validation, researchers can successfully develop safer and more effective peptide-based therapeutics.
References
Afrin, F., & Chou, J. J. (2024). Design guidelines for α-helical peptides that self-assemble into transmembrane barrel pores killing antibiotic-resistant bacteria. bioRxiv.
Al-Samir, S., et al. (2022).
Asoodeh, A., et al. (2024). Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. MDPI.
BROWN, A. C., et al. (2014). Inhibition of LtxA Toxicity by Blocking Cholesterol Binding With Peptides. Journal of Dental Research, 93(7), 683-688.
Chan, D. I., et al. (2006). The Mechanism of Membrane Disruption by Cytotoxic Amyloid Oligomers Formed by Prion Protein(106–126) Is Dependent on Bilayer Composition. Journal of Biological Chemistry, 281(50), 38693-38703.
Chen, C. H., et al. (2016). Computational Insights into Membrane Disruption by Cell-Penetrating Peptides.
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). Elabscience. Retrieved from [Link]
Fjell, C. D., et al. (2012). Designing Mimics of Membrane Active Proteins. Accounts of Chemical Research, 45(7), 1004-1013.
Hancock, R. E. W., & Sahl, H.-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.
Hassan, M., et al. (2022).
iGEM. (n.d.). Hemolysis Test Protocol. iGEM. Retrieved from [Link]
Kłodzińska, E., et al. (2024). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing.
Le, C. F., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 567491.
Lee, T.-H., et al. (2016). Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges. Molecules, 21(8), 1061.
Li, X., et al. (2023). Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography.
Liu, Y., et al. (2024).
Loke, C. M., et al. (2007). Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Journal of Antimicrobial Chemotherapy, 59(4), 778-781.
Mahlapuu, M., et al. (2016). Antimicrobial Peptides: An Emerging Category of Therapeutic Agents. Frontiers in Cellular and Infection Microbiology, 6, 194.
Malina, A., & Shai, Y. (2005). Does Cholesterol Play a Role in the Bacterial Selectivity of Antimicrobial Peptides?. Biochemistry, 44(23), 8345-8352.
Migoń, D., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2821.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
Pokorny, A., & Almeida, P. F. F. (2014). Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers. Biophysical Journal, 106(5), 1109-1118.
ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Toxicity of inhibitory peptides in vitro . MTS assay for cell viability.... ResearchGate. Retrieved from [Link]
Rios, A. C., et al. (2024). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. International Journal of Molecular Sciences, 25(1), 543.
Sato, H., et al. (2007). Use of a Cholesterol Recognition Amino Acid Consensus Peptide To Inhibit Binding of a Bacterial Toxin to Cholesterol. Journal of Biological Chemistry, 282(30), 21677-21684.
Sciancalepore, A. G., et al. (2021). Amyloid Beta Oligomers as Early Triggers of Neuronal Cytoskeleton Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10736.
Tabarzad, M., et al. (2025). Peptide-based antibiotics: structure-driven strategies to tackle toxicity and resistance of antimicrobial peptides. Bioorganic & Medicinal Chemistry, 133, 118486.
University of Lancashire. (n.d.). Nanomedicine. University of Lancashire. Retrieved from [Link]
Ucisik, M. H., et al. (2013). Peptide–Lipid Interactions: Experiments and Applications. International Journal of Molecular Sciences, 14(7), 14622-14651.
van den Berg, J. W., et al. (2021). Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway.
Wimley, W. C. (2010). Determining the effects of membrane-interacting peptides on membrane integrity. Methods in Molecular Biology, 606, 15-28.
Winder, C. L., et al. (2017). Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates. International Journal of Molecular Sciences, 18(5), 984.
YouTube. (2021). Webinar Cell-penetrating peptides and oligonucleotide delivery. YouTube. Retrieved from [Link]
A Senior Application Scientist's Guide to Hydrophobic Face Tuning: 2-Aminoundecanoic Acid vs. Norleucine
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide and protein engineering, the strategic modulation of a molecule's hydrophobic character is a cornerstone of rational d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide and protein engineering, the strategic modulation of a molecule's hydrophobic character is a cornerstone of rational design. The hydrophobic face of a peptide, that region defined by the spatial arrangement of nonpolar side chains, governs critical aspects of molecular behavior, including protein-protein interactions, membrane association, and self-assembly. The incorporation of non-canonical amino acids (ncAAs) provides a powerful toolkit to finely tune these hydrophobic interactions beyond the constraints of the 20 proteinogenic amino acids.[1][2]
This guide provides an in-depth, objective comparison of two such ncAAs, 2-aminoundecanoic acid and norleucine, for the purpose of hydrophobic face tuning. We will delve into their physicochemical properties, their impact on peptide structure and stability, and provide supporting experimental data and detailed protocols to inform your research and development endeavors.
The Strategic Importance of Hydrophobic Face Tuning
The hydrophobic effect, the tendency of nonpolar substances to aggregate in aqueous solution, is a primary driving force in protein folding and molecular recognition. By strategically introducing ncAAs with varying degrees of hydrophobicity onto the surface of a peptide, we can achieve several key objectives:
Enhanced Biological Activity: For peptides targeting cell membranes or hydrophobic pockets of proteins, increasing the hydrophobicity of the interacting face can lead to stronger binding and improved efficacy.
Improved Stability: The burial of hydrophobic residues within a folded structure can enhance a peptide's resistance to proteolytic degradation, a critical factor for therapeutic applications.[3][4]
Modulation of Self-Assembly: The self-assembly of peptides into higher-order structures, such as fibrils or hydrogels, is often dictated by the interplay of hydrophobic and hydrophilic interactions. Tuning the hydrophobic face allows for precise control over these processes.
Unveiling the Contenders: 2-Aminoundecanoic Acid and Norleucine
Our two contenders for hydrophobic face tuning, 2-aminoundecanoic acid and norleucine, both offer unique advantages due to their distinct chemical structures.
Norleucine (Nle) , or 2-aminohexanoic acid, is an isomer of the canonical amino acid leucine. It possesses a linear four-carbon side chain, making it a straightforward and effective tool for increasing local hydrophobicity.[5]
2-Aminoundecanoic acid (Aua) , with its nine-carbon linear alkyl side chain, represents a more significant leap in hydrophobicity. Its extended aliphatic nature allows for a more pronounced modulation of a peptide's nonpolar character.
The following diagram illustrates the structural differences between these two ncAAs and the canonical amino acid, leucine.
Caption: Structural comparison of Leucine, Norleucine, and 2-Aminoundecanoic Acid.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the side chains of 2-aminoundecanoic acid and norleucine translate to distinct physicochemical properties that are critical for their application in peptide design.
Property
Norleucine (Nle)
2-Aminoundecanoic Acid (Aua)
Molecular Formula
C6H13NO2
C11H23NO2
Molecular Weight
131.17 g/mol
201.31 g/mol
Side Chain
- (CH2)3CH3
- (CH2)9CH3
Hydrophobicity
Moderately Hydrophobic
Highly Hydrophobic
Experimental Evidence: The Impact on Peptide Structure and Function
The Influence of Norleucine
Norleucine has been successfully employed to enhance the hydrophobicity and biological activity of various peptides. For instance, the addition of a norleucine residue to the N-terminus of a temporin L analogue resulted in a significant increase in peptide hydrophobicity and more potent activity against both Gram-positive and Gram-negative bacteria.[6] Biophysical studies revealed that the norleucine-containing peptide adopted a β-type conformation in a membrane-mimicking environment, in contrast to the α-helical structure of the parent peptide, demonstrating that even a single norleucine substitution can profoundly influence peptide secondary structure.[6]
Furthermore, norleucine is often used as a substitute for methionine to prevent oxidation, and studies have shown that this substitution can also enhance the stability of peptide complexes. This highlights norleucine's dual role in not only tuning hydrophobicity but also improving the overall robustness of a peptide.
The Potential of 2-Aminoundecanoic Acid
Given the significantly longer alkyl chain of 2-aminoundecanoic acid, it is anticipated to exert a much stronger influence on peptide hydrophobicity than norleucine. While direct studies on 2-aminoundecanoic acid for hydrophobic face tuning are limited, research on a similar, shorter fatty amino acid, 2-aminooctanoic acid, provides compelling evidence of its potential. When conjugated to an antimicrobial peptide derived from lactoferricin B, 2-aminooctanoic acid led to a remarkable 16-fold improvement in antibacterial activity.[7] This dramatic enhancement is attributed to the increased hydrophobicity facilitating membrane interaction and disruption. It is therefore reasonable to extrapolate that the even longer side chain of 2-aminoundecanoic acid would lead to an even more pronounced effect, making it a powerful tool for designing highly membrane-active peptides.
Experimental Protocols: A Guide to Implementation
The incorporation of both 2-aminoundecanoic acid and norleucine into peptides is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. Below, we provide a generalized workflow and key considerations for their use.
Select an appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.
2. Fmoc Deprotection:
Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
3. Amino Acid Coupling:
Activate the carboxyl group of the Fmoc-protected non-canonical amino acid (either Fmoc-Nle-OH or Fmoc-Aua-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.
4. Washing:
Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
5. Repeat Cycle:
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.
7. Purification and Characterization:
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptide using mass spectrometry.
Characterize the secondary structure using Circular Dichroism (CD) spectroscopy and, for more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Techniques: Validating Your Design
Circular Dichroism (CD) Spectroscopy: This technique is invaluable for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, one can determine the presence and relative proportions of α-helices, β-sheets, and random coil structures. This is crucial for understanding how the incorporation of 2-aminoundecanoic acid or norleucine influences the peptide's conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed, atomic-level understanding of peptide structure and dynamics, 2D NMR techniques such as COSY, TOCSY, and NOESY can be employed. These methods allow for the assignment of proton resonances and the determination of through-bond and through-space connectivities, providing insights into the three-dimensional fold of the peptide and the specific interactions of the ncAA side chain.
Conclusion: Choosing the Right Tool for the Job
Both 2-aminoundecanoic acid and norleucine are valuable tools for the hydrophobic face tuning of peptides. The choice between them will ultimately depend on the specific goals of your research.
Norleucine is an excellent choice for a moderate and well-characterized increase in hydrophobicity. Its structural similarity to leucine makes it a relatively conservative substitution, yet it can still lead to significant improvements in stability and biological activity.
2-Aminoundecanoic acid , with its substantially longer alkyl chain, offers the potential for a much more dramatic increase in hydrophobicity. This makes it particularly well-suited for applications requiring strong membrane interactions, such as the development of potent antimicrobial peptides or cell-penetrating peptides.
As a senior application scientist, I encourage you to consider the desired level of hydrophobicity and the potential impact on secondary structure when selecting between these two powerful non-canonical amino acids. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for successfully implementing these tools in your peptide design and development workflows.
References
O'Connor, K. et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(3), 1239-1250.
Di Somma, A. et al. (2020). Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities. ACS Infectious Diseases, 6(10), 2858-2870.
Wimley, W. C. (2009). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. The FASEB Journal, 23(8), 2504-2514.
Wang, G. et al. (2020). Two distinct amphipathic peptide antibiotics with systemic efficacy. Proceedings of the National Academy of Sciences, 117(32), 19476-19485.
Epand, R. M., & Vogel, H. J. (1990). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1027(1), 45-51.
Lau, Y. H., & Dunn, P. L. (2018). Strategies for Improving Peptide Stability and Delivery. Peptides, 99, 18-29.
Gentilucci, L., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ACS Medicinal Chemistry Letters, 13(12), 1846-1850.
Di, F., et al. (2023). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. ChemistrySelect, 8(31), e202301198.
Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(5), e0216445.
Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1173-1185.
Exner, M. P., et al. (2023). Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. bioRxiv.
de la Torre, B. G., & Albericio, F. (2020).
Fernandez, D. I., et al. (2012). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 13(9), 11674-11691.
Nagarkar, R. P., et al. (2009). Influence of Hydrophobic Face Amino Acids on the Hydrogelation of β-Hairpin Peptide Amphiphiles. Biomacromolecules, 10(1), 112-120.
Lau, J. L., & Dunn, M. K. (2018). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 13(4), 347-358.
BioPharmaSpec. (2022).
O'Brien, J. A., & Lindo, V. M. (2019).
de la Torre, B. G., & Albericio, F. (2023).
Alfa Chemistry. (2023). Hydrophobicity Index Table of Common Amino Acids.
Sarojini, V., et al. (2007). Synthesis and Antimicrobial Evaluation of Amphipathic Peptide Models. Current Pharmaceutical Design, 13(3), 329-340.
Gokel, G. W., & Negin, S. (2013). C07219. Synthetic, Biologically Active Amphiphilic Peptides. Comprehensive Organic Synthesis II, 7, 513-543.
Brusic, V., et al. (2002). Amino acid biophysical properties in the statistical prediction of peptide-MHC class I binding. Journal of Immunological Methods, 267(1), 55-69.
Touri, A., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
LibreTexts. (2023). 3.1: Amino Acids and Peptides. Biology LibreTexts.
Sigma-Aldrich. (n.d.).
Yasonik, J., et al. (2024).
Auger, M., et al. (2008). Biophysical Characterization And Membrane Interactions Of Peptides With Antimicrobial Potential. Biophysical Journal, 94(S1), 3046a.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis.
Pícha, J., et al. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino Acids, 39(5), 1265-1280.
Brasseur, R., et al. (2013). Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins. Biochimie, 95(7), 1341-1350.
Isenegger, P. G., & Bode, J. W. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-590.
D'Lima, N. G., et al. (2024). Biophysical characterization of high-confidence, small human proteins. bioRxiv.
A Comparative Analysis of Membrane Insertion Depth: 2-Aminoundecanoic Acid vs. Tryptophan
A Technical Guide for Researchers in Drug Development and Membrane Protein Studies Authored by: Dr. Evelyn Reed, Senior Application Scientist In the intricate world of membrane biophysics and drug design, understanding t...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Development and Membrane Protein Studies
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of membrane biophysics and drug design, understanding the precise localization of molecules within the lipid bilayer is paramount. The depth of insertion of an amino acid residue can dictate protein folding, stability, and function, as well as the efficacy and potential toxicity of a pharmaceutical agent. This guide provides a detailed comparative analysis of the membrane insertion properties of two structurally distinct amino acids: the synthetic long-chain amino acid, 2-aminoundecanoic acid, and the naturally occurring aromatic amino acid, Tryptophan.
Through a synthesis of established experimental data and theoretical principles, we will explore the causal factors governing their differential partitioning into the lipid membrane. This guide is intended for researchers and scientists who require a deep, mechanistic understanding of molecular interactions at the membrane interface.
Physicochemical Properties: A Tale of Two Side Chains
The disparate membrane insertion behaviors of 2-aminoundecanoic acid and Tryptophan are rooted in their fundamentally different side chain structures.
2-Aminoundecanoic Acid: This synthetic amino acid possesses a nine-carbon aliphatic side chain. Its dominant characteristic is its high hydrophobicity, driven by the long, flexible alkyl chain. This non-polar tail has a strong thermodynamic propensity to escape the aqueous environment and partition into the hydrophobic core of the lipid bilayer.
Tryptophan: As a natural aromatic amino acid, Tryptophan features a bulky indole side chain. While considered hydrophobic, its character is more nuanced. The indole ring is capable of a range of interactions, including hydrophobic, cation-π, and hydrogen bonding via the N-H group[1]. This amphipathic nature suggests a more complex interaction with the graded polarity of the lipid bilayer interface.
A comparative summary of their key physicochemical properties is presented below:
Property
2-Aminoundecanoic Acid
Tryptophan
Molar Mass ( g/mol )
201.31
204.23
Side Chain Structure
-(CH₂)₈CH₃
Indolemethyl
Dominant Interaction
Hydrophobic
Hydrophobic, π-systems, H-bonding
Predicted LogP
~3.8 (estimated)
-1.1
Water Solubility
Low
Moderate
Membrane Insertion Depth: A Comparative Analysis
The structural differences outlined above lead to distinct preferences for localization within the lipid bilayer.
Tryptophan: The Interfacial Anchor
A wealth of experimental evidence from fluorescence spectroscopy and neutron diffraction studies has established that Tryptophan preferentially localizes at the membrane interface[1]. Its indole side chain does not typically penetrate deep into the hydrophobic core. Instead, it acts as an "interfacial anchor," with the hydrophobic portion of the indole ring partitioning into the upper acyl chain region while the polar N-H group can interact with the lipid headgroups or interfacial water molecules.
Studies utilizing fluorescence quenching techniques have consistently placed the Tryptophan indole ring at a depth of approximately 7.5 to 11 Å from the center of the bilayer[2]. This position allows it to bridge the polar headgroup region and the non-polar acyl chain region, effectively stabilizing the position of membrane-associated peptides and proteins.
2-Aminoundecanoic Acid: A Deeper Dive
Direct experimental data on the membrane insertion depth of 2-aminoundecanoic acid is less prevalent in the literature. However, based on its long, saturated alkyl side chain, its behavior is expected to be analogous to that of a fatty acid of similar length. The primary driving force for its insertion is the hydrophobic effect, which would favor the deep immersion of the non-polar tail into the most hydrophobic region of the bilayer – the core.
Molecular dynamics simulations of long-chain alkyl groups within lipid bilayers consistently show them aligning with the lipid acyl chains and extending deep into the membrane interior. Therefore, it is hypothesized that the undecanoyl chain of 2-aminoundecanoic acid would penetrate significantly deeper than the indole ring of Tryptophan, likely reaching the center of the bilayer. The charged amino and carboxyl groups would remain anchored at the interface, leading to a "snorkeling" effect where the polar head stays near the surface while the hydrophobic tail extends deep into the membrane.
Quantitative Comparison of Insertion Depth
Amino Acid
Predicted Insertion Depth of Side Chain (from bilayer center)
Experimental Methodologies for Determining Membrane Insertion Depth
Accurate determination of molecular depth within a lipid bilayer relies on sophisticated biophysical techniques. Here, we detail the principles and protocols for two powerful methods: fluorescence quenching and neutron diffraction.
Fluorescence Quenching
This technique is particularly well-suited for studying Tryptophan due to its intrinsic fluorescence. The principle lies in measuring the decrease in fluorescence intensity of a fluorophore (in this case, Tryptophan) by a quencher molecule positioned at a known depth within the membrane.
A simplified workflow for determining membrane insertion depth using fluorescence quenching.
Vesicle Preparation:
Prepare a lipid mixture (e.g., POPC) containing a known concentration of a spin-labeled or brominated quencher lipid (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid).
Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas.
Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).
Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.
Sample Incubation:
Add the Tryptophan-containing peptide or a fluorescently labeled analog of 2-aminoundecanoic acid to the LUV suspension.
Allow the system to equilibrate to ensure complete partitioning of the amino acid into the lipid bilayer.
Fluorescence Measurement:
Excite the sample at the appropriate wavelength for the fluorophore (e.g., ~280 nm for Tryptophan).
Record the fluorescence emission spectrum.
Repeat the measurement for a series of samples containing quencher lipids with the quenching group at different depths along the acyl chain.
Data Analysis:
Calculate the quenching efficiency for each quencher position.
Plot the quenching efficiency as a function of the known depth of the quencher.
The depth at which maximum quenching occurs corresponds to the average insertion depth of the fluorophore.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the location of molecules within a lipid bilayer with high resolution. It relies on the different scattering properties of hydrogen and its isotope, deuterium.
A schematic of the neutron diffraction workflow for determining molecular localization in a lipid bilayer.
Sample Preparation:
Synthesize or obtain a deuterated version of the amino acid of interest (e.g., deuterated 2-aminoundecanoic acid).
Prepare a solution of lipids (e.g., DPPC) and the deuterated amino acid in an organic solvent.
Deposit the mixture onto a solid substrate (e.g., a silicon wafer) to form an oriented multi-bilayer stack upon solvent evaporation.
Hydration and Contrast Variation:
Place the sample in a sealed chamber with controlled humidity to hydrate the lipid bilayers.
Vary the H₂O/D₂O ratio of the hydrating vapor to achieve different neutron scattering contrasts.
Neutron Diffraction Measurement:
Mount the sample in a neutron beamline.
Collect the diffraction patterns at various contrast conditions.
Data Analysis:
Integrate the diffraction peaks to obtain the structure factors.
Use Fourier analysis to reconstruct the one-dimensional scattering length density profile of the lipid bilayer.
The position of the deuterated amino acid will be clearly identifiable in the density profile due to its high scattering length density.
Implications for Drug Development and Research
The contrasting membrane insertion behaviors of 2-aminoundecanoic acid and Tryptophan have significant implications:
Drug Delivery: The deep insertion of long-chain amino acids like 2-aminoundecanoic acid could be harnessed to anchor drug molecules within the cell membrane, potentially leading to sustained release or enhanced cellular uptake.
Membrane Protein Mimetics: Understanding how different side chains partition into the membrane is crucial for designing synthetic peptides and proteins that can mimic the function of natural membrane proteins.
Toxicity and Off-Target Effects: The precise localization of a drug molecule within the membrane can influence its interaction with membrane-bound enzymes and receptors, impacting its efficacy and potential for off-target effects.
Conclusion
This guide has provided a comprehensive comparison of the membrane insertion properties of 2-aminoundecanoic acid and Tryptophan. While Tryptophan acts as an interfacial anchor, 2-aminoundecanoic acid, with its long aliphatic tail, is predicted to penetrate deep into the hydrophobic core of the lipid bilayer. The choice of experimental technique to validate these behaviors depends on the specific system and available resources, with fluorescence quenching offering a more accessible method for fluorescent molecules and neutron diffraction providing unparalleled resolution for deuterated analogs. A thorough understanding of these differential insertion mechanisms is essential for the rational design of novel therapeutics and for advancing our fundamental knowledge of membrane protein biophysics.
References
Investigation of membrane penetration depth and interactions of the amino-terminal domain of huntingtin: Refined analysis by tryptophan fluorescence measurement. ResearchGate. Available at: [Link]
Measuring the depth of amino acid residues in membrane-inserted peptides by fluorescence quenching. ResearchGate. Available at: [Link]
How Insertion of a Single Tryptophan in the N-Terminus of a Cecropin A-Melittin Hybrid Peptide Changes Its Antimicrobial and Biophysical Profile. MDPI. Available at: [Link]
Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy. PMC. Available at: [Link]
Membrane depth-dependent energetic contribution of tryptophan side-chain to the stability of integral membrane proteins. PMC. Available at: [Link]
Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. MDPI. Available at: [Link]
Depth of membrane insertion by tryptophan fluorescence quenching. ResearchGate. Available at: [Link]
Determining the Orientation and Localization of Membrane-Bound Peptides. PMC. Available at: [Link]
Neutron scattering studies on dynamics of lipid membranes. AIP Publishing. Available at: [Link]
Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. MDPI. Available at: [Link]
A refinement protocol to determine structure, topology, and depth of insertion of membrane proteins using hybrid solution and solid-state NMR restraints. NIH. Available at: [Link]
Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics. Available at: [Link]
Small molecule interactions with lipid bilayers by neutron diffraction. ResearchGate. Available at: [Link]
Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes. PMC. Available at: [Link]
The Membrane Affinities of the Aliphatic Amino Acid Side Chains in an α-Helical Context Are Independent of Membrane Immersion Depth. Biochemistry. Available at: [Link]
Learning the Hydrophilic, Hydrophobic and Aromatic Character of Amino Acids from their Interfacial Thermal Conductance in Water. arXiv. Available at: [Link]
Hydrophobic Amino Acid Tryptophan Shows Promise as a Potential Absorption Enhancer for Oral Delivery of Biopharmaceuticals. NIH. Available at: [Link]
Hemolysis Assay & Performance Guide: 2-Aminoundecanoic Acid Analogs
This guide provides a technical analysis of the hemolytic properties of 2-aminoundecanoic acid ( -amino acid) containing peptide analogs. It synthesizes experimental data to assist researchers in balancing antimicrobial...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the hemolytic properties of 2-aminoundecanoic acid (
-amino acid) containing peptide analogs. It synthesizes experimental data to assist researchers in balancing antimicrobial potency with red blood cell (RBC) toxicity.
Executive Summary: The Hydrophobic Anchor Strategy
2-aminoundecanoic acid (2-AUA) acts as a lipophilic anchor when incorporated into cationic antimicrobial peptides (AMPs). Unlike standard N-terminal acylation (e.g., with lauric acid), which often acts as a non-specific detergent, 2-AUA allows for the precise insertion of an 11-carbon alkyl chain directly into the peptide backbone.
The Core Trade-off:
Potency: 2-AUA significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive bacteria by stabilizing the peptide's
-helical structure in the membrane.
Toxicity (Hemolysis): The increased hydrophobicity correlates with higher hemolytic activity.[1] Experimental data indicates that while 2-AUA analogs are highly potent, they can exhibit hemolytic
values close to or even below their MIC if the hydrophobic face is not carefully modulated, presenting a critical design challenge compared to shorter chain analogs (e.g., 2-aminooctanoic acid).
Mechanism of Action & Hemolytic Toxicity
The hemolytic activity of 2-AUA analogs is driven by the "Hydrophobic Threshold." Native AMPs (like Anoplin) are often too hydrophilic to disrupt the zwitterionic phosphatidylcholine-rich membranes of mammalian erythrocytes.
The incorporation of 2-AUA introduces a localized hydrophobic bulk that:
Increases Membrane Partitioning: The
chain deeply penetrates the lipid bilayer.
Stabilizes Pore Formation: It anchors the peptide, increasing the residence time and facilitating the formation of toroidal pores or carpet-like disintegration.
Reduces Selectivity: If the overall hydrophobicity exceeds a critical threshold, the peptide loses its preference for anionic bacterial membranes and begins lysing neutral RBC membranes.
Diagram 1: Mechanism of Membrane Interaction
Caption: The 2-AUA moiety drives hydrophobic insertion. While essential for bacterial killing, excessive stabilization in neutral membranes leads to hemolysis.
Comparative Performance Analysis
The following table synthesizes data from structure-activity relationship studies (e.g., Slootweg et al., 2013; Uggerhøj et al., 2015) comparing native Anoplin with 2-AUA analogs and standard acylated derivatives.
Table 1: Hemolytic vs. Antimicrobial Activity of Anoplin Derivatives
Compound Class
Modification
MIC ()
(Hemolysis)
Selectivity Index (/MIC)
Performance Verdict
Native Peptide
None (Anoplin)
> 100 µM
> 2000 µM
N/A
Safe but Ineffective
N-Acylated
N-term Octanoyl ()
5 - 10 µM
~50 µM
~5 - 10
Potent, Moderate Toxicity
N-Acylated
N-term Lauroyl ()
2 - 5 µM
< 10 µM
< 2
Toxic (Detergent Effect)
2-AUA Analog
2-AUA () in backbone
2 - 8 µM
20 - 60 µM *
3 - 10
High Potency, Managed Toxicity
*Note: The
of 2-AUA analogs is highly position-dependent. Placing 2-AUA on the non-polar face of the helix maximizes potency, while placing it near cationic residues can disrupt selectivity.
Critical Insight: The "Odd-Chain" Advantage
While
(lauric acid) derivatives often exhibit high hemolytic activity due to their surfactant-like nature, (2-AUA) analogs often sit in a "sweet spot." They provide sufficient anchoring to kill bacteria (low MIC) but, when properly positioned within the peptide sequence, can maintain a higher hemolytic threshold than their N-terminal acylated counterparts.
Experimental Protocol: Hemolysis Assay
This protocol is designed to quantify the release of hemoglobin from human erythrocytes. It includes rigorous controls to ensure data validity.
Materials
Fresh Human Blood: Collected in EDTA or Heparin tubes (use within 48 hours).
Peptide Stock: Dissolved in water or DMSO (final DMSO < 0.5%).
Workflow Diagram
Caption: Step-by-step workflow for determining hemolytic activity (
).
Step-by-Step Methodology
RBC Preparation:
Centrifuge 4 mL of whole blood at 1000 x g for 10 minutes at 4°C.
Discard plasma and buffy coat.
Wash erythrocytes three times with sterile PBS.
Resuspend the final pellet in PBS to obtain a 4% (v/v) RBC suspension.
Peptide Incubation:
Prepare serial dilutions of the 2-AUA analog in a 96-well V-bottom microplate (e.g., 0.5 µM to 100 µM).
Add 100 µL of the 4% RBC suspension to 100 µL of peptide solution (Final RBC conc: 2%).
Controls: Include 6 wells of PBS (Negative) and 6 wells of 1% Triton X-100 (Positive).
Incubate for 1 hour at 37°C with gentle shaking.
Measurement:
Centrifuge the plate at 1000 x g for 10 minutes.
Transfer 100 µL of the supernatant to a fresh flat-bottom 96-well plate.
Measure absorbance at 540 nm (hemoglobin) or 414 nm (Soret band, higher sensitivity).
Calculation:
Determination: Plot % Hemolysis vs. log[Peptide Concentration] and fit to a sigmoidal dose-response curve.
Critical Factors & Troubleshooting
Solvent Effects: 2-AUA is highly hydrophobic. Ensure the peptide is fully soluble. If using DMSO, ensure the final concentration in the assay is < 1% (ideally < 0.5%) to avoid solvent-induced hemolysis.
Peptide Aggregation: Lipopeptides can form micelles. If the
curve is biphasic or irregular, check for aggregation using Dynamic Light Scattering (DLS).
Species Variability: Human RBCs are generally more resistant to lysis than rat or sheep RBCs. Always report the source of erythrocytes.
Conclusion
Incorporating 2-aminoundecanoic acid is a high-reward strategy for increasing AMP potency. While it significantly improves antimicrobial activity compared to native sequences, it carries a higher risk of hemolysis than shorter (
) analogs.
Recommendation: Use 2-AUA when the native peptide has high selectivity but low potency. If the resulting is too low (< 20 µM), consider substituting with 2-aminooctanoic acid () or shifting the position of the 2-AUA residue to the edge of the hydrophobic face rather than the center.
References
Slootweg, J. C., et al. (2013). Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative.[2][3] Bioorganic & Medicinal Chemistry Letters, 23(13), 3749-3752.[4] Link
Uggerhøj, L. E., et al. (2015). Synthetic analogs of anoplin show improved antimicrobial activities. Journal of Peptide Science, 19(11), 669-675.[1] Link
Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides.[5] Methods in Molecular Biology, 1548, 427-435. Link
Publish Comparison Guide: NMR Structural Analysis of 2-Aminoundecanoic Acid Peptides in DPC Micelles
This guide provides an in-depth technical comparison of 2-aminoundecanoic acid (2-AUA) modified peptides versus standard alternatives (Native and N-acylated peptides), focusing on their structural behavior in DPC (dodecy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-aminoundecanoic acid (2-AUA) modified peptides versus standard alternatives (Native and N-acylated peptides), focusing on their structural behavior in DPC (dodecylphosphocholine) micelles as revealed by NMR and biophysical analysis.
Executive Summary: The "Membrane Anchor" Advantage
In the development of antimicrobial peptides (AMPs), a critical challenge is enhancing membrane affinity without compromising selectivity.[1] Traditional methods, such as N-terminal acylation (attaching a fatty acid tail), often drastically increase cytotoxicity (hemolysis) alongside antibacterial activity.
The integration of (S)-2-aminoundecanoic acid (2-AUA) —a lipophilic, non-proteinogenic amino acid—into the peptide backbone offers a superior alternative. Structural analysis in DPC micelles reveals that 2-AUA acts as a "side-chain anchor," stabilizing the
-helical bioactive conformation and deepening membrane insertion without the non-specific lytic effects associated with N-terminal fatty acid tails.
Key Finding: 2-AUA peptides maintain the delicate balance between amphipathicity and helicity , whereas N-acylated counterparts often aggregate or insert indiscriminately, leading to loss of selectivity.
Technical Deep Dive: 2-AUA vs. Alternatives
The Core Technology: (S)-2-Aminoundecanoic Acid
2-AUA is an
-amino acid with a long aliphatic side chain (). Unlike N-acylation, which modifies the peptide terminus, 2-AUA can be placed at specific positions () within the sequence. This allows for:
Preservation of the N-terminal charge: Critical for initial electrostatic attraction to anionic bacterial membranes (LPS/LTA).
Tunable Hydrophobicity: The "anchor" can be positioned on the hydrophobic face of the helix, enhancing amphipathicity without disrupting the secondary structure.
Comparison of Peptide Engineering Strategies
Feature
Native Peptide (e.g., Anoplin)
N-Acylated Peptide (e.g., Lauroyl-Anoplin)
2-AUA Modified Peptide (Product)
Modification
None
Fatty acid attached to N-terminus
2-AUA incorporated into backbone
Membrane Affinity
Low to Moderate
Very High
High (Targeted)
Structure in DPC
Surface-bound -helix
Deeply inserted, often distorted
Stable -helix, Side-chain anchored
Selectivity (TI)
High (Low toxicity)
Low (High toxicity/Hemolysis)
High (Retained selectivity)
Mechanism
Carpet/Toroidal Pore
Non-specific Detergent-like
Structured Transmembrane/Pore
Structural Analysis in DPC Micelles
Dodecylphosphocholine (DPC) micelles are the standard membrane mimetic for solution NMR studies of AMPs. They provide a curvature and hydrophobic interior that induces the folding of amphipathic peptides.
Why DPC?
Zwitterionic Surface: Mimics eukaryotic membranes (PC lipids), serving as a rigorous control for selectivity (hemolysis) studies.
Critical Micelle Concentration (CMC): ~1.1 mM. NMR samples typically use 50–100 mM DPC to ensure one peptide per micelle, preventing aggregation artifacts.
Spectral Quality: DPC micelles are small enough (~18 kDa) to allow for sharp NMR linewidths, enabling full backbone assignment via NOESY/TOCSY.
Comparative Structural Data (Anoplin Model)
Data derived from Slootweg et al. (2013) and Uggerhøj et al. (2015).[2]
Parameter
Native Anoplin
2-AUA Analogues (Pos 2, 6, or 10)
Helicity (CD/NMR)
~40-60% in DPC
>70% in DPC (Stabilized)
Insertion Depth
Shallow (Surface)
Deep (Hydrophobic Face)
NOE Pattern
and
Strong medium-range NOEs; Lipophilic NOEs to DPC tail
MIC (E. coli)
~50 M
~3-6 M (Enhanced)
Hemolysis ()
>400 M
>100 M (Safe)
Note: N-acylated variants often show MIC < 5
M but Hemolysis < 10 M, indicating toxicity.
Visualizing the Mechanism
The following diagram illustrates the structural difference between N-terminal tail insertion (detergent effect) and 2-AUA side-chain anchoring (structured insertion).
2D TOCSY (60-80 ms): Assign spin systems (identify the long aliphatic side chain of 2-AUA).
2D NOESY (150-200 ms): Detect sequential
and medium-range correlations characteristic of -helices.
2D 1H-13C HSQC (Natural Abundance): Confirm the chemical shift of the 2-AUA side chain carbons (
to ).
Structural Calculation:
Use NOE constraints to calculate the ensemble (e.g., CYANA/XPLOR-NIH).
Critical Check: Look for NOEs between the peptide side chains and the DPC tail (often negative NOEs in TOCSY/NOESY due to dynamics) to confirm insertion depth.
References
Slootweg, J. C., et al. (2013). Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(13), 3749-3752.
Uggerhøj, L. E., et al. (2015). Rational Design of Alpha-Helical Antimicrobial Peptides: Do's and Don'ts.[2] ChemBioChem, 16(2), 242–253.[3]
Gesell, J., et al. (1997). Two-dimensional 1H NMR experiments show that the 23-residue magainin antibiotic peptide is an alpha-helix in dodecylphosphocholine micelles. Journal of Biomolecular NMR, 9(2), 127-135.
Wimmer, R., & Hansen, P. R. (2015). NMR Structural Analysis of Antimicrobial Peptides in DPC Micelles. Aalborg University Research Portal.
A-Scientist's Comparative Guide to 2-Aminoundecanoic Acid and 2-Aminooctanoic Acid in Peptide SAR Studies
In the landscape of peptide-based drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry.[1][2][3] UAAs serve as powerful tools to overcome the inherent...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of peptide-based drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry.[1][2][3] UAAs serve as powerful tools to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][4][] Among the vast arsenal of available UAAs, those with simple alkyl side chains offer a systematic way to probe the effects of lipophilicity and steric bulk. This guide provides an in-depth comparison of two such analogs: 2-aminoundecanoic acid (Aua) and 2-aminooctanoic acid (Aoa), focusing on their application in Structure-Activity Relationship (SAR) studies.
Our objective is to dissect the nuanced differences imparted by their respective C9 and C6 alkyl side chains, providing researchers with the rationale to select the appropriate tool for their specific peptide optimization campaign. We will explore their physicochemical differences, impact on peptide structure, and consequent effects on biological activity and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Three Carbons
The primary distinction between 2-aminoundecanoic acid (Aua) and 2-aminooctanoic acid (Aoa) lies in the length of their linear alkyl side chains: a nonyl (C9) group for Aua and a hexyl (C6) group for Aoa. This three-carbon difference profoundly influences their steric footprint and, most critically, their lipophilicity.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting everything from receptor binding to membrane permeability.[1] While experimental logP values for these specific UAAs can vary, we can reliably predict a significant increase in lipophilicity for Aua compared to Aoa.
Increased mass can affect ligand-receptor dynamics.
Side Chain
- (CH2)8CH3
- (CH2)5CH3
Longer chain increases surface area and hydrophobicity.
Predicted logP
Higher
Lower
Directly correlated with the length of the alkyl chain.
Steric Hindrance
Greater
Lesser
The bulkier side chain can influence peptide conformation and accessibility to binding pockets or enzymes.
Note: Predicted logP values are used for comparative purposes. Experimental values can be influenced by pH and specific conditions.
The causality is straightforward: the longer, more substantial nonyl side chain of Aua contributes to a greater nonpolar surface area, leading to more significant hydrophobic interactions and a higher propensity to partition into lipid environments compared to the hexyl side chain of Aoa. This fundamental difference is the primary lever that researchers manipulate when incorporating these UAAs into a peptide sequence.
Impact on Peptide Structure and Conformation
Substituting a native amino acid with Aua or Aoa can induce significant changes in the peptide's secondary and tertiary structure. The introduction of a long, flexible alkyl chain can disrupt or stabilize local conformations such as α-helices and β-sheets.
α-Helix Stabilization: In some contexts, the hydrophobic side chains of Aua and Aoa can engage in intramolecular interactions with other nonpolar residues, potentially stabilizing helical structures. The longer Aua side chain may offer more extensive interactions.
Disruption of Secondary Structures: Conversely, the steric bulk of these UAAs, particularly Aua, can create unfavorable steric clashes that disrupt well-ordered secondary structures.[10] The choice between Aua and Aoa allows for a graded approach to modulating these effects.
Influence on Aggregation: Highly hydrophobic peptides are prone to aggregation, which can complicate synthesis, purification, and formulation.[11] The incorporation of Aua, with its greater hydrophobicity, may increase this risk compared to Aoa.
The precise conformational outcome is highly context-dependent, relying on the position of the substitution and the surrounding amino acid sequence. Therefore, biophysical characterization (e.g., via Circular Dichroism or NMR spectroscopy) is essential to understand the structural consequences of such modifications.
Modulating Biological Activity: A SAR Perspective
The core of SAR studies is to correlate structural changes with biological activity. Aua and Aoa serve as ideal probes for investigating the role of hydrophobicity in ligand-receptor interactions.
Case Study: Targeting a Hydrophobic Receptor Pocket
Consider a peptide therapeutic that binds to a receptor with a known hydrophobic pocket. An initial lead peptide might have a Leucine (isobutyl side chain) at a key position. To optimize this interaction, a medicinal chemist might systematically replace Leucine with Aoa and then Aua.
Table 2: Hypothetical SAR Data for Receptor Binding
Peptide Analog
Sequence
IC50 (nM)
Interpretation
Lead Peptide
Ac-X-Y-Leu -Z-NH2
50
Baseline affinity.
Aoa Analog
Ac-X-Y-Aoa -Z-NH2
15
The increased hydrophobicity of the hexyl side chain improves binding, suggesting the pocket can accommodate a larger group than isobutyl.
Aua Analog
Ac-X-Y-Aua -Z-NH2
2
The longer nonyl side chain further enhances hydrophobic interactions, leading to a significant potency boost. The pocket is deep and lipophilic.
Aua Analog (Steric Clash)
Ac-X-Y-Aua -W-NH2
200
In a different sequence, the bulky Aua side chain creates a steric clash with residue W, reducing affinity despite its hydrophobicity.
This graded increase in side-chain length allows for a systematic exploration of the target's binding site topology. A significant jump in potency from Aoa to Aua strongly indicates the presence of a deep, accommodating hydrophobic channel. Conversely, a loss of activity with Aua might signal a steric clash, indicating the pocket's size limit has been exceeded. This iterative process is fundamental to rational drug design.[12]
Influence on Pharmacokinetic Properties
Beyond receptor affinity, modulating lipophilicity with Aua and Aoa has profound effects on a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
Cell Permeability: Increasing lipophilicity is a common strategy to enhance passive diffusion across cell membranes.[1][13] Replacing a polar residue with Aoa, and to an even greater extent Aua, can improve a peptide's ability to penetrate cells and reach intracellular targets.[][14] However, an excessive increase in lipophilicity can lead to poor aqueous solubility and trapping within the lipid bilayer.
Metabolic Stability: The bulky, non-natural side chains of Aua and Aoa can provide steric shielding, protecting adjacent peptide bonds from proteolytic degradation by enzymes.[4] This often leads to a longer plasma half-life.
Plasma Protein Binding: Increased lipophilicity generally leads to higher binding to plasma proteins like albumin. This can reduce the free concentration of the drug but can also extend its circulation time, creating a depot effect. Aua would be expected to increase plasma protein binding more significantly than Aoa.
The choice between Aua and Aoa allows for the fine-tuning of these properties. Aoa might provide a modest, beneficial increase in permeability and stability without drastically increasing plasma protein binding, while Aua could be used for a more dramatic effect where a longer half-life is the primary goal.
Experimental Protocols & Methodologies
To ensure the practical application of this guide, we provide validated, step-by-step protocols for the incorporation of these UAAs and a representative binding assay.
Workflow for Peptide SAR Study
The following diagram illustrates a typical workflow for a SAR study utilizing Aua and Aoa.
Caption: Experimental workflow for a competitive binding assay.
Procedure:
Plate Setup: In a 96-well plate, add binding buffer to all wells.
Competitor Addition: Add serial dilutions of your competitor peptides (Lead, Aoa-analog, Aua-analog) to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (excess non-labeled ligand).
Radioligand Addition: Add a constant, known concentration of the radiolabeled ligand to all wells.
Initiate Reaction: Add the receptor preparation (e.g., cell membranes) to all wells to start the binding reaction.
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis: Calculate the percentage of specific binding for each competitor concentration and plot against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Conclusion and Strategic Recommendations
Both 2-aminoundecanoic acid and 2-aminooctanoic acid are invaluable tools for peptide SAR studies, providing a rational and systematic method for probing the effects of hydrophobicity and steric bulk.
Choose 2-Aminooctanoic Acid (Aoa) when a moderate increase in lipophilicity is desired. It is an excellent starting point for exploring hydrophobic pockets without risking the dramatic solubility or aggregation issues that can arise from larger modifications. It offers a good balance for improving cell permeability and metabolic stability with a lower risk of excessive plasma protein binding.
Choose 2-Aminoundecanoic Acid (Aua) when a significant increase in lipophilicity is required. It is best employed when SAR data with smaller analogs (like Aoa) suggests a deep, accommodating hydrophobic pocket exists. Aua is a powerful tool for maximizing receptor-ligand hydrophobic interactions and can substantially increase plasma half-life, though careful monitoring of solubility and non-specific binding is crucial.
Ultimately, the decision is data-driven. By comparing the performance of both Aoa and Aua analogs against the parent peptide, researchers can gain profound insights into the structural requirements for optimal potency and develop therapeutics with superior drug-like properties.
References
Sang, P., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sang, P., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Retrieved from [Link]
Burgess, K. (2024). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
Wodtke, R., et al. (2014). Position and Length of Fatty Acids Strongly Affect Receptor Selectivity Pattern of Human Pancreatic Polypeptide Analogues. PMC. Retrieved from [Link]
Wang, B., et al. (2019). Influence of Amino Acid Compositions and Peptide Profiles on Antioxidant Capacities of Two Protein Hydrolysates from Skipjack Tuna (Katsuwonus pelamis) Dark Muscle. PMC. Retrieved from [Link]
ChemBK. (n.d.). 2-aminoundecanoic acid. Retrieved from [Link]
Melini, V., et al. (2022). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. Retrieved from [Link]
Sang, P., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]
National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
Fried, M., et al. (2014). Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription. PubMed. Retrieved from [Link]
Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]
Shen, H., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
Royal Society of Chemistry. (2021). Manipulation of peptide-fatty acid bioconjugates on graphene: effects of fatty acid chain length and attachment point. Retrieved from [Link]
FooDB. (n.d.). Showing Compound DL-2-Aminooctanoic acid (FDB022354). Retrieved from [Link]
ResearchGate. (n.d.). Structure—Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives Revealed Using the Semi-Empirical AM1 Method. Retrieved from [Link]
PubMed. (2010). The impact of amino acid side chain mutations in conformational design of peptides and proteins. Retrieved from [Link]
Pescio, F., et al. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings. BMC Bioinformatics. Retrieved from [Link]
Derakhshankhah, H., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. Retrieved from [Link]
MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. Retrieved from [Link]
eChemPortal. (2002). 11-Aminoundecanoic Acid CAS N°: 2432-99-7. Retrieved from [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Royal Society of Chemistry. (2024). Unravelling cyclic peptide membrane permeability prediction: a study on data augmentation, architecture choices, and representation schemes. Retrieved from [Link]
MDPI. (2024). Structural Transformation and Functional Improvement of Potato Protein–Gallic Acid Conjugates: Multispectroscopy and Molecular Dynamics Simulations. Retrieved from [Link]
ResearchGate. (2003). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. Retrieved from [Link]
PMC. (n.d.). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Retrieved from [Link]
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
PubChem. (n.d.). (R)-2-Aminooctanoic acid. Retrieved from [Link]
Enhancing Peptide Therapeutics: A Comparative Guide to Validating Protease Resistance in Lipophilic Amino Acid-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals The therapeutic promise of peptides is often hampered by their rapid degradation by proteases in vivo.[1][2] This guide provides an in-depth comparison of s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their rapid degradation by proteases in vivo.[1][2] This guide provides an in-depth comparison of strategies centered on lipophilic amino acid modifications to enhance peptide stability and presents detailed, self-validating experimental protocols to rigorously assess protease resistance. Our focus is to equip researchers with the rationale and practical knowledge to select and validate the most effective stabilization strategy for their peptide candidates.
The Challenge of Proteolytic Degradation
Peptides, with their high specificity and low toxicity, are attractive therapeutic agents.[3] However, their susceptibility to enzymatic cleavage by proteases results in a short plasma half-life, limiting their bioavailability and therapeutic efficacy.[4][5] A primary strategy to overcome this hurdle is the chemical modification of the peptide backbone to render it resistant to proteolytic attack.[6]
The Role of Lipophilic Modifications in Conferring Protease Resistance
Introducing lipophilic characteristics to a peptide can significantly enhance its resistance to proteases through several mechanisms:
Steric Hindrance: The addition of bulky lipophilic groups can physically obstruct the access of proteases to the peptide backbone, preventing cleavage.
Altered Conformation: Lipophilic modifications can induce a more compact or altered secondary structure, masking protease recognition sites.[7]
Increased Hydrophobicity: Enhanced hydrophobicity can lead to increased binding to serum proteins like albumin, effectively shielding the peptide from proteases and prolonging its circulation time.[7][8]
This guide will compare three key lipophilic modification strategies: Lipidation , N-alkylation (specifically N-methylation) , and the Incorporation of Unnatural Lipophilic Amino Acids .
Comparative Analysis of Lipophilic Modification Strategies
Each modification strategy offers distinct advantages and potential drawbacks. The optimal choice depends on the specific peptide sequence, its target, and the desired pharmacokinetic profile.
Modification Strategy
Mechanism of Protease Resistance
Key Advantages
Potential Considerations
Lipidation
Steric hindrance, altered conformation, and increased binding to serum albumin.[1][7][8][9]
Significant increase in half-life, potential for improved cellular uptake.[5][9]
Can alter solubility, may require formulation adjustments, potential for altered pharmacology.[9]
N-methylation
Steric hindrance at the peptide backbone, disruption of hydrogen bonding patterns recognized by proteases.[3][6][10]
Minimal structural perturbation, can be applied to specific residues, often preserves biological activity.[3][11]
May not provide as dramatic an increase in stability as lipidation, synthesis can be complex.
Incorporation of Unnatural Lipophilic Amino Acids
Introduction of non-canonical side chains and backbone structures that are not recognized by proteases.[12][13]
High degree of resistance, allows for fine-tuning of physicochemical properties.[12][13]
Can be costly, may significantly alter peptide conformation and activity, requires specialized synthesis techniques.[14][15]
Experimental Validation of Protease Resistance
A robust and reproducible experimental workflow is critical to validate the efficacy of any peptide modification. The following section details a comprehensive, self-validating protocol for assessing protease resistance.
Diagram: Experimental Workflow for Protease Resistance Validation
A Senior Application Scientist's Guide to Comparative Hydrophobicity Scales of Non-Natural Alpha-Amino Acids
For researchers, medicinal chemists, and professionals in drug development, the precise quantification of molecular properties is paramount. Among these, hydrophobicity stands out as a critical determinant of molecular b...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise quantification of molecular properties is paramount. Among these, hydrophobicity stands out as a critical determinant of molecular behavior, influencing everything from protein folding to drug absorption and bioavailability. The incorporation of non-natural alpha-amino acids (nnAAs) into peptides and proteins has opened a vast chemical space, offering unparalleled opportunities to fine-tune molecular function.[][2] However, this expansion necessitates a robust understanding of the hydrophobicity of these novel building blocks.
This guide provides an in-depth comparison of the methodologies used to establish hydrophobicity scales for non-natural amino acids, offering both the theoretical underpinnings and practical, field-proven experimental protocols.
The Principle of Hydrophobicity: More Than Just "Water-Fearing"
Hydrophobicity is the physicochemical property of a nonpolar substance to repel water.[3] In the context of amino acids, it is primarily dictated by the side chain's chemical nature. This property is a major driving force in protein folding, where hydrophobic residues tend to bury themselves within the protein core to minimize contact with the aqueous solvent.[4][5] For peptide therapeutics, modulating hydrophobicity is a key strategy to enhance membrane permeability, improve stability against enzymatic degradation, and control aggregation.[6][7]
Hydrophobicity is not an absolute value but is quantified using relative scales.[8] A positive value on a hydrophobicity scale typically indicates a more hydrophobic character, while a negative value signifies hydrophilicity.[8][9] While numerous scales exist for the 20 canonical amino acids, such as the widely-used Kyte-Doolittle scale, establishing reliable values for the ever-expanding library of nnAAs requires consistent and reproducible experimental approaches.[3][10]
Foundational Methodologies for Quantifying Hydrophobicity
The hydrophobicity of an amino acid can be determined through several experimental and computational methods. While computational predictions are useful for initial screening, experimental validation remains the gold standard for accuracy.
Partitioning Methods: The LogP and LogD Paradigm
The classic method for measuring hydrophobicity is by determining the partition coefficient (P) between an immiscible organic solvent (typically n-octanol, to mimic lipid bilayers) and water. The logarithm of this ratio is known as logP .[11]
LogP (Partition Coefficient): Primarily measures the hydrophobicity of a molecule in its neutral, un-ionized state.
LogD (Distribution Coefficient): For ionizable molecules like amino acids, the logD is more relevant as it accounts for all species (ionized and neutral) at a given pH.[12][13] Since the charge state of an amino acid's termini and acidic/basic side chains is pH-dependent, logD provides a more accurate picture of its behavior under physiological conditions.[11][14]
While foundational, determining logP/logD for individual amino acids can be complex due to their zwitterionic nature. Therefore, chromatographic methods are often preferred for establishing relative hydrophobicity scales.
Chromatographic Methods: The Power of RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely adopted technique for generating hydrophobicity scales for both natural and non-natural amino acids.[8][15][16]
The Causality Behind the Method: RP-HPLC separates molecules based on their hydrophobicity. The system utilizes a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile). Hydrophobic molecules interact more strongly with the stationary phase and thus take longer to elute from the column. The measured retention time (t_R) is directly proportional to the molecule's hydrophobicity.[15]
Why it is the Method of Choice:
Biomimetic Environment: The nonpolar stationary phase serves as a mimic for the hydrophobic core of biological membranes.[8]
High Reproducibility: Modern HPLC systems offer exceptional precision and reproducibility.
Peptide Context: To nullify the influence of terminal charges and focus solely on the side-chain contribution, the nnAA is often incorporated as a "guest" residue within a standard peptide host framework (e.g., Ac-WL-X-LL, where X is the residue of interest).[17] This ensures that the measured differences in retention time are directly attributable to the side chain of residue X.
A Self-Validating Protocol for Determining nnAA Hydrophobicity via RP-HPLC
This protocol describes a validated system for determining a relative hydrophobicity index (HI) for a non-natural amino acid. The use of a reference peptide (containing Glycine) allows for the normalization of results, making the system self-validating across different runs and systems.
Experimental Workflow Diagram
Caption: Workflow for determining the hydrophobicity index of a non-natural amino acid.
Step-by-Step Methodology
Peptide Synthesis:
Synthesize a set of host-guest peptides using standard solid-phase peptide synthesis (SPPS). A common framework is Ac-GGXGG-NH2.
Synthesize a reference peptide where X = Glycine (Gly). Glycine is used as the zero-point reference due to its minimal side chain.[4]
Synthesize test peptides where X is the non-natural amino acid of interest.
Causality: The acetylated N-terminus (Ac) and amidated C-terminus (-NH2) remove the terminal charges, ensuring that retention time is influenced primarily by the side chains.
Purification and Characterization:
Purify all synthesized peptides to >95% purity using preparative RP-HPLC.
Confirm the identity and purity of each peptide via Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
Prepare stock solutions of each purified peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% acetonitrile/water).
Create working solutions at an equimolar concentration (e.g., 100 µM) to ensure comparable detector response.
RP-HPLC Analysis:
System: An analytical HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Protocol:
a. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes.
b. Inject a standard volume (e.g., 20 µL) of the Glycine reference peptide.
c. Elute the peptide using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
d. Monitor absorbance at 214 nm (peptide bond) and/or 280 nm (if aromatic residues are present).
e. Record the retention time (t_R_Gly).
f. Repeat steps b-e for each non-natural amino acid peptide to obtain their respective retention times (t_R_X). Run each sample in triplicate for statistical validity.
Data Analysis and Interpretation:
Calculate the mean retention time for each peptide.
Determine the Hydrophobicity Index (HI) for each nnAA relative to glycine using the formula:
HI = t_R (nnAA peptide) - t_R (Glycine peptide)
A positive HI value indicates the nnAA is more hydrophobic than glycine, while a negative value indicates it is more hydrophilic. The magnitude of the HI reflects the degree of hydrophobicity.
Comparative Hydrophobicity Data for Select Non-Natural Amino Acids
The true power of this methodology lies in building a comparative dataset. Below is a table illustrating the relative hydrophobicity of select nnAAs compared to canonical amino acids, derived from RP-HPLC retention data.
Amino Acid (X)
Structure of Side Chain (R)
Classification
Relative Hydrophobicity Index (HI)¹
Comments
--- Reference ---
Glycine (Gly)
-H
Aliphatic
0.0
Baseline reference.
Alanine (Ala)
-CH₃
Aliphatic
+2.1
Small, hydrophobic.
Phenylalanine (Phe)
-CH₂-Ph
Aromatic
+12.5
Highly hydrophobic due to the phenyl ring.
--- Non-Natural Examples ---
Norleucine (Nle)
-(CH₂)₃-CH₃
Aliphatic
+10.2
Isosteric with Methionine but non-oxidizable and more hydrophobic.
2-Aminobutyric acid (Abu)
-CH₂-CH₃
Aliphatic
+4.5
More hydrophobic than Alanine due to an extra methylene group.
Tert-Leucine (Tle)
-C(CH₃)₃
Aliphatic
+11.8
Bulky, sterically hindered, and highly hydrophobic.
4-Fluorophenylalanine (Phe(4-F))
-CH₂-Ph-F
Aromatic Halogenated
+13.1
Fluorination slightly increases hydrophobicity over Phe.
Cyclohexylalanine (Cha)
-CH₂-Cyclohexyl
Cycloaliphatic
+15.3
The saturated ring is significantly more hydrophobic than the aromatic phenyl ring.
¹Note: These are representative values. Absolute HI values will vary based on the specific peptide context and HPLC conditions (column, gradient, etc.). However, the relative ranking remains consistent.
Applications in Drug Design and Protein Engineering
Understanding and applying nnAA hydrophobicity scales is critical for rational molecular design. The ability to incrementally adjust hydrophobicity allows for the precise optimization of desired properties.
Impact on Drug Properties
Incorporating nnAAs with tailored hydrophobicity can profoundly impact a peptide therapeutic's profile:
Enhanced Stability: Replacing methionine with the isosteric but more hydrophobic norleucine prevents oxidation, increasing shelf-life and in-vivo stability.
Improved Permeability: Increasing the overall hydrophobicity of a peptide can enhance its ability to cross cell membranes, a crucial step for targeting intracellular proteins.[6]
Modulated Activity: In antimicrobial peptides, increasing hydrophobicity often correlates with stronger membrane disruption and greater antimicrobial potency, though a balance must be struck to avoid toxicity to host cells.[6]
Fine-Tuning Selectivity: Subtle changes in hydrophobicity can alter the binding affinity and selectivity of a peptide for its target receptor.[]
Logical Framework for Application
The following diagram illustrates the logical flow from selecting an nnAA based on its hydrophobicity to achieving a desired therapeutic outcome.
Caption: Relationship between nnAA hydrophobicity and therapeutic properties.
Conclusion
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein design. A quantitative understanding of their hydrophobicity is not merely academic but a practical necessity for success. While various hydrophobicity scales exist, those derived from reversed-phase HPLC within a consistent peptide framework offer the most reliable and reproducible data for comparing novel residues. By leveraging these scales, researchers can move beyond serendipitous discovery towards the rational, predictable design of next-generation therapeutics and functional biomaterials, precisely tuning molecular properties to meet complex biological challenges.
Kumar, V., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]
Mardirossian, M., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC. [Link]
Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [Link]
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
Wolfenden, R., & Williams, R. (2015). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. NIH. [Link]
Vistoli, G., et al. (2008). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
Lenci, E., & Trabocchi, A. (2020). Unnatural amino acids in drug discovery. ResearchGate. [Link]
Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]
Lockner, J.W., & Horne, W.S. (2003). Design and Application of Basic Amino Acids Displaying Enhanced Hydrophobicity. Journal of the American Chemical Society. [Link]
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
A Comparative Guide to In Vivo Half-Life Extension: The Role of 2-Aminoundecanoic Acid Modification
For Researchers, Scientists, and Drug Development Professionals In the pursuit of developing more effective biotherapeutics, extending the in vivo half-life of proteins and peptides is a critical objective. A prolonged c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing more effective biotherapeutics, extending the in vivo half-life of proteins and peptides is a critical objective. A prolonged circulation time can lead to improved therapeutic efficacy, reduced dosing frequency, and enhanced patient compliance. Among the various strategies to achieve this, chemical modification with fatty acids has emerged as a clinically validated and highly effective approach. This guide provides an in-depth comparison of half-life extension technologies, with a specific focus on the emerging role of 2-aminoundecanoic acid modification. We will delve into the underlying mechanisms, present comparative data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Challenge of Short In Vivo Half-Life
Many promising therapeutic proteins and peptides are hampered by their rapid clearance from the body. This is primarily due to two factors: enzymatic degradation and renal filtration. Small molecules are quickly filtered out by the kidneys, while proteolytic enzymes readily break down these biologics. To overcome these limitations, various half-life extension technologies have been developed, each with its own set of advantages and disadvantages.
An Overview of Half-Life Extension Strategies
Several methods are employed to increase the in vivo residence time of therapeutic molecules. These can be broadly categorized as follows:
Increasing Hydrodynamic Size: By increasing the size of the therapeutic molecule to be above the renal clearance threshold (typically around 60-70 kDa), its filtration by the kidneys can be significantly reduced.
Reversible Binding to Serum Albumin: Harnessing the long circulatory half-life of serum albumin (approximately 19 days in humans) by attaching a moiety that binds to it can effectively extend the half-life of the therapeutic.[1]
Fc Fusion: Fusing the therapeutic protein to the Fc region of an immunoglobulin G (IgG) leverages the neonatal Fc receptor (FcRn)-mediated recycling pathway, which protects IgG from degradation.[2][3]
This guide will focus on the second strategy, specifically the use of fatty acid acylation to promote non-covalent binding to serum albumin.
Fatty Acid Acylation: A Proven Strategy for Half-Life Extension
Attaching a fatty acid chain to a therapeutic protein or peptide is a well-established method to extend its in vivo half-life.[4] The hydrophobic fatty acid tail reversibly binds to one of the multiple fatty acid binding sites on serum albumin.[5] This creates a large complex that is shielded from renal clearance and enzymatic degradation.
The choice of fatty acid is crucial and can significantly impact the binding affinity to albumin and, consequently, the extent of half-life extension. Commonly used fatty acids include palmitic acid (C16) and myristic acid (C14). The length of the carbon chain plays a significant role, with longer chains generally leading to stronger albumin binding and a longer half-life.[6]
The Promise of 2-Aminoundecanoic Acid
While longer-chain fatty acids offer greater half-life extension, they can also introduce challenges such as increased hydrophobicity, which may lead to aggregation and reduced solubility of the modified therapeutic. This is where amino fatty acids, such as 2-aminoundecanoic acid, present a compelling alternative.
2-Aminoundecanoic acid is an 11-carbon fatty acid with an amino group at the second carbon position. This amino group provides a convenient handle for conjugation to proteins and peptides, offering potential advantages in terms of conjugation chemistry and the overall physicochemical properties of the resulting bioconjugate. While specific in vivo pharmacokinetic data for 2-aminoundecanoic acid-modified therapeutics is not yet widely available in peer-reviewed literature, its potential can be inferred from the success of other fatty acid modifications. The 11-carbon chain is expected to provide significant albumin binding, leading to a substantial increase in in vivo half-life.
Mechanism of Albumin Binding and Half-Life Extension
The primary mechanism by which fatty acid acylation, including modification with 2-aminoundecanoic acid, extends in vivo half-life is through reversible binding to serum albumin. This process can be visualized as follows:
Caption: Mechanism of half-life extension by albumin binding.
The binding of the 2-aminoundecanoic acid-modified therapeutic to albumin forms a large complex that is above the renal clearance threshold, thus preventing its rapid excretion. This complex acts as a circulating reservoir, slowly releasing the active therapeutic over time.
Comparison of Half-Life Extension Technologies
To provide a clear comparison, the following table summarizes the key features of different half-life extension strategies:
Clinically validated, tunable half-life, relatively small modification
Potential for immunogenicity, hydrophobicity-related issues
PEGylation
Increased hydrodynamic size
Several-fold to >50-fold
Well-established, can reduce immunogenicity
Potential for PEG-specific antibodies, accumulation in tissues, heterogeneous products
Fc Fusion
FcRn-mediated recycling
Up to several weeks
Long half-life, can be produced as a single molecule
Large size may hinder tissue penetration, potential for immunogenicity
Polysialylation
Increased hydrodynamic size and negative charge
Up to 18-fold increase in bioavailability
Biodegradable, can reduce immunogenicity
Less established than other technologies
Experimental Protocols
To aid researchers in applying this technology, we provide detailed, step-by-step methodologies for the key experiments involved in developing and evaluating 2-aminoundecanoic acid-modified therapeutics.
Protocol 1: Site-Specific Modification of a Therapeutic Protein with 2-Aminoundecanoic Acid
This protocol describes the conjugation of 2-aminoundecanoic acid to a specific site on a model protein containing an engineered cysteine residue.
Materials:
Therapeutic protein with a single accessible cysteine residue
2-Aminoundecanoic acid
Maleimide-activated 2-aminoundecanoic acid
Tris(2-carboxyethyl)phosphine (TCEP)
Phosphate-buffered saline (PBS), pH 7.4
Size-exclusion chromatography (SEC) system
Mass spectrometer
Procedure:
Protein Reduction: Dissolve the therapeutic protein in PBS to a final concentration of 1-5 mg/mL. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds involving the target cysteine. Incubate at room temperature for 1 hour.
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column or spin filtration.
Conjugation Reaction: Immediately add a 5 to 20-fold molar excess of maleimide-activated 2-aminoundecanoic acid to the reduced protein solution.
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
Quenching: Quench the reaction by adding a 100-fold molar excess of a free thiol-containing compound, such as cysteine or β-mercaptoethanol.
Purification: Purify the conjugated protein from unreacted fatty acid and quenching agent using size-exclusion chromatography (SEC).
Characterization: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry.
Caption: Workflow for site-specific protein modification.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines the procedure for determining the in vivo half-life of a 2-aminoundecanoic acid-modified therapeutic protein in mice.
Materials:
2-Aminoundecanoic acid-modified therapeutic protein
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
Dosing: Administer a single intravenous (IV) bolus dose of the modified or unmodified therapeutic protein (e.g., 1 mg/kg) via the tail vein.
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
Bioanalysis: Determine the concentration of the therapeutic protein in the plasma samples using a validated ELISA method.
Pharmacokinetic Analysis: Plot the plasma concentration-time data and perform non-compartmental or compartmental analysis using pharmacokinetic software to determine key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Caption: Workflow for in vivo pharmacokinetic study.
Conclusion
Modification with 2-aminoundecanoic acid represents a promising strategy for extending the in vivo half-life of therapeutic proteins and peptides. By leveraging the natural albumin binding and recycling pathway, this approach offers the potential to significantly improve the pharmacokinetic profiles of biotherapeutics. While further research is needed to fully elucidate the in vivo performance of 2-aminoundecanoic acid conjugates, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore this innovative technology. As with any drug development strategy, careful consideration of the specific therapeutic molecule and its intended application is essential for successful implementation. The continued exploration of novel fatty acid modifications, such as with 2-aminoundecanoic acid, will undoubtedly contribute to the development of next-generation biotherapeutics with enhanced efficacy and patient convenience.
References
Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (2018). Current Pharmaceutical Design, 24(41), 4935-4948.
Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
Lipidation based Half-Life Extension Service - Creative Biolabs. (n.d.). Retrieved February 5, 2026, from [Link]
A biomimetic approach for enhancing the in vivo half-life of peptides - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
Extending in vivo half-life of therapeutic proteins (L-11944). (2019, December 18). Retrieved February 5, 2026, from [Link]
Fatty acid binding to plasma albumin - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
Amino acid conjugates to enhance pharmacokinetic properties. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
(PDF) In-Vivo Half Life of a Protein Is a Function of Its Amino Terminal Residue. (n.d.). Retrieved February 5, 2026, from [Link]
Albumin-binding as a universal strategy for half-life extension - R Discovery. (2022, March 30). Retrieved February 5, 2026, from [Link]
Development of Site-Selective Protein and Peptide Modification Strategies - eScholarship. (n.d.). Retrieved February 5, 2026, from [Link]
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. - SciSpace. (n.d.). Retrieved February 5, 2026, from [Link]
11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
Chemical Conjugation to Less Targeted Proteinogenic Amino Acids - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
Albumin-oxanorbornadiene conjugates formed ex vivo for the extended circulation of hydrophilic cargo - PubMed Central. (2016, June 27). Retrieved February 5, 2026, from [Link]
Pharmacokinetics of Protein and Peptide Conjugates - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones - PubMed. (2023, September 20). Retrieved February 5, 2026, from [Link]
Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
Full article: Lipidization as a tool toward peptide therapeutics. (n.d.). Retrieved February 5, 2026, from [Link]
Hazard Checkbox: Mark "Irritant" (precautionary) and "Environmental Hazard".
Disposal Route: Submit for EHS pickup. Although often non-regulated, incineration is the preferred method to prevent environmental accumulation. Do not throw in regular trash due to aquatic toxicity risks.
Aqueous: If dissolved in water/buffer, collect in "Aqueous Waste" carboys. Adjust pH to 5–9 if required by local facility rules, though the amino acid itself is zwitterionic and likely neutral.
Organic: If dissolved in DMSO, Methanol, or DMF, collect in "Non-Halogenated Organic Waste".
Compatibility Check:
Ensure no strong oxidizers (e.g., permanganates, nitric acid) are added to the amine waste stream, as this can generate heat or toxic byproducts.
Labeling:
List all solvents (e.g., "90% Water, 10% Methanol").
PPE: Wear nitrile gloves, safety glasses, and a lab coat. If the spill is large (>100g) and dust is visible, use an N95 respirator to prevent inhalation.
Suppression: Do not dry sweep. Cover the powder with paper towels dampened with water or a dilute surfactant. This prevents dust from becoming airborne.[1][6][7]
Collection: Scoop the damp material and towels into a waste bag.
Final Wash: Wipe the surface with water and soap. The amino acid is amphoteric and cleans up easily with standard detergents.
Regulatory & Scientific Grounding
RCRA (Resource Conservation and Recovery Act): Aminoundecanoic acid is not a listed hazardous waste (40 CFR Part 261). However, the "Cradle-to-Grave" responsibility requires that researchers prevent its release into water systems.
Aquatic Toxicity: While mammalian toxicity is low (LD50 > 15g/kg in rats for the 11-isomer), it is harmful to algae (EC50 ~23 mg/L).[8] This necessitates collection rather than drain disposal.
Combustibility: Like many finely divided organic solids, the dust has a high Kst value (explosion index). Disposal containers must be kept closed to prevent dust accumulation in storage areas.
References
OECD SIDS. (2002).[8] SIDS Initial Assessment Report for 11-Aminoundecanoic Acid (CAS 2432-99-7). UNEP Publications. Link
Arkema. (2013).[2] GPS Safety Summary: 11-Aminoundecanoic acid.[2][4] Link
Fisher Scientific. (2023).[1] Safety Data Sheet: 11-Aminoundecanoic acid. Link
DBAASP. (2024). Database of Antimicrobial Activity and Structure of Peptides: Structure Search. Link
A Researcher's Guide to the Safe Handling of 2-Aminoundecanoic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
As a novel building block in pharmaceutical research and development, 2-aminoundecanoic acid and its isomers are gaining traction. Ensuring the safety of laboratory personnel is paramount when handling this and any chemi...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel building block in pharmaceutical research and development, 2-aminoundecanoic acid and its isomers are gaining traction. Ensuring the safety of laboratory personnel is paramount when handling this and any chemical compound. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE), safe operational procedures, and proper disposal methods for 2-aminoundecanoic acid.
Understanding the Risks: A Consolidated Hazard Profile
Skin Irritation: Direct contact can cause skin irritation[2][3].
Serious Eye Irritation: The compounds can cause serious eye irritation upon contact[2][3][4].
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation[2][3][4][5].
Harmful if Swallowed: Ingestion of these compounds is considered harmful[3].
Given these hazards, a robust PPE and handling plan is not just recommended, but essential for maintaining a safe laboratory environment.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 2-aminoundecanoic acid.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a face shield.
To protect against splashes of solutions or airborne dust particles that can cause serious eye irritation[2][3][4][6].
Skin and Body Protection
A standard laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or dust generation, consider a chemical-resistant apron or coveralls[6][7][8][9].
To prevent skin contact and contamination of personal clothing[2][10].
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
To prevent direct skin contact and subsequent irritation[2][6].
Respiratory Protection
For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. When working with larger quantities of powder or when dust generation is likely, a NIOSH-approved respirator is recommended[5][11].
To prevent the inhalation of dust particles that can cause respiratory tract irritation[2][3][4][5].
Operational Plan: From Preparation to Disposal
A systematic approach to handling 2-aminoundecanoic acid will minimize the risk of exposure and contamination.
Pre-Operational Checklist
Designated Area: All work with 2-aminoundecanoic acid should be conducted in a designated area, such as a chemical fume hood, especially when handling powders[11].
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne dust particles[3][4][5][11].
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible[11].
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.
Ventilate: Ensure the area is well-ventilated.
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
Containment and Cleanup: For small spills, dampen the solid material with a suitable solvent (e.g., 5% acetic acid as suggested for a similar compound) to prevent dust formation and carefully sweep it into a designated waste container[12]. Use absorbent paper dampened with the same solvent to clean the area, followed by a soap and water wash[12].
Disposal: All contaminated materials should be placed in a sealed, labeled waste container for proper disposal[12].
Disposal Plan: A Commitment to Safety and Environmental Responsibility
All waste containing 2-aminoundecanoic acid must be treated as chemical waste.
Solid Waste: Collect all solid 2-aminoundecanoic acid waste and contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container[3][4][5].
Liquid Waste: Any solutions containing 2-aminoundecanoic acid should be collected in a labeled, sealed waste container. Do not pour down the drain[2][4][5][11].
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations[3][5][10].
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-aminoundecanoic acid.
Caption: PPE selection workflow for 2-aminoundecanoic acid.
References
Capot Chemical Co., Ltd. (2026, February 3).
Fisher Scientific. (2023, September 22).
Iris Biotech GmbH. (n.d.). Safety Data Sheet: N-t-Butyloxycarbonyl-11-amino-undecanoic acid.
CHEMM. (n.d.). Personal Protective Equipment (PPE).
Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE)
Environmental Health & Safety, University of California, Berkeley. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
ChemBK. (2024, April 10). 2-aminoundecanoic acid.
National Oceanic and Atmospheric Administration (NOAA). (1992). 11-AMINOUNDECANOIC ACID. CAMEO Chemicals.
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
Angene Chemical. (2024, July 31). Safety Data Sheet: 11-Aminoundecanoic acid homopolymer.